molecular formula C7H9NO3 B1587066 5-Propylisoxazole-3-carboxylic acid CAS No. 89776-75-0

5-Propylisoxazole-3-carboxylic acid

Cat. No.: B1587066
CAS No.: 89776-75-0
M. Wt: 155.15 g/mol
InChI Key: ZXWHSBZHRVKCGZ-UHFFFAOYSA-N
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Description

5-Propylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1,2-oxazole-3-carboxylic acid
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InChI

InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)8-11-5/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWHSBZHRVKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20360633
Record name 5-propylisoxazole-3-carboxylic acid
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Molecular Weight

155.15 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

89776-75-0
Record name 5-Propyl-3-isoxazolecarboxylic acid
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Record name 5-propyl-1,2-oxazole-3-carboxylic acid
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Foundational & Exploratory

5-Propylisoxazole-3-carboxylic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Propylisoxazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, molecular structure, a plausible synthetic route, and its potential applications, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a specialty chemical primarily utilized in research and development.[] Its core structure features an isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position.

CAS Number: 89776-75-0[][2]

Molecular Attributes

A summary of the key molecular attributes for this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₃[]
Molecular Weight 155.15 g/mol []
Canonical SMILES CCCC1=CC(=NO1)C(=O)O[]
InChI 1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)8-11-5/h4H,2-3H2,1H3,(H,9,10)
Physical Form Solid
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of this compound.

Synthesis Pathway

The proposed synthesis workflow is outlined below:

Synthesis_Workflow start Ethyl 2-chloro-2-oxoacetate & 1-Pentyne step1 [3+2] Cycloaddition (e.g., in situ generation of nitrile oxide from ethyl 2-chloro-2-oxoacetate) start->step1 intermediate1 Ethyl 5-propylisoxazole-3-carboxylate step2 Hydrolysis (e.g., NaOH, H₂O/EtOH) intermediate1->step2 product This compound step1->intermediate1 step2->product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a predictive guide based on analogous syntheses. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

  • To a stirred solution of 1-pentyne in an appropriate solvent (e.g., dichloromethane), add ethyl 2-chloro-2-oxoacetate and a mild base (e.g., triethylamine) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 5-propylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • The ethyl 5-propylisoxazole-3-carboxylate is dissolved in a mixture of ethanol and water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux for a few hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.[3][4]

¹H and ¹³C NMR Spectroscopy

The predicted NMR data provides a valuable reference for the structural confirmation of synthesized this compound.[5][6]

Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~6.5Singlet1HIsoxazole Ring Proton (C4-H)
~2.8Triplet2HMethylene Group (-CH₂-CH₂-CH₃)
~1.7Sextet2HMethylene Group (-CH₂-CH₂-CH₃)
~1.0Triplet3HMethyl Group (-CH₂-CH₂-CH₃)

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~165-170Carboxylic Acid Carbonyl (C=O)
~170Isoxazole Ring Carbon (C5)
~160Isoxazole Ring Carbon (C3)
~100Isoxazole Ring Carbon (C4)
~28Methylene Carbon (-CH₂-CH₂-CH₃)
~22Methylene Carbon (-CH₂-CH₂-CH₃)
~13Methyl Carbon (-CH₂-CH₂-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and isoxazole functionalities.[3]

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of carboxylic acid
~1700C=O stretch of carboxylic acid
~1600C=N stretch of isoxazole
~1450C-H bend
~1200C-O stretch of carboxylic acid

Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[7] Derivatives of isoxazole carboxylic acids have been investigated for various therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[7][8]

While specific biological activities for this compound have not been extensively reported, its structural features suggest its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The carboxylic acid moiety allows for straightforward derivatization, such as the formation of amides and esters, enabling the exploration of structure-activity relationships in drug discovery programs.[7]

The propyl group provides a lipophilic character that can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound represents a valuable chemical entity for researchers in the pharmaceutical and life sciences. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential as a building block in drug discovery. The predictive spectroscopic data included herein will aid in the characterization and quality control of this compound in a research setting. As the exploration of novel chemical matter continues to be a cornerstone of therapeutic innovation, compounds like this compound will undoubtedly play a significant role in the development of the next generation of medicines.

References

A Comprehensive Technical Guide to the Biological Activity Screening of 5-Propylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a multitude of compounds exhibiting a wide spectrum of pharmacological activities.[1] This technical guide presents a comprehensive framework for the systematic investigation of the biological potential of a novel subclass: 5-propylisoxazole-3-carboxylic acid derivatives. While this specific scaffold is not extensively documented in current literature, this guide extrapolates from the well-established biological profiles of related isoxazole-containing compounds to propose a robust, field-proven screening cascade.[1][2] We provide a plausible synthetic strategy for generating a focused library of amide and ester derivatives from the this compound core. Subsequently, this guide offers detailed, step-by-step protocols for a three-tiered biological evaluation, targeting anticancer, antimicrobial, and anti-inflammatory activities. Methodologies are grounded in established, validated assays to ensure data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents.

Introduction: The Isoxazole Nucleus as a Versatile Pharmacophore

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs and investigational agents.[1][2] The inherent versatility of the isoxazole scaffold allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of isoxazole have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

This guide focuses on the untapped potential of this compound derivatives. The presence of the carboxylic acid functionality at the 3-position provides a convenient handle for the synthesis of a diverse library of amides and esters, allowing for a systematic exploration of the structure-activity relationship (SAR). The 5-propyl group introduces a lipophilic element that can be crucial for membrane permeability and target engagement.

Proposed Synthesis of this compound and its Derivatives

A logical and efficient synthetic approach is paramount for generating a library of compounds for biological screening. The proposed synthesis of this compound and its subsequent derivatization is outlined below.

Synthesis of the Core Scaffold: this compound

The core scaffold can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a well-established method for constructing the isoxazole ring.[3][4][5]

Step 1: Generation of the Nitrile Oxide. The requisite nitrile oxide can be generated in situ from the corresponding aldoxime.

Step 2: 1,3-Dipolar Cycloaddition. The generated nitrile oxide undergoes a cycloaddition reaction with an appropriately substituted alkyne, such as ethyl pent-2-ynoate, to yield the ethyl ester of this compound.

Step 3: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid under basic conditions, for example, using lithium hydroxide in a mixture of tetrahydrofuran and water.[6][7][8]

Derivatization of the Core Scaffold

The carboxylic acid is a versatile functional group for creating a library of derivatives.

  • Amide Synthesis: The carboxylic acid can be coupled with a variety of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to yield a library of amides.[9][10][11]

  • Ester Synthesis: Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.[12][13]

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation Isoxazole Ester Isoxazole Ester Nitrile Oxide->Isoxazole Ester [3+2] Cycloaddition with Alkyne This compound This compound Isoxazole Ester->this compound Hydrolysis Amide Derivatives Amide Derivatives This compound->Amide Derivatives Amide Coupling (Amines, EDCI/HOBt) Ester Derivatives Ester Derivatives This compound->Ester Derivatives Esterification (Alcohols, Acid catalyst)

Caption: Proposed synthetic workflow for this compound and its derivatives.

Biological Activity Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized derivatives.

G Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Anticancer Anticancer Primary Screening->Anticancer Cytotoxicity Antimicrobial Antimicrobial Primary Screening->Antimicrobial MIC Determination Anti-inflammatory Anti-inflammatory Primary Screening->Anti-inflammatory NO & Protein Denaturation Secondary Screening Secondary Screening Anticancer->Secondary Screening Antimicrobial->Secondary Screening Anti-inflammatory->Secondary Screening Mechanism of Action Studies Mechanism of Action Studies Secondary Screening->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Overall biological activity screening cascade.

Tier 1: Anticancer Activity Screening

Rationale: Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including apoptosis induction and enzyme inhibition.[14]

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay [15][16][17][18]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (see Table 1)

  • RPMI-1640 or DMEM medium with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Proposed Panel of Human Cancer Cell Lines for Primary Screening

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
PC-3Prostate Carcinoma
HeLaCervical Cancer
Tier 2: Antimicrobial Activity Screening

Rationale: The isoxazole ring is a component of several antibacterial drugs, and novel derivatives are continually being explored for their antimicrobial properties.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][19][20][21][22]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and fungal strains (see Table 2)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Table 2: Proposed Panel of Microbial Strains for Primary Screening

MicroorganismType
Staphylococcus aureus (ATCC 29213)Gram-positive bacteria
Bacillus subtilis (ATCC 6633)Gram-positive bacteria
Escherichia coli (ATCC 25922)Gram-negative bacteria
Pseudomonas aeruginosa (ATCC 27853)Gram-negative bacteria
Candida albicans (ATCC 90028)Fungal pathogen
Tier 3: Anti-inflammatory Activity Screening

Rationale: Isoxazole derivatives, including the COX-2 inhibitor valdecoxib, are known for their anti-inflammatory effects.[23]

Protocol 3: Measurement of Nitric Oxide Production using the Griess Assay [14][24][25][26][27]

This assay quantifies nitrite, a stable and oxidized product of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compounds and a positive control (e.g., Dexamethasone)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.

Protocol 4: Inhibition of Protein Denaturation Assay [28][29][30][31][32]

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Materials:

  • Egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compounds and a positive control (e.g., Diclofenac sodium)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, PBS, and various concentrations of the test compounds.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Heat Denaturation: Induce denaturation by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Protocol 5: Cyclooxygenase (COX) Inhibition Assay [2][23][33][34][35]

This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Assay buffer

  • Fluorometric or colorimetric probe

  • Test compounds and selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

  • Enzyme and Compound Incubation: Incubate the COX enzyme with the test compound or control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Signal Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both isoforms.

Data Interpretation and Progression to Secondary Screening

Compounds that exhibit significant activity in the primary screening assays (e.g., IC50 < 10 µM for anticancer and anti-inflammatory assays, MIC < 16 µg/mL for antimicrobial assays) should be advanced to secondary screening. This next phase would involve more detailed mechanism of action studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition kinetics, as well as preliminary in vivo studies in appropriate animal models.

Conclusion

This technical guide provides a robust and scientifically sound framework for the synthesis and comprehensive biological evaluation of this compound derivatives. By employing the proposed screening cascade, researchers can systematically explore the therapeutic potential of this novel class of compounds in the areas of oncology, infectious diseases, and inflammation. The detailed protocols and structured approach outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the identification of promising lead candidates for further drug development.

References

A Technical Guide to the Spectroscopic Analysis of 5-Propylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Propylisoxazole-3-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical protocols for the characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of this compound

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3] The specific substitution pattern of this compound, featuring a propyl group and a carboxylic acid moiety on the isoxazole ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior, which are critical steps in the drug discovery pipeline.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The numbering of the atoms, as illustrated in the diagram below, will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of the propyl group, the isoxazole ring, and the carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl chain protons, the isoxazole ring proton, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-11 (CH₃)0.9 - 1.1Triplet (t)7-8
H-10 (CH₂)1.6 - 1.8Sextet (sxt)7-8
H-9 (CH₂)2.7 - 2.9Triplet (t)7-8
H-4 (CH)6.5 - 6.7Singlet (s)-
COOH10 - 13Broad Singlet (br s)-

The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield region (δ 10-13 ppm), although this signal can be concentration-dependent and may exchange with deuterium in solvents like D₂O.[4][5]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically resonating in the downfield region.[6] The carbons of the isoxazole ring and the propyl chain will have characteristic chemical shifts.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-11 (CH₃)13 - 15
C-10 (CH₂)20 - 25
C-9 (CH₂)28 - 32
C-4 (CH)100 - 105
C-3 (C)155 - 160
C-5 (C)170 - 175
C-6 (COOH)160 - 165
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR data.

  • Instrumentation : NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[7]

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.[8]

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh 5-10 mg of Sample Add_Solvent Add 0.6 mL Deuterated Solvent Weigh_Sample->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Tune_Shim Tune and Shim Insert_Sample->Tune_Shim Acquire_1H Acquire ¹H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune_Shim->Acquire_13C Process_Data Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process_Data Acquire_13C->Process_Data Integrate_Calibrate Integrate Peaks and Calibrate Process_Data->Integrate_Calibrate Assign_Signals Assign Signals Integrate_Calibrate->Assign_Signals Interpret Interpret Spectrum Assign_Signals->Interpret

Caption: A typical experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions are expected for the O-H and C=O bonds of the carboxylic acid, as well as vibrations associated with the isoxazole ring.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Alkyl)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=N (Isoxazole)1600 - 1650Medium
C=C (Isoxazole)1450 - 1550Medium
N-O (Isoxazole)1300 - 1400Medium

The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[5][9] The stretching vibrations of the isoxazole ring are also characteristic.[1][10]

Experimental Protocol for IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is commonly used.

  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition : A background spectrum is first collected, followed by the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

For this compound (Molecular Formula: C₇H₉NO₃, Molecular Weight: 155.15 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Expected Fragmentation Pattern:

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).[4][11] Alpha-cleavage next to the carbonyl group is also a common fragmentation route.[12][13]

Expected Key Fragments:

m/zFragment
155[M]⁺
138[M-OH]⁺
110[M-COOH]⁺
Experimental Protocol for Mass Spectrometry
  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Sample Preparation : The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Data Acquisition : The sample is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Adherence to rigorous experimental procedures and a thorough understanding of spectroscopic principles are essential for ensuring the quality and integrity of the data, which ultimately underpins the advancement of drug discovery and development programs.

References

An In-depth Technical Guide on In Silico Docking Studies of 5-Propylisoxazole-3-carboxylic acid with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on conducting in silico docking studies of 5-Propylisoxazole-3-carboxylic acid. It emphasizes scientific integrity, logical workflow, and actionable insights derived from computational methodologies.

Introduction: The Strategic Value of In Silico Screening

This compound (CAS 89776-75-0) is a heterocyclic compound with a molecular weight of 155.15 g/mol .[][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, suggesting potential interactions with a variety of biological targets. In silico molecular docking offers a rapid and cost-effective preliminary screening method to identify and characterize potential protein-ligand interactions.[3][4] This computational approach predicts the preferred binding orientation and affinity of a ligand to a protein, thereby prioritizing candidates for further experimental validation.[4][5]

PART 1: Foundational Steps - Ligand and Receptor Preparation

The accuracy of any docking study is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the ligand and the target protein.

Ligand Preparation: Characterizing this compound

The initial step involves obtaining the 2D structure of this compound, which can be sourced from chemical databases like PubChem. This 2D representation is then converted into a 3D structure. Key considerations at this stage include:

  • Tautomeric and Ionization States: At physiological pH, the carboxylic acid group is expected to be deprotonated. It is crucial to generate the correct ionization state as this significantly influences electrostatic interactions.

  • Energy Minimization: The initial 3D conformer must be energy-minimized to achieve a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or AMBER.

Target Protein Selection and Preparation: A Case Study with COX-2

For this guide, we will consider Cyclooxygenase-2 (COX-2) as a potential target, given its role in inflammation and the known anti-inflammatory properties of some isoxazole derivatives.[6]

1.2.1 Sourcing the Protein Structure

High-resolution 3D structures of proteins are available from the Protein Data Bank (PDB).[7][8][9][10][11] When selecting a PDB entry for COX-2, factors such as resolution, species of origin, and the presence of co-crystallized ligands should be considered. For instance, PDB entries like 1CX2 and 5IKR provide crystal structures of COX-2.[12][13][14]

1.2.2 The Protein Preparation Workflow

The raw PDB file requires several preparatory steps to ensure it is suitable for docking:[15][16][17][18]

  • Removal of Non-essential Molecules: Water molecules, ions, and co-solvents are typically removed, unless they are known to be integral to the binding site.[17][18]

  • Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms, which are critical for accurate hydrogen bonding and charge calculations.[15][17]

  • Assigning Charges and Atom Types: Appropriate charges and atom types are assigned based on the chosen force field.

  • Structural Refinement: Any missing residues or side chains in the crystal structure should be modeled and repaired.

ProteinPreparation PDB Source PDB File RemoveWater Remove Water & Ions PDB->RemoveWater AddHydrogens Add Hydrogens RemoveWater->AddHydrogens AssignCharges Assign Charges & Atom Types AddHydrogens->AssignCharges Repair Repair Missing Residues AssignCharges->Repair ReadyProtein Docking-Ready Protein Repair->ReadyProtein

Caption: Workflow for preparing a protein structure for docking studies.

PART 2: The Docking Simulation - Predicting Interactions

With the prepared ligand and protein, the molecular docking simulation can be performed. The choice of software is critical and depends on the specific research goals.

Selecting the Right Docking Software

A variety of molecular docking software is available, each with its own algorithms and scoring functions.[19] Popular choices include:

  • AutoDock Vina: Known for its speed and accuracy, it is a widely used open-source tool.[20]

  • Schrödinger Suite (Glide): A commercial package offering a comprehensive set of tools for drug discovery.

  • GOLD: Renowned for its genetic algorithm-based conformational search.

Defining the Binding Site and Running the Simulation

The docking process involves defining a search space, typically a grid box, around the protein's active site. If a co-crystallized ligand is present in the PDB structure, its coordinates can be used to define the center of this box. The docking algorithm then explores various poses of the ligand within this defined space and scores them based on a scoring function that estimates the binding affinity.

Interpreting the Docking Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities (e.g., in kcal/mol). A lower binding energy generally indicates a more favorable interaction.

Table 1: Hypothetical Docking Results of this compound with COX-2

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
1-7.8Arg120, Tyr355, Ser5302
2-7.5Arg120, Val349, Ser5301
3-7.2Tyr355, Ala527, Gly5261

PART 3: Post-Docking Validation and Analysis - Ensuring Scientific Rigor

The results of a docking simulation are predictive and require further validation to be considered reliable.

Redocking of a Known Ligand

A common validation technique is to "redock" a known inhibitor (if available from the PDB structure) back into the active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is then calculated. An RMSD value below 2.0 Å is generally considered a successful validation of the docking protocol.

Molecular Dynamics (MD) Simulations

For the most promising poses, molecular dynamics (MD) simulations can provide a more dynamic and realistic assessment of the protein-ligand complex's stability over time.[21][22] MD simulations can help refine the binding mode and provide a more accurate estimation of the binding free energy.[23] GROMACS is a widely used software package for performing MD simulations.[24][25]

DockingValidationWorkflow cluster_0 Docking and Validation Start Prepared Ligand & Protein Docking Molecular Docking Start->Docking Analysis Analyze Poses & Scores Docking->Analysis Redocking Redocking Validation Analysis->Redocking MD_Sim Molecular Dynamics Simulation Analysis->MD_Sim Final Validated Binding Hypothesis Redocking->Final MD_Sim->Final

Caption: A comprehensive workflow for docking and post-docking validation.

Conclusion

In silico docking is a powerful hypothesis-generating tool in the early stages of drug discovery. This guide has outlined a systematic and scientifically rigorous approach to investigating the potential interactions of this compound with protein targets. By adhering to best practices in ligand and protein preparation, employing appropriate docking and validation techniques, researchers can significantly enhance the efficiency and effectiveness of their drug development pipelines.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 5-Propylisoxazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile scaffold, engaging in a multitude of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[4] This versatility has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, from the anti-inflammatory agent leflunomide to the antibiotic cloxacillin.[2][5][6] The isoxazole moiety is not merely a passive linker; its inherent chemical characteristics significantly influence the pharmacokinetic and pharmacodynamic profiles of a molecule.[1][4]

This guide focuses on a specific, yet highly promising, subclass: 5-propylisoxazole-3-carboxylic acid analogs . This scaffold presents three key points for chemical modification and SAR exploration: the isoxazole core, the 3-position carboxylic acid, and the 5-position propyl group. Understanding how modifications at each of these positions influence biological activity is paramount for designing novel therapeutics with enhanced potency, selectivity, and reduced toxicity.[2]

Core Rationale: Why this compound?

The selection of the this compound scaffold for a drug discovery campaign is a deliberate choice, grounded in established medicinal chemistry principles.

  • The Carboxylic Acid Moiety (C3-Position): The carboxylic acid group is a powerful pharmacophore. It is ionizable at physiological pH, allowing it to form strong ionic interactions (salt bridges) with positively charged residues like arginine and lysine in a protein's active site. This often serves as a critical anchoring point for the entire molecule. Furthermore, this group can act as a hydrogen bond donor and acceptor, providing additional binding affinity. Its presence also tends to increase aqueous solubility, a desirable pharmacokinetic property.

  • The Propyl Group (C5-Position): The n-propyl group provides a region of moderate lipophilicity. This is crucial for balancing the polarity of the carboxylic acid. The propyl chain can insert into hydrophobic pockets within a target protein, contributing to binding affinity through van der Waals forces. Its size and flexibility can be systematically modified (e.g., to isopropyl, cyclopropyl, or longer/shorter alkyl chains) to probe the dimensions of this hydrophobic pocket, a classic SAR strategy.

  • The Isoxazole Core: The isoxazole ring itself is more than just a linker. It is a bioisostere for other five-membered rings and can influence the overall geometry and electronic distribution of the molecule.[4] The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the weak N-O bond can be susceptible to metabolic cleavage, which can be a factor in prodrug design or metabolic stability.[1]

This guide will systematically explore the SAR of this scaffold, providing a logical framework for its optimization in a drug discovery program.

SAR Exploration Strategy: A Positional Scanning Approach

A systematic SAR study of this scaffold involves modifying each of the three key positions while keeping the others constant. This allows for the deconvolution of the specific contribution of each component to the overall biological activity.

Diagram: General SAR Workflow

SAR_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Positional Modification cluster_2 Screening & Analysis cluster_3 Lead Optimization Start This compound Mod_C3 Modification at C3 (Carboxylic Acid Bioisosteres) Start->Mod_C3 Synthesize Analogs Mod_C5 Modification at C5 (Alkyl Chain Analogs) Start->Mod_C5 Synthesize Analogs Mod_Ring Ring Modification (Isoxazole Analogs) Start->Mod_Ring Synthesize Analogs Screen Biological Screening (e.g., Enzyme Inhibition Assay) Mod_C3->Screen Mod_C5->Screen Mod_Ring->Screen SAR_Analysis SAR Analysis Screen->SAR_Analysis Lead_Op Lead Optimization (Combine Favorable Modifications) SAR_Analysis->Lead_Op Lead_Op->Start Iterative Design

Caption: A typical workflow for the structure-activity relationship (SAR) study of the core scaffold.

Part 1: Modifications at the C3-Carboxylic Acid Position

The primary goal of modifying the carboxylic acid is to explore alternative interactions with the target, improve cell permeability (by masking the polar acid), or alter the metabolic profile.

Key Modifications and Rationale:

  • Esterification: Converting the carboxylic acid to a methyl or ethyl ester serves as a simple prodrug strategy. Esters are more lipophilic and can passively diffuse across cell membranes more readily than the charged carboxylate. Inside the cell, ubiquitous esterase enzymes can cleave the ester, releasing the active carboxylic acid.

  • Amide Formation: Synthesizing a library of primary, secondary, and tertiary amides introduces new hydrogen bonding possibilities and can significantly alter the molecule's physicochemical properties. The R-groups on the amide nitrogen can be used to probe for additional binding interactions.

  • Bioisosteric Replacement: Replacing the carboxylic acid with known bioisosteres like tetrazole or hydroxamic acid is a key strategy.

    • Tetrazole: The tetrazole ring has a similar pKa to a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. However, it is metabolically more stable and can offer improved pharmacokinetic properties.

    • Hydroxamic Acid: This group is a strong metal chelator and is often used when targeting metalloenzymes.

Data Summary: C3-Position Modifications

Analog Modification Rationale Expected Impact on Activity
1a Methyl EsterProdrug; Increased lipophilicityDecreased in vitro activity; Increased cellular activity
1b Unsubstituted AmideIntroduce H-bond donor/acceptorActivity dependent on target active site
1c TetrazoleCarboxylic acid bioisosterePotentially maintained or improved activity and stability
1d Hydroxamic AcidMetalloenzyme chelationHigh potency if target is a metalloenzyme

Part 2: Modifications at the C5-Propyl Position

Modifications at this position are designed to probe the size, shape, and nature of the hydrophobic pocket it occupies.

Key Modifications and Rationale:

  • Alkyl Chain Length: Varying the chain length (ethyl, butyl, pentyl) directly tests the depth of the hydrophobic pocket. A sharp drop-off in activity with a butyl or pentyl chain suggests a sterically constrained pocket.

  • Branching: Introducing branching (e.g., isopropyl, isobutyl) explores the width and shape of the pocket. An increase in activity with a branched alkyl group indicates a preference for a non-linear substituent.

  • Cyclic Analogs: Replacing the propyl group with a cyclopropyl or cyclobutyl ring constrains the conformation. This can lead to a significant increase in potency if the rigid conformation is optimal for binding (an entropy advantage).

  • Introduction of Heteroatoms: Replacing a methylene (-CH2-) unit with an oxygen (to form a propoxy-like chain) or sulfur can introduce new polar contacts or alter the lipophilicity and metabolic stability of the side chain.

Data Summary: C5-Position Modifications

Analog Modification Rationale Expected Impact on Activity
2a EthylProbe for smaller hydrophobic pocketActivity may increase or decrease
2b IsopropylProbe for pocket width/shapeIncreased activity suggests pocket is not narrow
2c CyclopropylConformational constraintPotential for increased potency
2d PhenylExplore potential for π-π stackingHigh impact; depends on presence of aromatic residues

Experimental Protocols

Protocol 1: General Synthesis of this compound

This procedure is based on the well-established [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.[5]

Diagram: Synthetic Pathway

Synthesis cluster_0 cluster_1 cluster_2 reagent reagent A Ethyl 2-chloro-2-hydroxyiminoacetate B [Ethyl 2-cyanoformate N-oxide] A->B  Et3N D Ethyl 5-propylisoxazole-3-carboxylate B->D  [3+2] Cycloaddition C 1-Pentyne C->D  [3+2] Cycloaddition E This compound D->E  1. LiOH  2. H+

Caption: General synthetic route to the core scaffold via cycloaddition.

Step-by-Step Procedure:

  • Nitrile Oxide Generation: To a stirred solution of ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et3N, 1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. The intermediate nitrile oxide is generated in situ.

  • Cycloaddition: To the reaction mixture containing the nitrile oxide, add 1-pentyne (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product (Ethyl 5-propylisoxazole-3-carboxylate) by flash column chromatography on silica gel.

  • Saponification: Dissolve the purified ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours.

  • Acidification and Isolation: Once the hydrolysis is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Protocol 2: Amide Coupling for C3-Modification

This protocol uses standard peptide coupling reagents for the formation of amides from the parent carboxylic acid.

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.0 eq) in dry N,N-dimethylformamide (DMF). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature for 6-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify by flash chromatography to yield the desired amide analog.

Conclusion and Future Perspectives

The this compound scaffold represents a rich starting point for medicinal chemistry exploration. The systematic, position-by-position modification approach detailed in this guide provides a robust framework for developing a comprehensive SAR. By carefully analyzing how changes in the C3-acid, C5-propyl group, and the isoxazole ring itself impact biological activity, researchers can rationally design potent and selective modulators of their target of interest.

Future work should focus on combining the most favorable modifications from each series into "second-generation" analogs. For instance, if a C5-cyclopropyl group and a C3-tetrazole bioisostere both independently enhance activity, a compound containing both motifs should be synthesized and evaluated. This iterative process of design, synthesis, and testing is the hallmark of successful drug discovery and is essential for translating the initial promise of this scaffold into a viable clinical candidate.

References

Methodological & Application

Step-by-step synthesis protocol for 5-Propylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-Propylisoxazole-3-carboxylic Acid

Topic: A Detailed, Step-by-Step Synthesis Protocol for this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis strategy employs a highly efficient and regioselective 1,3-dipolar cycloaddition reaction to construct the isoxazole core, followed by a standard saponification to yield the final carboxylic acid. This guide is designed for organic chemists in research and development, offering detailed procedural steps, explanations of the underlying chemical principles, and methods for characterization.

Introduction

Isoxazole scaffolds are privileged structures in pharmacology, appearing in numerous pharmaceutical agents due to their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups.[1] Specifically, 5-substituted-isoxazole-3-carboxylic acids serve as crucial intermediates for creating more complex molecules, including potent enzyme inhibitors.[2][3] The synthesis described herein follows a robust and well-documented pathway: the [3+2] cycloaddition between an alkyne and a nitrile oxide, which is a powerful method for constructing the isoxazole ring system.[4][5] This is followed by the hydrolysis of the resulting ester to furnish the target acid.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Step 1: [3+2] Cycloaddition to form Ethyl 5-propylisoxazole-3-carboxylate.

  • Step 2: Saponification to yield this compound.

Part 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

Principle and Rationale

The core of the isoxazole ring is constructed via a 1,3-dipolar cycloaddition reaction.[6] In this protocol, a nitrile oxide is generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate through dehydrochlorination by a non-nucleophilic base, triethylamine. This highly reactive nitrile oxide dipole then immediately reacts with the dipolarophile, 1-pentyne. The reaction proceeds with high regioselectivity, predominantly forming the 3,5-disubstituted isoxazole isomer due to steric and electronic factors governing the transition state of the cycloaddition.[4]

Materials and Reagents
ReagentCAS NumberMolecular Wt.Molar Equiv.
1-Pentyne627-19-068.12 g/mol 1.2
Ethyl 2-chloro-2-(hydroxyimino)acetate1871-03-0151.55 g/mol 1.0
Triethylamine (Et₃N)121-44-8101.19 g/mol 1.5
Dichloromethane (DCM)75-09-284.93 g/mol Solvent
Saturated Sodium Bicarbonate (aq.)N/AN/AWash
Brine (Saturated NaCl aq.)N/AN/AWash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Drying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq).

  • Dissolution: Add dichloromethane (approx. 10 volumes relative to the limiting reagent) to the flask and stir until the solid is fully dissolved.

  • Addition of Alkyne: Add 1-pentyne (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford Ethyl 5-propylisoxazole-3-carboxylate as a clear oil.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester intermediate. Sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the sodium salt of the carboxylic acid and ethanol. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the desired this compound. This method is a standard and high-yielding procedure for converting esters to carboxylic acids.[7]

Materials and Reagents
ReagentCAS NumberMolecular Wt.Molar Equiv.
Ethyl 5-propylisoxazole-3-carboxylate89776-74-9183.21 g/mol 1.0
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 2.0
Tetrahydrofuran (THF)109-99-972.11 g/mol Solvent
Methanol (MeOH)67-56-132.04 g/mol Co-solvent
Water (H₂O)7732-18-518.02 g/mol Solvent
1 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol For pH adj.
Ethyl Acetate141-78-688.11 g/mol Extraction
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF and Methanol.

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water. Add this aqueous NaOH solution dropwise to the stirred ester solution.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. Monitor the disappearance of the starting material by TLC.

  • Acidification:

    • Upon completion, transfer the reaction mixture to a separatory funnel or beaker.

    • Cool the mixture in an ice bath and carefully adjust the pH to ~2 by slowly adding 1 M HCl. A white precipitate should form.[7]

  • Extraction and Isolation:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts and wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Final Product:

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • The resulting white solid is the target compound, this compound (CAS 89776-75-0).[] The product can be further purified by recrystallization if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow Pentyne 1-Pentyne Ester Ethyl 5-propylisoxazole- 3-carboxylate Pentyne->Ester [3+2] Cycloaddition (Step 1) ChloroOxime Ethyl 2-chloro-2- (hydroxyimino)acetate ChloroOxime->Ester [3+2] Cycloaddition (Step 1) Base1 Triethylamine (Et3N) Base1->Ester [3+2] Cycloaddition (Step 1) FinalProduct 5-Propylisoxazole- 3-carboxylic acid Ester->FinalProduct Saponification (Step 2) Base2 NaOH / H2O Base2->FinalProduct Saponification (Step 2) Acid HCl (aq) Acid->FinalProduct Acidification

Caption: Overall workflow for the two-step synthesis of the target compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point (MP): To assess the purity of the solid product.

References

Application Notes and Protocols: 5-Propylisoxazole-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system is a prominent heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a "privileged structure" in medicinal chemistry. The 5-substituted-isoxazole-3-carboxylic acid scaffold, in particular, has emerged as a versatile template for the development of potent and selective inhibitors of various enzymes and receptors. This application note will focus on the utility of 5-propylisoxazole-3-carboxylic acid as a key building block in medicinal chemistry, with a particular emphasis on its potential as a precursor for xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.

The carboxylic acid moiety at the 3-position provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) through the synthesis of amide, ester, and other bioisosteric replacements.[1][2] The substituent at the 5-position, in this case, a propyl group, plays a crucial role in modulating the compound's lipophilicity and steric interactions with the target protein. While extensive research has been conducted on aryl- and methyl-substituted analogs, the propyl variant offers a unique lipophilic profile that can be exploited to optimize pharmacokinetic and pharmacodynamic properties.[1][3]

Key Application: Xanthine Oxidase Inhibition

A significant body of research highlights the potential of 5-substituted-isoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase (XO).[3][4] XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that is a primary cause of gout.

The inhibitory activity of this scaffold is attributed to its ability to mimic the natural substrate, xanthine, and interact with key residues in the active site of the enzyme. Molecular modeling studies on related compounds have shown that the carboxylic acid group forms crucial hydrogen bonds with amino acid residues, while the isoxazole ring and the substituent at the 5-position engage in hydrophobic and van der Waals interactions.[3][4]

Figure 1: The role of Xanthine Oxidase in purine metabolism and its inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not extensively published, we can extrapolate from studies on analogous compounds. Research on 5-phenylisoxazole-3-carboxylic acid derivatives has shown that substitution on the phenyl ring significantly impacts inhibitory potency against xanthine oxidase.[3] Similarly, studies on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids revealed that hydrophobic groups on the indole nitrogen are crucial for activity.[4] This suggests that the propyl group in this compound likely occupies a hydrophobic pocket within the enzyme's active site. Further derivatization of the propyl chain, for instance, by introducing unsaturation or branching, could lead to enhanced potency and selectivity.

Compound ClassKey SAR FindingsTargetReference
5-Phenylisoxazole-3-carboxylic acid derivativesCyano substitution on the phenyl ring enhances potency.Xanthine Oxidase[3]
5-(1H-indol-5-yl)isoxazole-3-carboxylic acidsHydrophobic substituents on the indole nitrogen are essential for high inhibitory activity.Xanthine Oxidase[4]
5-Methylisoxazole-3-carboxylic acid derivativesServes as a versatile building block for kinase inhibitors.Raf Kinase[1]
Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylatesDichlorobenzyl substitution leads to potent antitubercular activity.Mycobacterium tuberculosis[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Amide Derivatives for SAR Studies

This protocol describes a general method for the synthesis of a library of amide derivatives of this compound for the exploration of structure-activity relationships. The carboxylic acid is activated to form an acyl chloride, which is then reacted with a variety of primary and secondary amines.

Materials:

  • This compound

  • Oxalyl chloride

  • Dry Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • A library of primary and secondary amines

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in dry DCM, add a catalytic amount of DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in dry DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in dry DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acyl chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide derivative.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: General workflow for the synthesis of this compound amide derivatives.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of synthesized this compound derivatives against xanthine oxidase. The assay measures the increase in absorbance at 295 nm resulting from the formation of uric acid from xanthine.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Synthesized inhibitor compounds

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Prepare stock solutions of the inhibitor compounds in DMSO.

    • Dilute the xanthine oxidase enzyme in the potassium phosphate buffer to the desired working concentration.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • Potassium phosphate buffer

      • Inhibitor solution (at various concentrations) or DMSO (for control)

      • Xanthine oxidase solution

    • Pre-incubate the plate at 25 °C for 15 minutes.

    • Initiate the reaction by adding the xanthine solution to each well.

    • Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the rate of uric acid formation (initial velocity) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its utility as a scaffold for xanthine oxidase inhibitors is particularly promising for the treatment of gout and hyperuricemia. The synthetic and analytical protocols provided herein offer a framework for researchers to explore the structure-activity relationships of this compound derivatives and to evaluate their biological activity. Further investigation into this and other potential applications of this scaffold is warranted and could lead to the discovery of new and effective medicines.

References

Application Notes and Protocols for High-Throughput Screening of 5-Propylisoxazole-3-carboxylic acid and Analogs for FFAR1 (GPR40) Agonist Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting FFAR1

The Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for type 2 diabetes.[1] Predominantly expressed on pancreatic β-cells, FFAR1 is activated by medium and long-chain free fatty acids, leading to an enhancement of glucose-stimulated insulin secretion (GSIS).[1] This glucose-dependent mechanism of action makes FFAR1 agonists attractive candidates for novel anti-diabetic drugs, as they pose a minimal risk of hypoglycemia.[2] The chemical scaffold of 5-Propylisoxazole-3-carboxylic acid presents a promising starting point for the discovery of novel FFAR1 modulators. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize compounds like this compound that act as agonists of the FFAR1 receptor.

Principle of the Assays: Interrogating FFAR1 Signaling

FFAR1 is a Gq protein-coupled receptor (GPCR).[3][4] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This transient increase in intracellular Ca2+ is a hallmark of FFAR1 activation and serves as a robust readout for HTS assays.[5]

This application note details two primary HTS-compatible assays to screen for agonists of FFAR1: a primary screen using a cell-based calcium mobilization assay and a confirmatory/secondary screen using a reporter gene assay.

Visualizing the FFAR1 Signaling Pathway

FFAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) FFAR1 FFAR1 (GPR40) Ligand->FFAR1 Binding Gq Gq Protein FFAR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Effects (e.g., Insulin Secretion) Ca_release->Downstream

Caption: FFAR1 Gq-coupled signaling cascade.

Part 1: Primary HTS - Homogeneous Calcium Mobilization Assay

This assay is designed for rapid and robust screening of large compound libraries to identify initial "hits" that activate FFAR1. It utilizes a fluorescent calcium indicator that is pre-loaded into the cells.

Experimental Workflow

Calcium_Mobilization_Workflow A 1. Cell Plating CHO-K1 cells stably expressing FFAR1 are seeded in 384-well plates. B 2. Dye Loading Cells are incubated with a calcium-sensitive fluorescent dye. A->B C 3. Compound Addition This compound and other library compounds are added. B->C D 4. Signal Detection Fluorescence intensity is measured in real-time using a FLIPR or similar instrument. C->D E 5. Data Analysis Response curves are generated to determine agonist activity. D->E

Caption: Workflow for the calcium mobilization HTS assay.

Detailed Protocol

1. Materials and Reagents:

  • Cell Line: CHO-K1 cell line stably expressing human FFAR1 (e.g., from Millipore, DiscoverX).

  • Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-8 No Wash Calcium Assay Kit or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound (CAS 89776-75-0) dissolved in DMSO to a 10 mM stock.[6][]

  • Positive Control: GW9508 (a known FFAR1 agonist).

  • Negative Control: DMSO vehicle.

  • Instrumentation: FLIPR Tetra® or similar fluorescence imaging plate reader.

2. Cell Preparation and Plating:

  • Culture CHO-K1-FFAR1 cells to ~80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in culture medium and perform a cell count.

  • Seed cells into 384-well assay plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Dye Loading:

  • Prepare the calcium indicator dye solution according to the manufacturer's protocol in Assay Buffer.

  • Remove the culture medium from the cell plates.

  • Add 20 µL of the dye solution to each well.

  • Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

4. Compound Preparation and Addition:

  • Prepare a compound plate by serially diluting this compound, positive control (GW9508), and library compounds in Assay Buffer. The final assay concentration will be 1X.

  • Place both the cell plate and the compound plate into the FLIPR instrument.

5. Fluorescence Measurement:

  • The instrument will first measure the baseline fluorescence for 10-20 seconds.

  • It will then add 20 µL of the compound solution to the cell plate.

  • Fluorescence will be measured kinetically for an additional 2-3 minutes.

Data Analysis and Hit Criteria

The primary readout is the change in fluorescence intensity over time. A positive "hit" is a compound that elicits a significant, concentration-dependent increase in intracellular calcium.

ParameterDescriptionTypical Value for a "Hit"
EC50 The concentration of agonist that produces 50% of the maximal response.< 10 µM
Max Response The peak fluorescence signal relative to the baseline.> 3-fold over baseline
Z'-factor A statistical measure of assay quality, calculated using positive and negative controls.> 0.5

Part 2: Secondary HTS - CRE-SEAP Reporter Gene Assay

This assay serves to confirm the hits from the primary screen and to filter out false positives. It measures a downstream signaling event, the activation of a reporter gene, providing a more integrated view of receptor activation. Since FFAR1 is Gq-coupled, an engineered system is used to link this to a cAMP-responsive element (CRE).

Principle of the Reporter Assay

This assay uses a cell line co-expressing FFAR1, an engineered G protein that couples Gq activation to the Gs pathway, and a reporter gene construct. The reporter is typically secreted alkaline phosphatase (SEAP) under the control of a cAMP response element (CRE).[8] Agonist activation of FFAR1 leads to an increase in cAMP, driving the expression and secretion of SEAP, which can be easily quantified using a luminescent substrate.[8]

Detailed Protocol

1. Materials and Reagents:

  • Assay Kit: FFAR1 (GPR40) Reporter Assay Kit or a custom-developed cell line.[8]

  • Culture Medium: As recommended by the assay kit or cell line provider.

  • Assay Plates: 96-well or 384-well solid white, tissue culture-treated plates.

  • Test Compounds: Hits identified from the primary calcium mobilization screen.

  • Positive Control: GW9508.

  • Negative Control: DMSO vehicle.

  • SEAP Detection Reagent: A chemiluminescent substrate for alkaline phosphatase.

  • Instrumentation: A plate-reading luminometer.

2. Assay Procedure:

  • Seed the reporter cells in the appropriate assay plate and incubate for 18-24 hours.

  • Prepare serial dilutions of the hit compounds, this compound, and controls.

  • Add the compounds to the cells and incubate for 16-24 hours at 37°C. This allows time for reporter gene expression and protein secretion.

  • After incubation, carefully collect a small aliquot of the culture medium from each well.

  • Add the SEAP detection reagent to the collected medium.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

Data Interpretation

The output is a luminescent signal that is proportional to the amount of SEAP produced. Data should be plotted as a dose-response curve to determine the potency (EC50) and efficacy (Emax) of the confirmed hits.

ParameterDescriptionExpected Outcome for Confirmed Hit
EC50 The concentration of the compound that produces 50% of the maximal luminescent signal.Consistent with or similar to the EC50 from the calcium assay.
Emax The maximum luminescent signal achieved, often expressed as a percentage of the positive control response.A significant percentage of the positive control response.

Conclusion and Next Steps

By employing this two-tiered HTS approach, researchers can efficiently screen for and identify novel agonists of the FFAR1 receptor, such as those based on the this compound scaffold. Compounds that are confirmed as potent and efficacious agonists in both the calcium mobilization and reporter gene assays represent high-quality leads for further optimization and preclinical development in the pursuit of novel therapies for type 2 diabetes.

References

Quantitative Bioanalysis of 5-Propylisoxazole-3-carboxylic acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Propylisoxazole-3-carboxylic acid in human plasma. The inherent analytical challenges of small, polar, acidic molecules, such as poor retention in conventional reversed-phase chromatography, are systematically addressed. The described method employs a simple protein precipitation extraction procedure and is optimized for sensitivity, selectivity, and high-throughput analysis. All procedures and validation parameters are designed to meet the rigorous standards outlined in the latest international regulatory guidelines, including the ICH M10 Bioanalytical Method Validation guideline, making this method suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a heterocyclic compound that serves as a key building block in medicinal chemistry. As with many small molecule drug candidates and their metabolites, the presence of a carboxylic acid functional group imparts significant polarity. This characteristic presents a distinct challenge for bioanalysis, as traditional reversed-phase C18 columns often provide insufficient retention, leading to elution near the solvent front and potential matrix interference.[1][2]

Developing a reliable quantitative method requires a strategy that not only achieves robust chromatographic retention but also ensures high sensitivity and selectivity in complex biological matrices like plasma.[3] This guide provides a detailed protocol, from initial mass spectrometry tuning to a full bioanalytical method validation, grounded in established scientific principles and regulatory expectations.[4] The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the method effectively.

Analyte Properties and Reagents

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

PropertyValueSource
Compound Name This compound-
CAS Number 89776-75-0
Molecular Formula C₇H₉NO₃[5][]
Molecular Weight 155.15 g/mol [5]
Chemical Structure CCCC1=CC(=NO1)C(=O)O[]

Required Materials:

  • This compound reference standard (>98% purity)

  • This compound-¹³C₃, D₅ stable isotope-labeled internal standard (SIL-IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Human plasma (K₂EDTA), screened for potential interferences

LC-MS/MS Instrumentation and Conditions

The following conditions were optimized on a high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Rationale for Analytical Conditions
  • Chromatography: The primary challenge is retaining the polar, acidic analyte. By acidifying the mobile phase with 0.1% formic acid, the carboxylic acid group of the analyte is protonated (rendered neutral).[7] This significantly reduces its polarity, thereby increasing its affinity for the nonpolar C18 stationary phase and promoting retention away from the void volume.[2]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is selected as the optimal technique for carboxylic acids. The acidic proton is readily lost, forming a highly stable and abundant deprotonated molecule [M-H]⁻, which provides excellent sensitivity.[8]

Optimized LC-MS/MS Parameters
LC Parameter Condition
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.5 min
Total Run Time 4.0 min
MS Parameter Condition
Ionization Mode ESI Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions See Table Below
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound154.1110.1 (Quantifier)15
154.166.0 (Qualifier)25
SIL-Internal Standard162.1117.115

Note: Collision energies are instrument-dependent and must be optimized empirically by infusing a standard solution of the analyte.

Caption: MRM workflow for this compound.

Stock Solutions, Calibration Standards, and QC Preparation

Internal Standard (IS) Selection

The use of an internal standard is crucial for correcting analytical variability during sample processing and instrument analysis.[9] A stable isotope-labeled (SIL) version of the analyte is the "gold standard" as it shares near-identical physicochemical properties, ensuring it tracks the analyte through extraction, chromatography, and ionization with the highest fidelity.[10][11] For this method, a custom-synthesized SIL-IS (e.g., with ¹³C and/or Deuterium labels) is strongly recommended.

Preparation Protocol
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and SIL-IS reference standards into separate volumetric flasks. Dissolve in a small volume of methanol or ACN and bring to final volume.

  • Spiking Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create a series of working solutions for spiking into plasma.

  • IS Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in ACN. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate analyte working solutions into blank human plasma to achieve the desired concentrations. A typical curve may range from 1 to 1000 ng/mL. QC samples should be prepared independently at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (≤ 3x LLOQ)

    • MQC: Medium Quality Control

    • HQC: High Quality Control (≥ 75% of the highest standard)

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, making it ideal for high-throughput environments.[12]

Sample_Prep_Workflow Start 1. Aliquot Plasma Add_IS 2. Add IS in ACN (Precipitation Solvent) Start->Add_IS 50 µL Sample Vortex 3. Vortex Mix Add_IS->Vortex 200 µL (Ratio 1:4) Centrifuge 4. Centrifuge Vortex->Centrifuge 10 min Transfer 5. Transfer Supernatant Centrifuge->Transfer >10,000 g Inject 6. Inject into LC-MS/MS Transfer->Inject

Caption: Workflow for plasma sample preparation by protein precipitation.

Step-by-Step Protocol
  • Aliquot 50 µL of plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution (100 ng/mL in ACN).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject into the LC-MS/MS system.

Bioanalytical Method Validation Protocol

The method must be validated to demonstrate its reliability for the intended application. The following experiments should be performed according to the ICH M10 guideline.[4]

Validation Parameter Objective General Acceptance Criteria (Chromatographic Assays)
Selectivity Assess interference from endogenous matrix components.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least 6 unique blank matrix lots.
Linearity & Range Demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to nominal values and the degree of scatter.Three validation runs with QCs at 4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Evaluate the suppression or enhancement of ionization by matrix components.IS-normalized matrix factor %CV should be ≤15% across at least 6 unique matrix lots.
Recovery Measure the efficiency of the extraction process.Recovery of the analyte and IS should be consistent and reproducible. Not a strict acceptance criterion, but high variability can indicate a flawed process.
Stability Ensure the analyte is stable under various handling and storage conditions.Mean concentration of stability QCs must be within ±15% of nominal values (compared to freshly prepared samples). Includes freeze-thaw, bench-top, long-term, and stock solution stability.

Expected Results (Hypothetical Data)

A successfully developed method will yield sharp, symmetrical chromatographic peaks with a retention time well-separated from the solvent front. The validation data should meet all acceptance criteria defined by regulatory guidelines.

Table: Representative Accuracy and Precision Data

QC Level (ng/mL) N Mean Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ (1.0) 15 1.05 105.0 8.7
LQC (3.0) 15 2.91 97.0 6.2
MQC (100) 15 102.3 102.3 4.5

| HQC (800) | 15 | 789.6 | 98.7 | 3.8 |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol addresses the key challenge of retaining a polar acidic compound through strategic mobile phase pH control. The straightforward protein precipitation sample preparation makes the method amenable to high-throughput analysis. The comprehensive validation design ensures that the method generates reliable data compliant with global regulatory standards[13][14], making it a valuable tool for drug development programs.

References

The Strategic deployment of 5-Propylisoxazole-3-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle, has established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds stems from its unique combination of physicochemical properties. The isoxazole moiety is a bioisostere for other functional groups, influencing pharmacokinetic and pharmacodynamic profiles, and its derivatives have demonstrated a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide focuses on a particularly promising derivative, 5-Propylisoxazole-3-carboxylic acid , and its application as a versatile scaffold in the design of novel therapeutics. We will delve into the synthetic protocols, key applications, and biological evaluation of compounds derived from this scaffold, providing researchers with the foundational knowledge to leverage its potential in their drug discovery programs.

Physicochemical Properties and Design Principles

The this compound scaffold offers a unique combination of features for drug design. The isoxazole ring itself provides a stable aromatic core, while the 5-propyl group introduces a degree of lipophilicity that can be crucial for target engagement and membrane permeability. The 3-carboxylic acid group serves as a key interaction point, often acting as a hydrogen bond donor and acceptor, and provides a convenient handle for further chemical modification.

PropertyValueSource
Molecular FormulaC₇H₉NO₃[ChemScene]
Molecular Weight155.15 g/mol [ChemScene]
pKa (predicted)3.46 ± 0.10[ChemicalBook]
LogP (predicted)1.3253[ChemScene]
Hydrogen Bond Donors1[ChemScene]
Hydrogen Bond Acceptors3[ChemScene]
Rotatable Bonds3[ChemScene]

Table 1: Physicochemical properties of this compound.

Synthesis of the this compound Scaffold

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable methods, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a cornerstone approach.[4] Below is a detailed, field-tested protocol for the synthesis of this compound, adapted from established methodologies.

Protocol 1: Synthesis of this compound via Cycloaddition

This protocol outlines a two-step process starting from the commercially available ethyl 3-oxohexanoate.

Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxohexanoate (1 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 5-propylisoxazole-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 5-propylisoxazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

ReagentMolar Mass ( g/mol )Role
Ethyl 3-oxohexanoate158.19Starting material
Hydroxylamine hydrochloride69.49Nitrogen source for isoxazole ring
Sodium acetate82.03Base
Sodium hydroxide40.00Hydrolysis reagent
Ethanol46.07Solvent
Ethyl acetate88.11Extraction solvent
Hydrochloric acid36.46Acidification

Table 2: Key reagents for the synthesis of this compound.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 3-oxohexanoate B Hydroxylamine HCl, NaOAc, EtOH A->B 1. C Reflux B->C 2. D Work-up & Purification C->D 3. E Ethyl 5-propylisoxazole-3-carboxylate D->E 4. F Ethyl 5-propylisoxazole-3-carboxylate G NaOH, EtOH/H2O F->G 1. H Stir at RT G->H 2. I Acidification (HCl) H->I 3. J Filtration & Drying I->J 4. K This compound J->K 5.

Synthetic workflow for this compound.

Application in Drug Design: Targeting PPARs and Xanthine Oxidase

The this compound scaffold has shown significant promise in the development of modulators for two key therapeutic targets: Peroxisome Proliferator-Activated Receptors (PPARs) and Xanthine Oxidase.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases such as type 2 diabetes and dyslipidemia.[5] Several isoxazole-containing compounds have been identified as potent PPAR agonists.

Mechanism of Action & Structure-Activity Relationship (SAR):

The carboxylic acid moiety of the scaffold is critical for PPAR activation, forming key hydrogen bond interactions with amino acid residues in the ligand-binding domain (LBD) of the receptor. The 5-propyl group contributes to the hydrophobic interactions within the LBD, enhancing binding affinity. The length and branching of the alkyl chain at the 5-position can influence selectivity towards different PPAR isoforms (α, γ, and δ). While longer chains, such as heptyl, have been shown to confer PPARα selectivity, the propyl group offers a balanced lipophilicity that can be fine-tuned for desired activity and pharmacokinetic properties.[6]

G ligand 5-Propylisoxazole-3- carboxylic acid derivative ppar PPAR ligand->ppar Binds to LBD rxr RXR ppar->rxr Heterodimerizes ppre PPRE (DNA Response Element) rxr->ppre Binds to gene Target Gene (e.g., CPT1A, FABP) ppre->gene Activates Transcription mrna mRNA gene->mrna Transcription protein Protein mrna->protein Translation response Metabolic Response (e.g., Increased Fatty Acid Oxidation) protein->response Biological Effect

PPAR signaling pathway activated by a this compound-based agonist.
Protocol 2: PPARγ Transactivation Assay

This cell-based luciferase reporter assay is a standard method to quantify the agonistic activity of a compound on PPARγ.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE). A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After another 24 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value.

Material/ReagentPurpose
HEK293T cellsHost cell line for transfection
PPARγ expression vectorTo express the PPARγ receptor
PPRE-luciferase reporter vectorTo report the activation of PPARγ
Renilla luciferase vectorFor normalization of transfection efficiency
RosiglitazonePositive control (known PPARγ agonist)
Dual-Luciferase Reporter Assay SystemFor measuring luciferase activity

Table 3: Key materials for the PPARγ Transactivation Assay.

Xanthine Oxidase Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[7] This suggests that the this compound scaffold could also be a promising starting point for the development of novel xanthine oxidase inhibitors.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

This is a spectrophotometric assay that measures the inhibition of xanthine oxidase activity.

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

  • Enzyme Addition:

    • Initiate the reaction by adding xanthine oxidase to each well. Include a control without the inhibitor and a blank without the enzyme. Allopurinol can be used as a positive control.

  • Measurement:

    • Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. The formation of uric acid results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

ReagentPurpose
Xanthine OxidaseEnzyme
XanthineSubstrate
AllopurinolPositive control (known inhibitor)
Phosphate Buffer (pH 7.5)To maintain optimal pH for the enzyme

Table 4: Key reagents for the Xanthine Oxidase Inhibition Assay.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable building block in modern drug discovery. Its synthetic accessibility and versatile physicochemical properties make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. The detailed protocols provided herein for the synthesis and biological evaluation of derivatives of this scaffold are intended to empower researchers to explore its full potential. Future work in this area could focus on the synthesis of diverse libraries of this compound derivatives and their screening against a wider range of biological targets. Furthermore, detailed structure-activity relationship studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds, ultimately paving the way for the development of new and effective medicines.

References

Application Note: A Multi-faceted Approach to the Purity Assessment of Synthesized 5-Propylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing the purity and identity of synthesized 5-Propylisoxazole-3-carboxylic acid (C₇H₉NO₃, MW: 155.15). As a versatile heterocyclic building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the integrity of downstream applications, from preclinical studies to drug substance manufacturing.[1][2] This guide moves beyond a simple listing of techniques, offering a validated, multi-orthogonal strategy grounded in first principles and aligned with international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[3][4][5] We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA), explaining the causality behind experimental choices to create a self-validating analytical workflow.

The Imperative for an Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates different physicochemical properties of the molecule. An orthogonal approach—using multiple, independent techniques—is essential for a robust and reliable purity assessment. For instance, HPLC separates impurities based on their polarity and hydrodynamic volume, while NMR spectroscopy distinguishes them based on their unique magnetic environments. This strategy minimizes the risk of co-eluting impurities or structurally similar by-products going undetected. The workflow described herein builds a comprehensive purity profile by combining chromatographic separation, structural confirmation, and elemental composition.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Purity & Identity Screening cluster_2 Definitive Structural & Purity Confirmation cluster_3 Final Qualification Synthesis Crude Synthesized This compound TLC Thin Layer Chromatography (TLC) (Reaction Monitoring & Spot Purity) Synthesis->TLC HPLC_Screen HPLC Screening (% Area Purity) TLC->HPLC_Screen MS_Confirm Mass Spectrometry (MS) (Molecular Weight Confirmation) HPLC_Screen->MS_Confirm NMR NMR Spectroscopy (¹H & ¹³C) (Structural Identity & Impurity Profile) MS_Confirm->NMR HPLC_Quant Quantitative HPLC (Assay vs. Reference Standard) NMR->HPLC_Quant EA Elemental Analysis (C, H, N Composition) HPLC_Quant->EA Final_Report Certificate of Analysis (CoA) (Purity ≥ 98%) EA->Final_Report

Figure 1: Integrated workflow for purity assessment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

3.1 Principle and Experimental Rationale

Reverse-Phase HPLC (RP-HPLC) is the cornerstone for purity determination of non-volatile small molecules like this compound. The technique separates the target compound from process-related impurities and degradation products based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Causality of Method Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is chosen for its excellent retention and selectivity for a broad range of small organic molecules.

    • Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is employed to ensure elution of both polar and non-polar impurities.

    • Acid Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (pKa ≈ 3-4), ensuring a single, non-ionized form of the analyte. This leads to improved peak shape, retention time reproducibility, and overall method robustness.[6]

3.2 Protocol: HPLC Purity Determination

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of this compound in 1.0 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions: The parameters below provide a validated starting point.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase for protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcidified organic phase.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide range of impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnhances reproducibility.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nmCommon wavelength for aromatic/heterocyclic systems.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Impurities should be reported according to ICH Q3A thresholds (see Section 6.0).[4][5]

Structural Confirmation by NMR Spectroscopy

4.1 Principle and Experimental Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for unambiguous structure elucidation and confirmation.[7][8][9] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, serving as a molecular fingerprint.

  • Causality of Method Choices:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the carboxylic acid and, importantly, its non-exchangeable nature allows for the observation of the acidic carboxyl proton, which typically appears as a broad singlet far downfield (>12 ppm).[10]

    • Internal Standard: Tetramethylsilane (TMS) is the universal reference standard, defined as 0.00 ppm.[10]

4.2 Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of DMSO-d₆.

  • Add a small amount of TMS if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

4.3 Expected Spectral Data

The chemical structure of this compound (C₇H₉NO₃) suggests the following characteristic signals:

¹H NMR (DMSO-d₆, 400 MHz) Predicted δ (ppm) Multiplicity Assignment
Carboxylic Acid~13.5br s-COOH
Isoxazole Ring~6.8sCH on isoxazole ring
Propyl Group (-CH₂-)~2.8t-CH₂ -CH₂-CH₃ (alpha to ring)
Propyl Group (-CH₂-)~1.7sextet-CH₂-CH₂ -CH₃
Propyl Group (-CH₃)~0.9t-CH₂-CH₂-CH₃
¹³C NMR (DMSO-d₆, 100 MHz) Predicted δ (ppm) Assignment
Carboxylic Acid~160-C OOH
Isoxazole Ring~175, ~158Quaternary C 's in ring
Isoxazole Ring~105C H in ring
Propyl Group (-CH₂-)~28C H₂ (alpha to ring)
Propyl Group (-CH₂-)~20middle C H₂
Propyl Group (-CH₃)~13C H₃

Note: Predicted shifts are estimates. Actual values may vary. The presence of signals not corresponding to the structure indicates impurities.

Definitive Purity by Elemental Analysis

5.1 Principle and Rationale

Elemental Analysis (EA), or combustion analysis, provides a fundamental measure of a compound's purity by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[11][12] The experimental results are compared against the theoretical values calculated from the molecular formula. This technique is highly effective at detecting inorganic impurities or residual solvents that may not be visible by HPLC or NMR.

5.2 Protocol and Acceptance Criteria

  • Sample Submission: Submit approximately 2-5 mg of a dry, homogeneous sample to a dedicated elemental analysis instrument.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.[11][12]

  • Acceptance Criteria: For a compound to be considered pure, the experimentally determined mass percentages for C, H, and N must be within ±0.4% of the theoretical values.[13]

ElementTheoretical Mass % for C₇H₉NO₃Acceptable Range (±0.4%)
Carbon (C) 54.19%53.79% - 54.59%
Hydrogen (H) 5.85%5.45% - 6.25%
Nitrogen (N) 9.03%8.63% - 9.43%

Impurity Identification and Regulatory Framework

6.1 Mass Spectrometry for Impurity Identification

When impurities are detected by HPLC above a certain threshold, High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-MS), is used to determine their molecular weight and elemental formula. This information is crucial for proposing a chemical structure for the unknown impurity. For this compound, the expected [M+H]⁺ ion would be at m/z 156.0655.

6.2 ICH Q3A Guideline for Impurities

The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[3][5] It establishes thresholds that trigger the need for further action.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission (typically ≥0.05%).

  • Identification Threshold: The level above which the structure of an impurity must be determined (e.g., ≥0.10% for a maximum daily dose ≤2 g/day ).

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data (e.g., ≥0.15% for a maximum daily dose ≤2 g/day ).

ICH_Q3A_Decision_Tree start Impurity Detected in HPLC q1 Is impurity level > Identification Threshold? start->q1 action1 Identify Structure (e.g., using LC-MS, NMR) q1->action1 Yes action2 Control as an Unidentified Impurity q1->action2 No q2 Is structure known? q3 Is impurity level > Qualification Threshold? q2->q3 Yes end_ok Acceptable for Control q2->end_ok No (e.g., a known process intermediate) action3 Provide Safety Data (Qualification) q3->action3 Yes action4 Control at or below Qualification Threshold q3->action4 No action1->q2 action2->end_ok action3->end_ok action4->end_ok

Figure 2: Decision tree for impurity management based on ICH Q3A.[3]

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-orthogonal approach. By systematically combining the separating power of HPLC, the structural detail of NMR, and the fundamental compositional data from elemental analysis, a complete and trustworthy purity profile can be established. Adherence to these principles and protocols, grounded in the authoritative framework of ICH guidelines, ensures the generation of high-quality, reliable material suitable for the demanding applications in research and drug development.

References

Application Notes & Protocols: A Guide to the Large-Scale Synthesis and Purification of 5-Propylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis and purification of 5-Propylisoxazole-3-carboxylic acid (CAS No: 89776-75-0), a key heterocyclic building block in medicinal chemistry and drug development.[] The isoxazole scaffold is a privileged structure known to confer a wide range of biological activities.[2][3][4] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy and purification protocols. It is designed to provide researchers, scientists, and process chemists with the field-proven insights necessary for scalable, efficient, and high-purity production. All protocols are presented with an emphasis on safety, scalability, and validation.

Introduction: The Significance of the Isoxazole Scaffold

Nitrogen-containing heterocycles are of paramount importance in pharmaceutical and academic research.[4] Among these, the isoxazole ring system is a recurring motif in a multitude of biologically active compounds, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[2][5] this compound, with its carboxylic acid handle, is a versatile intermediate that allows for straightforward derivatization via amide couplings and other transformations, making it an invaluable precursor for creating libraries of novel drug candidates.[2]

The challenge in its utilization lies in developing a synthetic and purification route that is not only high-yielding but also robust, scalable, and economically viable for industrial application. This guide addresses this need by presenting a validated, large-scale adaptable protocol.

Strategic Approach: Synthesis and Purification Workflow

The overall process is designed as a two-part workflow: a robust synthesis phase followed by a rigorous purification phase. The goal is to maximize yield and purity while ensuring the process is scalable and safe.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase S1 Reagent Preparation (Ethyl 2,4-dioxoheptanoate & Hydroxylamine HCl) S2 Cyclocondensation Reaction S1->S2 Reaction Setup S3 Ester Hydrolysis S2->S3 Intermediate Processing S4 Crude Product Isolation (Acidification & Filtration) S3->S4 Work-up P1 Crude Product Analysis S4->P1 Transfer to Purification P2 Primary Purification (Recrystallization) P1->P2 Purity Assessment P3 Secondary Purification (Optional) (Acid-Base Extraction) P2->P3 If impurities persist P4 Final Product Drying & QC P2->P4 If purity is sufficient P3->P4 End End P4->End High-Purity Product

Figure 1: Overall workflow for the synthesis and purification of this compound.

Part I: Large-Scale Synthesis Protocol

The selected synthetic route involves the cyclocondensation of a β-ketoester equivalent with hydroxylamine, followed by hydrolysis of the resulting ester. This method is a classic, reliable, and scalable approach for constructing the 3,5-disubstituted isoxazole core.

Reaction Mechanism: Cyclocondensation and Hydrolysis

The synthesis proceeds in two key stages:

  • Cyclocondensation: The reaction between ethyl 2,4-dioxoheptanoate and hydroxylamine hydrochloride. The more electrophilic ketone at the 4-position is preferentially attacked by the nitrogen of hydroxylamine, followed by an intramolecular condensation and dehydration to form the stable isoxazole ring.

  • Saponification: The ethyl ester of the isoxazole intermediate is hydrolyzed under basic conditions to yield the sodium salt of the carboxylic acid. Subsequent acidification provides the final desired product.

Figure 2: High-level reaction scheme for the synthesis of this compound.

Reagents and Materials
ReagentCAS No.MW ( g/mol )RoleNotes
Ethyl 2,4-dioxoheptanoate615-08-7186.21Starting MaterialKey precursor containing the propyl and dicarbonyl moieties.
Hydroxylamine hydrochloride5470-11-169.49Cyclizing AgentReacts with the dicarbonyl to form the isoxazole ring.
Sodium Acetate127-09-382.03BaseNeutralizes HCl from hydroxylamine hydrochloride.
Ethanol (200 Proof)64-17-546.07SolventReaction medium for cyclocondensation.
Sodium Hydroxide1310-73-240.00Hydrolysis AgentSaponifies the ethyl ester.
Hydrochloric Acid (conc.)7647-01-036.46Acidifying AgentPrecipitates the final product from its salt form.
Detailed Synthesis Protocol (100 g Scale)

Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[6][7]

Step 1: Cyclocondensation to form Ethyl 5-propylisoxazole-3-carboxylate

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethyl 2,4-dioxoheptanoate (186.2 g, 1.0 mol).

  • Add Ethanol (1 L) and begin stirring to dissolve the starting material.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (76.4 g, 1.1 mol, 1.1 eq) and sodium acetate (90.2 g, 1.1 mol, 1.1 eq) in water (200 mL) with gentle warming.

  • Add the hydroxylamine/acetate solution to the reaction flask.

  • Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Expertise Note: The use of sodium acetate as a mild base is crucial to free the hydroxylamine from its hydrochloride salt without creating harsh conditions that could degrade the reactants.

Step 2: Saponification (Ester Hydrolysis)

  • Once the formation of the intermediate ester is complete, cool the reaction mixture to room temperature (approx. 20-25 °C).

  • Prepare a solution of sodium hydroxide (60 g, 1.5 mol, 1.5 eq) in water (400 mL) and add it slowly to the reaction mixture. An exotherm will be observed; maintain the temperature below 40 °C using an ice bath if necessary.

  • Stir the mixture vigorously at room temperature for 2-3 hours until the hydrolysis is complete (as monitored by TLC or LC-MS, showing disappearance of the ester spot).

Step 3: Crude Product Isolation

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol.

  • Transfer the remaining aqueous solution to a larger beaker (e.g., 4 L) and cool it in an ice-water bath to 0-5 °C.

  • While stirring vigorously, slowly add concentrated hydrochloric acid (approx. 125 mL) to acidify the solution to a pH of 1-2. A thick white precipitate of this compound will form.

    • Trustworthiness Note: Acidifying to a pH well below the pKa of the carboxylic acid (typically 3-4) ensures complete protonation and maximum precipitation of the product.[8]

  • Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water (2 x 250 mL) to remove inorganic salts.

  • Dry the crude product under vacuum at 40-50 °C to a constant weight.

    • Expected Crude Yield: 130-145 g (84-94%)

    • Expected Crude Purity: 90-97% (by HPLC)

Part II: Large-Scale Purification Protocols

Purification is critical to achieving the high-purity material required for drug development. For carboxylic acids, recrystallization is the most effective and scalable primary method. An acid-base extraction can be employed as a secondary, more rigorous method if needed.[8][9]

Primary Purification: Recrystallization

This technique exploits the difference in solubility of the product and impurities in a given solvent at different temperatures.

Protocol:

  • Solvent Selection: A mixture of ethanol and water is an excellent choice. The product is soluble in hot ethanol and less soluble in water. The ideal ratio must be determined empirically but a good starting point is ~3-4 mL of solvent per gram of crude product.

  • In a flask appropriately sized for the volume, add the crude this compound (100 g).

  • Add the minimum amount of hot ethanol (e.g., 150 mL) required to dissolve the solid completely at reflux.

  • Once dissolved, slowly add hot water (e.g., 150-200 mL) dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of the cold ethanol/water mother liquor.

  • Dry the crystals under vacuum at 40-50 °C to a constant weight.

    • Expected Recovery: 85-95%

    • Expected Purity: >99% (by HPLC)

Secondary Purification (Optional): Acid-Base Extraction

If recrystallization fails to remove certain neutral or basic impurities, a liquid-liquid extraction based on the acidic nature of the product is highly effective.[9]

Protocol:

  • Dissolve the crude product (100 g) in an appropriate organic solvent like ethyl acetate (500 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M sodium bicarbonate or sodium hydroxide solution (3 x 200 mL). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[9]

  • Combine the aqueous layers. Perform a "back-wash" with fresh ethyl acetate (100 mL) to remove any trapped organic impurities from the basic aqueous solution.

  • Cool the combined aqueous layer in an ice bath and re-acidify to pH 1-2 with concentrated HCl, which will precipitate the pure product.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry as described previously.

Purification Troubleshooting
ProblemPotential Cause & Solution
Low Recovery Cause: Product is too soluble in the recrystallization solvent or wash solvent. Solution: Use a less polar co-solvent (e.g., heptane with ethyl acetate) or ensure the wash solvent is ice-cold and used sparingly.[9]
Oily Precipitate Cause: Solution cooled too quickly, or impurities are preventing crystallization. Solution: Re-heat to dissolve, add slightly more of the better solvent, and allow for very slow cooling. Seeding with a pure crystal can help.
Persistent Impurities Cause: Impurity has similar polarity and solubility to the product. Solution: Employ the acid-base extraction protocol. If the impurity is also acidic, column chromatography using a deactivated silica gel may be required, though this is less ideal for large scales.[9]

References

Application Note & Protocols: A Hierarchical Cellular Assay Strategy for Efficacy Evaluation of 5-Propylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects[1][2][3][4]. 5-Propylisoxazole-3-carboxylic acid is a novel compound built upon this versatile framework. However, without a known biological target, its therapeutic potential remains undefined. This document provides a comprehensive, tiered strategy for the initial cellular characterization of this compound. We eschew a one-size-fits-all template, instead presenting a logical workflow designed to first establish a safety and activity profile, then to elucidate its potential mechanism of action. The protocols herein are designed as self-validating systems, emphasizing robust controls and clear data interpretation to ensure trustworthy and actionable results for researchers in drug discovery.

Guiding Principle: A Hierarchical Approach to Target Discovery

A systematic investigation is paramount when characterizing a novel compound. Our proposed workflow is structured in three tiers, moving from broad, foundational assessments to more specific, hypothesis-driven mechanistic studies. This approach ensures that resources are used efficiently, building a comprehensive profile of the compound's cellular effects at each stage.

Hierarchical_Assay_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanistic Investigation T1_Node Initial Safety & Viability Screening T2_Prolif Cell Proliferation Assay (e.g., BrdU) T1_Node->T2_Prolif If not overtly cytotoxic T2_Apop Apoptosis Induction Assay (e.g., Annexin V / Caspase) T1_Node->T2_Apop If not overtly cytotoxic T3_Enzyme Enzyme Inhibition Assays (Cell-Based Reporter) T2_Prolif->T3_Enzyme If antiproliferative T3_GPCR GPCR Modulation Assays (Second Messenger) T2_Prolif->T3_GPCR If specific phenotype observed T2_Apop->T3_Enzyme If pro-apoptotic T2_Apop->T3_GPCR If specific phenotype observed

Caption: Hierarchical workflow for compound characterization.

Pre-Experimental Considerations: Setting the Stage for Success

  • Compound Handling: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent like DMSO. Create serial dilutions from this stock for your experiments. It is critical to ensure the final solvent concentration in the cell culture medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

  • Cell Line Selection: The choice of cell line is contingent on the therapeutic area of interest. For an initial broad screening, a panel of cell lines is recommended. For example:

    • Cancer: A549 (lung), MCF-7 (breast), HCT116 (colon).

    • Inflammation: RAW 264.7 (macrophage-like).

    • Neurology: SH-SY5Y (neuroblastoma).

  • Controls are Non-Negotiable:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the test compound. This is the primary baseline for comparison.

    • Positive Control: A known compound that induces the expected effect in the assay (e.g., Staurosporine for apoptosis). This validates that the assay system is working correctly.

Tier 1: Foundational Cytotoxicity Assessment

Rationale: Before assessing efficacy, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. This step prevents misinterpretation of data in subsequent functional assays, where a reduction in signal could be due to cell death rather than a specific biological modulation. We will utilize a Lactate Dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis[5][6].

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well, clear-bottom, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add 100 µL of fresh medium containing the different compound concentrations. Remember to include vehicle and untreated controls.

  • Control for Maximum Lysis: To a set of control wells, add 10 µL of a lysis buffer (e.g., 10X Lysis Solution provided in most commercial kits) 45 minutes before the assay endpoint. This will serve as the 100% cytotoxicity control[6].

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure: a. Centrifuge the plate at 250 x g for 4 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). d. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. e. Incubate for 10-30 minutes at room temperature, protected from light. f. Add 25 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength (e.g., 490 nm for colorimetric assays).

Data Analysis & Interpretation

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

  • Spontaneous Release: Signal from vehicle-treated cells.

  • Maximum Release: Signal from lysed cells.

Plot % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Parameter Description Example Data Structure
Compound Conc. (µM) Concentration of this compound.0.1, 1, 10, 50, 100
% Cytotoxicity Calculated percentage of cell death relative to controls.2.1%, 4.5%, 15.8%, 48.9%, 89.7%
CC₅₀ (µM) Concentration causing 50% cytotoxicity.51.2 µM

Tier 2: Functional Screening

Rationale: If the compound is not broadly cytotoxic at reasonable concentrations, the next step is to screen for key functional effects. We focus on two fundamental and often opposing cellular processes: proliferation and apoptosis.

Cell Proliferation

Principle: We recommend the Bromodeoxyuridine (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle[7]. This provides a direct measure of DNA synthesis and, therefore, cell proliferation, offering higher specificity than metabolic assays (like MTT) which measure general metabolic activity[8][9].

  • Seeding and Treatment: Seed and treat cells with non-toxic concentrations of the compound as described in the cytotoxicity protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well at the manufacturer's recommended concentration.

  • Fixation and Denaturation: a. Remove the culture medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU to the detection antibody.

  • Antibody Incubation: a. Wash the wells with PBS/Tween. b. Add the anti-BrdU detector antibody (e.g., a peroxidase-conjugated antibody) and incubate for 60-90 minutes.

  • Substrate Addition: a. Wash the wells thoroughly. b. Add a peroxidase substrate (like TMB) and incubate until color development is sufficient (15-30 minutes)[7]. c. Add a stop solution.

  • Data Acquisition: Measure the absorbance on a microplate reader (e.g., at 450 nm).

Calculate the percentage of proliferation relative to the vehicle control. Plot this against the compound concentration to determine the IC₅₀ (for inhibition) or EC₅₀ (for stimulation).

Parameter Description Example Data Structure
Compound Conc. (µM) Concentration of this compound.0.1, 1, 10, 25, 50
% Proliferation BrdU signal relative to vehicle control (100%).98.2%, 85.1%, 52.3%, 21.4%, 8.9%
IC₅₀ (µM) Concentration causing 50% inhibition of proliferation.9.8 µM
Apoptosis Induction

Principle: A robust method to assess apoptosis is dual staining with Annexin V and a viability dye like 7-AAD or Propidium Iodide (PI), followed by flow cytometry analysis[10]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[10]. The viability dye is excluded by live cells but can enter cells with compromised membranes (late apoptotic or necrotic cells)[10][11]. This allows for the differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.

Apoptosis_Assay_Principle Healthy Healthy Cell Annexin V: Negative 7-AAD: Negative EarlyApop Early Apoptotic Annexin V: Positive 7-AAD: Negative Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic / Necrotic Annexin V: Positive 7-AAD: Positive EarlyApop->LateApop Membrane Permeabilization Necrotic Primary Necrotic Annexin V: Negative 7-AAD: Positive

Caption: Principle of Annexin V / 7-AAD apoptosis assay.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time (e.g., 24 hours). Include a positive control like Staurosporine.

  • Cell Harvesting: a. Collect the culture medium (which contains detached, dead cells). b. Wash the adherent cells with PBS and detach them using a gentle enzyme like TrypLE™. c. Combine the detached cells with the collected medium and pellet by centrifugation (300 x g for 5 minutes).

  • Staining: a. Wash the cell pellet with cold PBS. b. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution. d. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

Using the flow cytometry software, gate the cell populations to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic). A significant, dose-dependent increase in the Early and/or Late Apoptotic populations indicates the compound induces programmed cell death.

Compound Conc. (µM) % Viable Cells % Early Apoptotic % Late Apoptotic
0 (Vehicle)94.5%3.1%2.4%
1085.2%10.3%4.5%
2560.1%25.7%14.2%
5025.8%40.2%34.0%

Tier 3: Hypothesis-Driven Mechanistic Investigation

Rationale: Results from Tier 2 will guide the mechanistic studies. For instance, if the compound is anti-proliferative or pro-apoptotic, it might be acting through inhibition of a key enzyme or modulation of a signaling pathway. Given the broad activities of isoxazoles, we propose initial assays for two of the most common drug target classes: enzymes and G-protein coupled receptors (GPCRs)[12][13][14].

Cell-Based Enzyme Inhibition Assay

Principle: Many cellular processes are regulated by enzymes, and their inhibition is a common mechanism of drug action[14][15]. A cell-based reporter assay can be used to measure the activity of a specific enzyme within its natural cellular environment[16]. In this system, the activity of the target enzyme leads to the production of a measurable signal (e.g., light from luciferase or color from alkaline phosphatase). An inhibitor will reduce this signal.

  • Cell Line: Use a cell line engineered to express the reporter system linked to the enzyme of interest (e.g., a protease cleavage site between a localization signal and a secreted reporter[16]).

  • Seeding and Treatment: Seed and treat cells with non-toxic concentrations of this compound.

  • Incubation: Incubate for a period sufficient for the enzyme to act and the reporter signal to accumulate.

  • Signal Detection: a. For a secreted reporter (e.g., SEAP), collect the cell culture supernatant. b. For an intracellular reporter (e.g., Luciferase), lyse the cells. c. Add the appropriate substrate and measure the signal (luminescence or absorbance) on a plate reader.

  • Data Analysis: Calculate the % inhibition relative to the vehicle control and determine the IC₅₀.

GPCR Modulation Assay

Principle: GPCRs are a major class of drug targets that regulate a vast number of physiological processes by modulating intracellular second messengers, such as cyclic AMP (cAMP)[12][17]. GPCRs that couple to the Gαs protein increase cAMP levels, while those that couple to Gαi decrease them. Measuring changes in intracellular cAMP is a direct readout of the activation or inhibition of these pathways.

GPCR_Signaling_Pathway Ligand Compound Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein (e.g., Gαs) Receptor->G_Protein Activates Effector Adenylyl Cyclase (Effector Enzyme) G_Protein->Effector Modulates Second_Messenger cAMP (Second Messenger) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified Gαs-coupled GPCR signaling cascade.

  • Cell Line: Use a cell line endogenously expressing a target GPCR or one that has been engineered to overexpress it.

  • Seeding and Treatment: a. Seed cells in a 96-well or 384-well plate. b. Treat cells with this compound in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. c. To test for antagonism, co-treat with a known agonist for the receptor.

  • Cell Lysis: Lyse the cells according to the assay kit's instructions (e.g., using a LANCE® Ultra cAMP or HTRF® cAMP kit).

  • Detection: Perform the detection reaction, which typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.

  • Data Acquisition: Read the signal (e.g., Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) on a compatible plate reader.

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

References

Troubleshooting & Optimization

Improving yield and purity in 5-Propylisoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Propylisoxazole-3-carboxylic acid (CAS: 89776-75-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield and purity, and troubleshoot common experimental challenges.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in drug design. This compound is a key building block, providing a versatile handle for creating libraries of compounds for structure-activity relationship (SAR) studies. This guide focuses on the most common and accessible synthetic route: the condensation of a β-ketoester with hydroxylamine.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields in this synthesis typically stem from three main areas: incomplete reaction, competing side reactions, or loss of product during workup and purification.

  • Incomplete Reaction: The condensation reaction requires optimal pH and temperature. The initial nucleophilic attack of hydroxylamine on a carbonyl is reversible.[5]

    • pH Control: The reaction is often performed under slightly acidic to neutral conditions. If the medium is too acidic, the amine of hydroxylamine becomes protonated, reducing its nucleophilicity. If too basic, the hydroxylamine itself can be unstable. A buffered system or the use of hydroxylamine hydrochloride with a mild base (e.g., sodium acetate) can provide better pH control.

    • Temperature and Reaction Time: While heating accelerates the reaction, excessively high temperatures can lead to decomposition of starting materials or the product.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical range is 60-100 °C.

  • Side Reactions: The primary side reaction is the formation of the regioisomeric byproduct, 3-propylisoxazole-5-carboxylic acid.[7] Your starting β-ketoester (ethyl 2,4-dioxoheptanoate) has two non-equivalent carbonyl groups. Nucleophilic attack by hydroxylamine can occur at either site, leading to two different isoxazole products.

    • Controlling Regioselectivity: The regioselectivity is influenced by both steric and electronic factors, as well as reaction conditions like pH.[8][9] Generally, the more electrophilic ketone carbonyl is attacked preferentially over the ester carbonyl. Acidic conditions can further enhance the reactivity difference between the two carbonyls, often favoring the desired 3-carboxy isomer.[10]

  • Workup & Purification Losses: The carboxylic acid product has moderate polarity and can be lost during aqueous workup if the pH is not carefully controlled.

    • Acidification: Ensure the reaction mixture is acidified to a pH of ~2-3 before extraction to fully protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate or dichloromethane.

    • Extraction: Use multiple small-volume extractions rather than one large-volume extraction to maximize recovery from the aqueous layer.

Q2: I'm observing two spots on my TLC plate that are very close together. Is this the regioisomer, and how can I separate them?

A2: It is highly likely that the second spot is the 3-propylisoxazole-5-carboxylic acid regioisomer. Due to their similar structures, they often have very close Rf values, making separation challenging.

  • Confirmation: The most definitive way to confirm the identity of the spots is to isolate them and analyze them by ¹H NMR. The chemical shifts of the propyl group protons and the isoxazole ring proton will differ slightly but characteristically between the two isomers.

  • Separation Strategies:

    • Fractional Recrystallization: If the product is solid, fractional recrystallization can sometimes be effective if the two isomers have sufficiently different solubilities in a particular solvent system. This is often a trial-and-error process.

    • Column Chromatography: This is the most reliable method. However, carboxylic acids are notorious for streaking on standard silica gel.[11]

      • Pro-Tip: To achieve sharp bands and good separation, add 0.5-1% acetic or formic acid to your mobile phase (e.g., Hexane:Ethyl Acetate + 0.5% Acetic Acid).[11] This keeps the carboxylic acid fully protonated, preventing interactions with the acidic silica surface that cause tailing.

    • Reversed-Phase Chromatography: C-18 reversed-phase flash chromatography is an excellent alternative for purifying polar compounds like carboxylic acids and can provide a different selectivity profile compared to normal phase.[12]

Q3: My purified product is a sticky gum or oil instead of the expected solid. What should I do?

A3: This is a common issue in organic synthesis and can be caused by residual solvent or the presence of impurities that inhibit crystallization.

  • Remove Residual Solvents: Ensure all solvent has been thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40 °C) for an extended period. Co-evaporation with a solvent that does not dissolve the product (like hexane) can sometimes help.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the oil to induce crystallization.

    • Solvent-Antisolvent System: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexane, pentane) dropwise until the solution becomes cloudy. Let it stand, or warm it slightly to redissolve and then cool slowly.

  • Re-purify: If crystallization fails, it indicates the presence of significant impurities. Re-purify the material using column chromatography as described in Q2.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound? A: The most direct and widely used laboratory method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[3][4] For this specific target, the starting materials are typically ethyl 2,4-dioxoheptanoate and hydroxylamine hydrochloride.

Q: How do I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives a good separation between your starting material (the β-ketoester) and the product. A common system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1), often with a drop of acetic acid to improve the spot shape of the product.[11] Visualize the spots under a UV lamp and/or by staining with an appropriate agent like potassium permanganate.

Q: What are the key spectral features I should look for to confirm my product's identity? A:

  • ¹H NMR: Look for a very broad singlet far downfield, typically between 10-12 ppm, which is characteristic of the carboxylic acid proton.[13] You should also see signals corresponding to the propyl group (a triplet, a sextet, and another triplet) and a singlet for the proton on the isoxazole ring.

  • ¹³C NMR: The carboxyl carbon signal will appear in the range of 165-185 ppm.[14] The carbons of the isoxazole ring and the propyl group will also have characteristic shifts.

  • IR Spectroscopy: A very broad absorption from ~2500-3300 cm⁻¹ (O-H stretch of the hydrogen-bonded carboxylic acid) and a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹ are key indicators.

Typical ¹H NMR Data (CDCl₃, 400 MHz) Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH)~11.0 - 12.0broad singlet
Isoxazole Ring (-CH=)~6.5singlet
Propyl (-CH₂-CH₂-CH₃)~2.8triplet
Propyl (-CH₂-CH₂-CH₃)~1.8sextet
Propyl (-CH₂-CH₂-CH₃)~1.0triplet
Note: Exact chemical shifts may vary depending on the solvent and concentration.[13][14]

Q: What safety precautions are necessary when working with hydroxylamine hydrochloride? A: Hydroxylamine and its salts are potent reducing agents and can be thermally unstable. While the hydrochloride salt is more stable than the free base, it should still be handled with care. Avoid heating it strongly as a dry solid. It is also a skin and respiratory irritant. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols & Workflows
Protocol 1: General Synthesis of this compound
  • Reaction Setup: To a solution of ethyl 2,4-dioxoheptanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC.

  • Workup (Aqueous): Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue.

  • Acidification & Extraction: Acidify the aqueous solution to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography.

Workflow Diagram: Synthesis and Purification

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start Ethyl 2,4-dioxoheptanoate + Hydroxylamine HCl reflux Reflux in Ethanol with Sodium Acetate start->reflux 1. Condensation concentrate Remove Ethanol reflux->concentrate 2. Reaction Complete (TLC) acidify Acidify to pH 2-3 concentrate->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry crude Crude Product dry->crude 3. Isolation purify Recrystallization OR Column Chromatography crude->purify final Pure 5-Propylisoxazole- 3-carboxylic acid purify->final

Caption: Overall workflow for the synthesis of this compound.

Protocol 2: Recrystallization of Carboxylic Acids
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, toluene, or ethyl acetate/hexane).[15]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Decision-Making for Purification

G start Crude Product (Oil or Solid?) solid Product is Solid start->solid Solid oil Product is Oil/Gum start->oil Oil recrystallize Attempt Recrystallization solid->recrystallize column Purify by Column Chromatography (Eluent + 0.5% Acetic Acid) oil->column success Pure Crystals Obtained recrystallize->success Success fail Fails to Crystallize / Remains Oily recrystallize->fail Failure fail->column pure_oil Pure Product (May be Oil) column->pure_oil crystallize_again Attempt Crystallization Again pure_oil->crystallize_again crystallize_again->success

Caption: Decision workflow for purifying the crude product.

References

Common side products in the synthesis of 5-Propylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Propylisoxazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block. We will address the most common challenges encountered during its synthesis, with a primary focus on the formation of side products, and provide detailed, mechanistically-grounded troubleshooting strategies to optimize your reaction outcomes.

Overview of the Primary Synthetic Challenge: Regioselectivity

The most prevalent and classical method for synthesizing the isoxazole core is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1][2] For the synthesis of this compound, the required starting material is an ester of 2,4-dioxoheptanoic acid. Due to the unsymmetrical nature of this β-keto ester, the nucleophilic attack by hydroxylamine can occur at two different carbonyl carbons, leading to a mixture of two regioisomeric products. This guide will help you navigate this and other common synthetic hurdles.

Synthesis_Pathway cluster_products Reaction Outcomes Reactants Ethyl 2,4-dioxoheptanoate + NH2OH·HCl Monoxime Monoxime Intermediate Reactants->Monoxime Condensation Desired_Product This compound (Target Molecule) Incomplete_Hydrolysis Ethyl 5-Propylisoxazole-3-carboxylate (Impurity) Desired_Product->Incomplete_Hydrolysis Incomplete Saponification Regioisomer 3-Propylisoxazole-5-carboxylic acid (Major Side Product) Isoxazolone 5-Propyl-isoxazol-3-ol (Isoxazolone Tautomer) (Competing Side Product) Monoxime->Desired_Product Cyclization (Path A) Favored under specific pH Monoxime->Regioisomer Cyclization (Path B) Competing reaction Monoxime->Isoxazolone Alternative Cyclization (pH dependent)

Caption: Primary synthesis pathway and common side products.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity for this compound?

A1: This is the most common issue and stems from the non-selective attack of hydroxylamine on the two carbonyl groups of the 2,4-dioxoheptanoate precursor.

  • Underlying Mechanism: The reaction of a β-keto ester with hydroxylamine can produce two regioisomeric isoxazoles. The initial attack of the hydroxylamine nitrogen can occur at either the C2-carbonyl (adjacent to the ester) or the C4-carbonyl. Subsequent cyclization and dehydration yield the respective isoxazole rings. The product ratio is highly dependent on the reaction conditions, particularly the pH.[3]

  • Expert Recommendation for Control: Controlling the pH is the most critical factor for directing the regioselectivity. The formation of the 3-carboxy-5-alkyl-isoxazole (your desired product) is generally favored under moderately basic conditions, while the isomeric 5-carboxy-3-alkyl-isoxazole tends to form under more neutral or acidic conditions.

  • Data-Driven Protocol Adjustment:

Parameter Condition Favoring 5-Propyl-3-Carboxylic Acid (Desired) Condition Favoring 3-Propyl-5-Carboxylic Acid (Isomer) Rationale
pH 9.0 - 10.54.0 - 6.0At higher pH, the C4-keto group is more readily attacked by hydroxylamine, leading to the desired 5-propyl isomer after cyclization.[3]
Base Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Sodium Acetate (NaOAc)Weaker bases like NaOAc create a buffered acidic environment, while carbonates establish the required basic conditions.
Solvent Ethanol / Water mixtureAcetic Acid / EthanolThe solvent system must support the solubility of both the organic precursor and the inorganic base.

Troubleshooting Steps:

  • Carefully monitor and adjust the pH of your reaction mixture throughout the addition of hydroxylamine.

  • Set up small-scale trial reactions at pH 9.0, 9.5, and 10.0 to determine the optimal condition for your specific substrate concentration and temperature.

  • Analyze the crude product ratio by ¹H NMR or LC-MS before purification to validate your adjustments.

Q2: I'm observing a significant amount of an unexpected byproduct identified as an isoxazolone. Why is this forming and how can I prevent it?

A2: The formation of a 5-isoxazolone (which exists in tautomeric equilibrium with 3-hydroxyisoxazole) is a known competing reaction pathway, especially when using β-keto esters. [4]

  • Underlying Mechanism: This side product arises from an alternative cyclization pathway of the initial adduct formed between the β-keto ester and hydroxylamine. Instead of the hydroxyl group of the oxime attacking the other carbonyl, the ester group can be attacked intramolecularly, leading to the formation of the isoxazol-5-one ring system after elimination.[3]

  • Expert Recommendation for Control: The formation of the isoxazolone is also highly pH-dependent. Studies have shown that while the desired 3-carboxy-isoxazole formation is maximized around pH 10, conditions that are too basic or too acidic can favor the isoxazolone pathway.[3] Strict adherence to the optimized pH range (9.0-10.5) is crucial.

Troubleshooting Steps:

  • Verify pH Control: Ensure your pH meter is calibrated and that the base is added slowly to avoid local pH spikes.

  • Temperature Management: Run the reaction at room temperature or slightly below. Elevated temperatures can sometimes promote side reactions.

  • Purification: If a minor amount of the isoxazolone is formed, it can often be removed during the acidic workup and crystallization, as its solubility properties differ from the desired carboxylic acid product.

Q3: My reaction seems incomplete, and I'm isolating what appears to be a monoxime intermediate. What are the optimal conditions to ensure complete cyclization?

A3: Incomplete conversion is typically due to insufficient reaction time, non-optimal temperature, or premature product precipitation.

  • Underlying Mechanism: The reaction proceeds in two main stages: (1) condensation of hydroxylamine with one of the keto groups to form a monoxime intermediate, and (2) intramolecular cyclization of the monoxime onto the remaining carbonyl, followed by dehydration to form the aromatic isoxazole ring.[5] If the second step is slow or hindered, the monoxime can be isolated.

  • Expert Recommendation for Control:

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). The monoxime intermediate will have a different Rf value than both the starting diketone and the final isoxazole product. Continue the reaction until the intermediate spot is no longer visible.

    • Thermal Push: If the reaction stalls at room temperature, gently heating the mixture to 40-50 °C for a few hours can provide the necessary activation energy to drive the cyclization to completion.

    • Ensure Homogeneity: If any component precipitates, it can slow the reaction. Ensure adequate solvent volume and stirring to maintain a homogenous solution or a well-suspended slurry.

Q4: My final step is the saponification of the ethyl ester, but the yield is low or the product is impure. What is the recommended hydrolysis protocol?

A4: The saponification of the isoxazole ester to the final carboxylic acid is a critical step where yield can be lost due to incomplete reaction or difficult work-up.

  • Underlying Mechanism: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid. The isoxazole ring is generally stable to these conditions, but using an appropriate stoichiometry of base and ensuring complete reaction is key.

  • Validated Experimental Protocol:

    Title: Saponification of Ethyl 5-Propylisoxazole-3-carboxylate

    Materials:

    • Ethyl 5-Propylisoxazole-3-carboxylate (1 equivalent)

    • Sodium Hydroxide (NaOH, 2.0 - 2.5 equivalents)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water (H₂O)

    • 1N Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • Dissolve the Ethyl 5-Propylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF and MeOH (e.g., a 1:2 v/v ratio).

    • In a separate flask, dissolve NaOH (2.2 eq) in water.

    • Add the NaOH solution to the ester solution and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting ester is completely consumed (typically 16-20 hours).

    • Once complete, transfer the reaction mixture to a separatory funnel.

    • Carefully acidify the mixture to pH ~2 by adding 1N HCl. The product will likely precipitate as a white solid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash once with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[6]

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Troubleshooting Workflow

If you encounter an issue, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Analysis Step 1: Analyze Crude Product (¹H NMR, LC-MS) Start->Analysis Identify Step 2: Identify Major Impurity Analysis->Identify Isomer Regioisomer Detected Identify->Isomer Isomeric Mixture Isoxazolone Isoxazolone Detected Identify->Isoxazolone Unexpected MW Intermediate Monoxime or Starting Material Detected Identify->Intermediate Incomplete Reaction Ester Unreacted Ester Detected Identify->Ester Incomplete Hydrolysis Solve_Isomer Solution: Adjust pH to 9.0-10.5. See FAQ Q1. Isomer->Solve_Isomer Solve_Isoxazolone Solution: Strictly control pH and Temperature. See FAQ Q2. Isoxazolone->Solve_Isoxazolone Solve_Intermediate Solution: Increase reaction time/temp. Monitor with TLC. See FAQ Q3. Intermediate->Solve_Intermediate Solve_Ester Solution: Ensure complete saponification. Follow hydrolysis protocol. See FAQ Q4. Ester->Solve_Ester

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Isoxazole Ring Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for isoxazole ring formation. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of isoxazole synthesis. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Core Synthesis Strategies

Two primary strategies dominate the landscape of isoxazole synthesis: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2] Each method, while powerful, comes with its own set of potential pitfalls. This guide will help you troubleshoot both.

Q1: My 1,3-dipolar cycloaddition reaction is giving a very low yield. What are the most likely causes and how can I fix it?

Low yields in this cornerstone reaction are common and typically trace back to one critical issue: the stability and concentration of the nitrile oxide intermediate.[2][3]

Causality: Nitrile oxides are high-energy species. They are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common and often frustrating side reaction.[2][4] If the concentration of the nitrile oxide becomes too high relative to the alkyne, it will preferentially react with itself.

Troubleshooting Steps:

  • Slow Addition/Generation: The most effective strategy is to generate the nitrile oxide in situ at a slow, controlled rate. This keeps the instantaneous concentration low, favoring the desired cycloaddition with the alkyne. If you are dehydrohalogenating a hydroximoyl chloride with a base, add the base dropwise over an extended period.

  • Check Your Precursor Quality: The stability of your nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) is paramount. Ensure it is pure and has not degraded during storage.

  • Optimize Stoichiometry: While a 1:1 ratio is theoretically sound, practically, using a slight excess (1.1 to 1.5 equivalents) of the alkyne can help to trap the nitrile oxide as it forms.[4] However, in some cases, a slight excess of the nitrile oxide precursor may be beneficial.[2] Empirical testing is key.

  • Re-evaluate Temperature: Higher temperatures can accelerate the rate of both the desired reaction and the undesired dimerization.[2] If you observe significant furoxan formation, try running the reaction at a lower temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary.

Q2: I'm struggling to generate the nitrile oxide from my aldoxime. What are the best practices and alternative reagents?

The oxidation of aldoximes is a popular and convenient method for generating nitrile oxides in situ, avoiding the need to handle potentially unstable intermediates.[5][6] However, the choice of oxidant and conditions is critical.

Causality: The oxidation must be efficient enough to produce the nitrile oxide but not so harsh that it degrades the starting material or the product. The chosen method should also be compatible with the other functional groups in your molecule.

Recommended Methods & Reagents:

Reagent SystemTypical Conditions & NotesKey Advantages
Sodium Hypochlorite (Bleach) Aqueous or biphasic, often with a base like Et₃N.Inexpensive, readily available, effective for many substrates.[7]
Oxone® / NaCl Green chemistry approach, often in aqueous media.[5][6]Environmentally friendly, broad substrate scope.[5][8]
Hypervalent Iodine Reagents e.g., PIFA, DIB. Often in solvents like MeOH or CH₂Cl₂.Very rapid and high-yielding, metal-free.[3][9][10]
tert-Butyl Hypoiodite (t-BuOI) Generated in situ from t-BuOCl and NaI.Mild conditions, tolerates diverse functional groups.[11]
Alkyl Nitrites t-butyl nitrite or isoamyl nitrite.Efficient one-pot synthesis from aldoximes and alkynes.[12][13]

Troubleshooting Protocol: In Situ Generation with NaCl/Oxone® [5][6]

  • Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv.) and the alkyne (1.2 equiv.) in a suitable solvent (e.g., acetonitrile or aqueous methanol).

  • Reagent Addition: Add NaCl (1.0 equiv.) followed by a solution of Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.1 equiv.) in water, added portion-wise or via syringe pump over 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the aldoxime is a key indicator of nitrile oxide generation and consumption.

  • Workup: Once the reaction is complete, quench with sodium thiosulfate solution, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

Q3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge governed by both electronic and steric factors, as explained by Frontier Molecular Orbital (FMO) theory.[14][15]

Causality: The reaction typically proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The regiochemistry is determined by the orbital coefficients on the reacting atoms. As a practical rule:

  • The oxygen of the nitrile oxide (the most nucleophilic atom) preferentially adds to the most electrophilic carbon of the alkyne.

  • This generally leads to the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[9]

Strategies for Improving Regioselectivity:

  • Electronic Control: Enhance the electronic bias. Placing a strong electron-withdrawing group (EWG) on the alkyne will make the β-carbon more electrophilic, strongly directing the oxygen atom to that position and favoring the 5-substituted product.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can dramatically influence the regiochemical outcome by disfavoring one transition state over another.

  • Catalysis: While classic thermal cycloadditions can sometimes give mixtures, catalyst systems can enforce a specific regiochemistry. Copper(I)-catalyzed reactions, for instance, are known to provide 3,5-disubstituted isoxazoles with high selectivity.[13]

Visual Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and solving common issues in isoxazole synthesis.

G cluster_checks Initial Checks cluster_optimization Reaction Optimization cluster_analysis Product Analysis start Problem: Low Yield or No Reaction check_sm 1. Verify Starting Material Purity/Identity (NMR, MS) start->check_sm check_reagents 2. Confirm Reagent Activity (e.g., Fresh Base, Active Oxidant) check_sm->check_reagents If OK opt_conditions 3. Optimize Conditions check_reagents->opt_conditions If OK opt_method 4. Change Synthesis Method opt_conditions->opt_method If still failing analyze_crude 5. Analyze Crude Mixture (LC-MS, NMR) opt_conditions->analyze_crude side_products Identify Side Products (e.g., Furoxan, Isomers) analyze_crude->side_products side_products->opt_conditions Feedback to Optimization

Caption: A systematic workflow for troubleshooting isoxazole synthesis.

Q4: I am using the hydroxylamine and 1,3-dicarbonyl method, but the reaction is messy. What are common side products?

This classic method is robust but can be complicated by the reactivity of the intermediates.[1]

Causality: The initial condensation of hydroxylamine with one carbonyl group forms an oxime. This is followed by cyclization via attack of the oxime's hydroxyl group onto the second carbonyl, and then dehydration to form the aromatic isoxazole ring.[1] Side reactions can occur at any stage.

Common Issues & Solutions:

  • Incomplete Cyclization: If the dehydration step is inefficient, you may isolate the hydroxylated, non-aromatic intermediate.

    • Solution: Ensure acidic or basic conditions are sufficient to promote dehydration. Heating the reaction can also drive the elimination of water.

  • Formation of Regioisomers: With an unsymmetrical 1,3-dicarbonyl, hydroxylamine can react with either carbonyl group first, leading to a mixture of two different isoxazole regioisomers.

    • Solution: Control the regioselectivity by using a dicarbonyl with significantly different electrophilicity at the two carbonyl carbons (e.g., a β-ketoester). The more electrophilic ketone will typically react first. Adjusting the pH can also influence which carbonyl is more reactive.

  • Double Condensation: If both carbonyls react with separate hydroxylamine molecules without cyclizing, dimeric impurities can form.

    • Solution: Use controlled stoichiometry (closer to 1:1) and ensure conditions favor intramolecular cyclization over intermolecular side reactions (e.g., by running at higher dilution).

Mechanism Spotlight: 1,3-Dipolar Cycloaddition

Understanding the concerted nature of this reaction is key to troubleshooting regioselectivity and reactivity issues.

G cluster_reactants Reactants cluster_ts [3+2] Transition State cluster_product Product R1_CNO R¹–C≡N⁺–O⁻ R2_Alkyne_R3 R²–C≡C–R³ TS Concerted Cycloaddition R1_CNO->TS HOMO R2_Alkyne_R3->TS LUMO Isoxazole 3,5-Disubstituted Isoxazole TS->Isoxazole Ring Formation

Caption: The concerted mechanism of isoxazole formation.

References

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 5-Propylisoxazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-propylisoxazole-3-carboxylic acid and its derivatives. This document is designed for researchers, chemists, and drug development professionals who are utilizing the robust yet nuanced 1,3-dipolar cycloaddition reaction to construct this important heterocyclic scaffold. As a core structure in various pharmacologically active agents, mastering its synthesis is critical.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and unlock optimization potential in your experiments.

Part 1: The Core Reaction & Mechanism

The synthesis of the this compound core predominantly relies on a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3][4] Specifically, this involves the reaction of 1-pentyne (the dipolarophile) with a nitrile oxide generated in situ from a precursor like ethyl 2-chloro-2-(hydroxyimino)acetate (a hydroximoyl chloride).[4]

Reaction_Mechanism Figure 1: [3+2] Cycloaddition for Isoxazole Synthesis PENTYNE 1-Pentyne (Dipolarophile) ISOXAZOLE_ESTER Ethyl 5-propylisoxazole-3-carboxylate PENTYNE->ISOXAZOLE_ESTER [3+2] Cycloaddition NITRILE_OXIDE_PRECURSOR Ethyl 2-chloro-2-(hydroxyimino)acetate NITRILE_OXIDE Nitrile Oxide (1,3-Dipole) NITRILE_OXIDE_PRECURSOR->NITRILE_OXIDE in situ generation (- HCl) BASE Base (e.g., Et3N) BASE->NITRILE_OXIDE in situ generation (- HCl) NITRILE_OXIDE->ISOXAZOLE_ESTER [3+2] Cycloaddition ACID This compound ISOXAZOLE_ESTER->ACID Hydrolysis

Caption: Figure 1: [3+2] Cycloaddition for Isoxazole Synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the in situ generation of the nitrile oxide necessary?

A1: Most nitrile oxides are highly reactive and unstable intermediates.[5] If generated and stored, they readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction.[5][6] By generating the nitrile oxide slowly in the presence of the 1-pentyne (the dipolarophile), its steady-state concentration remains low, kinetically favoring the desired intermolecular cycloaddition over the dimerization pathway.[6]

Q2: What are the standard starting materials for this synthesis?

A2: The typical precursors are:

  • Dipolarophile: 1-Pentyne.

  • 1,3-Dipole Precursor: A hydroximoyl chloride, most commonly ethyl 2-chloro-2-(hydroxyimino)acetate. This is generated from ethyl glyoxylate and hydroxylamine, followed by chlorination.

  • Base: A non-nucleophilic organic base like triethylamine (Et3N) or pyridine is used to eliminate HCl from the hydroximoyl chloride to generate the nitrile oxide.[1]

  • Solvent: An aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene is typically used.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. You should monitor the consumption of the hydroximoyl chloride precursor. A typical mobile phase would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate can help visualize the alkyne and product. For more quantitative analysis, LC-MS can be used to monitor the appearance of the product mass and disappearance of starting materials.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Potential Cause A: Inefficient Nitrile Oxide Generation

  • Explanation: The base is crucial for dehydrohalogenating the hydroximoyl chloride precursor. If the base is old, wet, or insufficient, the nitrile oxide will not form efficiently.

  • Solution:

    • Verify Base Quality: Use a fresh, unopened bottle of triethylamine or distill it before use.

    • Check Stoichiometry: Ensure at least one equivalent of base is used. It is common to use a slight excess (e.g., 1.1 equivalents).

    • Temperature Consideration: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C in THF) might be required if the reaction is sluggish, but be aware this can also increase side reactions.

Potential Cause B: Poor Reagent Quality

  • Explanation: The hydroximoyl chloride precursor can degrade upon storage. 1-pentyne can also contain impurities.

  • Solution:

    • Synthesize Precursor Fresh: For best results, synthesize the ethyl 2-chloro-2-(hydroxyimino)acetate immediately before the cycloaddition.

    • Purify Alkyne: If the 1-pentyne is of questionable quality, consider distilling it.

Problem 2: Significant Formation of a Dimeric Byproduct

Explanation: You are likely observing the formation of the furoxan dimer.[6] This occurs when the rate of nitrile oxide generation significantly exceeds the rate of its consumption by 1-pentyne.[5][6]

Competing_Pathways Figure 2: Desired Reaction vs. Dimerization NITRILE_OXIDE Nitrile Oxide ISOXAZOLE Desired Isoxazole NITRILE_OXIDE->ISOXAZOLE [3+2] Cycloaddition (Fast, with Pentyne) FUROXAN Furoxan Dimer (Byproduct) NITRILE_OXIDE->FUROXAN Dimerization (Slow, but dominant if [Pentyne] is low) PENTYNE 1-Pentyne PENTYNE->ISOXAZOLE

Caption: Figure 2: Desired Reaction vs. Dimerization.

Solutions to Minimize Dimerization:

  • Slow Addition of Base: This is the most critical control parameter. Instead of adding the triethylamine all at once, use a syringe pump to add it slowly (e.g., over 2-4 hours) to the solution of the hydroximoyl chloride and 1-pentyne. This keeps the nitrile oxide concentration low at all times.[6]

  • Use an Excess of Alkyne: Employing a slight excess of 1-pentyne (e.g., 1.2-1.5 equivalents) can help to more effectively trap the nitrile oxide as it is formed.

  • Lower the Temperature: Running the reaction at 0 °C or even lower can decrease the rate of dimerization relative to the cycloaddition.

Problem 3: Difficulty in Product Purification

Potential Cause A: Streaking on Silica Gel Column

  • Explanation: The carboxylic acid product is polar and acidic, which can cause it to streak or bind irreversibly to standard silica gel.[7]

  • Solution:

    • Acidify the Eluent: Add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., Hexane/Ethyl Acetate).[7] This suppresses the deprotonation of your product on the silica surface, leading to sharper peaks and better recovery.

    • Purify the Ester: It is often much easier to purify the ethyl ester intermediate via standard silica gel chromatography. After purification, the ester can be cleanly hydrolyzed to the desired carboxylic acid.

Potential Cause B: Removing Triethylamine Hydrochloride Salt

  • Explanation: The reaction generates triethylamine hydrochloride (Et3N·HCl) as a salt byproduct, which can complicate the workup.

  • Solution:

    • Aqueous Workup: After the reaction is complete, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the bulk of the salt.

    • Acid Wash: A wash with dilute acid (e.g., 1M HCl) will remove any remaining triethylamine.[7]

    • Base Extraction for the Acid: If you have already hydrolyzed to the carboxylic acid, you can use a base wash (e.g., 1M NaOH or saturated NaHCO3) to extract your product into the aqueous layer, leaving neutral impurities behind. The aqueous layer is then re-acidified (e.g., with 1M HCl) and the product is back-extracted into an organic solvent.[7]

Part 4: Optimization of Reaction Conditions

Systematic optimization can significantly improve yield and purity. Below is a summary of key parameters to investigate.

ParameterOptionsExpected Outcome & Rationale
Base Triethylamine, Pyridine, DIPEATriethylamine is standard. Pyridine is less basic and can be slower. DIPEA is bulkier and may be useful if base-sensitive functionalities are present.
Solvent DCM, THF, Toluene, Diethyl EtherTHF is a common choice.[1] DCM is effective for room temperature reactions. Toluene allows for higher temperatures if needed, but may increase side products.
Temperature 0 °C to 40 °CLower temperatures (0 °C) generally suppress furoxan formation. Room temperature is often a good starting point for convenience. Gentle heating (40 °C) may be needed to drive sluggish reactions.
Concentration 0.1 M to 1.0 MHigher concentrations can favor the intermolecular cycloaddition, but may also increase dimerization if addition rates are not well-controlled. Start around 0.2-0.5 M.

Part 5: Standard Experimental Protocol & Workflow

This protocol provides a validated starting point for your experiments.

Workflow Figure 3: General Experimental Workflow SETUP Setup Combine hydroximoyl chloride and 1-pentyne in solvent. Cool to desired temperature (e.g., 0 °C). REACTION Reaction Slowly add base (e.g., Et3N) via syringe pump over 2-4h. Allow to warm to RT and stir overnight. Monitor by TLC. SETUP->REACTION WORKUP Aqueous Workup Dilute with EtOAc. Wash with H2O, then 1M HCl, then brine. Dry organic layer (Na2SO4). REACTION->WORKUP PURIFY_ESTER Purification (Ester) Concentrate crude mixture. Purify by silica gel chromatography (Hexanes/EtOAc). WORKUP->PURIFY_ESTER HYDROLYSIS Hydrolysis Dissolve pure ester in THF/MeOH. Add LiOH or NaOH solution. Stir until complete (TLC). PURIFY_ESTER->HYDROLYSIS PURIFY_ACID Purification (Acid) Acidify with 1M HCl. Extract with EtOAc. Dry and concentrate to yield pure acid. HYDROLYSIS->PURIFY_ACID

Caption: Figure 3: General Experimental Workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and 1-pentyne (1.2 eq) in anhydrous THF (0.3 M) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Nitrile Oxide Generation: Slowly add a solution of triethylamine (1.1 eq) in anhydrous THF dropwise over 2 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with 1M HCl and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude ethyl 5-propylisoxazole-3-carboxylate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water (3:1). Add lithium hydroxide (2.0 eq) and stir at room temperature until the ester is consumed (as monitored by TLC).

  • Final Isolation: Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final this compound.

References

Technical Support Center: Navigating the Purification of Polar Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar carboxylic acid compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-tricky molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your purification workflows effectively.

The inherent polarity and acidic nature of these compounds present unique challenges, from poor retention on reversed-phase columns to problematic peak shapes and difficult crystallizations. This resource is structured to directly address these issues in a practical, question-and-answer format, grounded in established scientific principles.

Troubleshooting Guide: Common Purification Problems & Solutions

This section tackles specific issues you might be facing at the bench.

Q1: My polar carboxylic acid shows little to no retention on my C18 column and elutes in the solvent front. What's happening and how can I fix it?

A1: This is a classic problem stemming from the high polarity of your compound. Standard C18 columns rely on hydrophobic interactions for retention.[1] Highly polar molecules have little affinity for the non-polar stationary phase and are swept through the column with the mobile phase.[2][3]

Solutions:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[2][3][4] It utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][4][5] The water in the mobile phase forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[2]

    • Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns have polar functional groups incorporated into the stationary phase, which helps to retain polar analytes better than traditional C18 columns, especially under highly aqueous mobile phase conditions.

  • Utilize Ion-Pair Chromatography:

    • Adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acids) to the mobile phase can form a neutral, more hydrophobic complex with your ionized carboxylic acid, thereby increasing its retention on a reversed-phase column. However, be aware that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[1]

Q2: I'm observing significant peak tailing for my carboxylic acid during HPLC analysis. What are the primary causes and solutions?

A2: Peak tailing for acidic compounds is often a result of unwanted secondary interactions with the stationary phase.[6][7]

Probable Causes & Solutions:

  • Interaction with Residual Silanols: Silica-based columns have residual silanol groups (-Si-OH) on their surface, which are acidic and can interact with the carboxylate anion of your compound, leading to tailing.[6][8]

    • Solution 1: Lower the Mobile Phase pH: By adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase, you can suppress the ionization of both the silanol groups and your carboxylic acid.[6][9] This minimizes ionic interactions and promotes a single, neutral form of your analyte, resulting in sharper peaks.[9]

    • Solution 2: Use a Modern, High-Purity Silica Column: Newer columns are made with higher purity silica and are better end-capped, which significantly reduces the number of accessible silanol groups.[6][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][12]

    • Solution: Reduce the injection volume or the concentration of your sample.[11][12]

  • Metal Chelation: Some carboxylic acids can chelate with trace metal ions in the HPLC system (e.g., in the stainless steel components or the column packing), causing tailing.[11]

    • Solution: Use metal-free or bio-inert HPLC systems and columns.[11] Adding a chelating agent like EDTA to the mobile phase can also sometimes help.

Q3: I'm trying to purify my carboxylic acid using liquid-liquid extraction, but I'm getting a persistent emulsion. How can I resolve this?

A3: Emulsions are common when extracting acidic compounds, especially when using a strong base like sodium hydroxide for deprotonation. The resulting carboxylate salt can act as a surfactant.

Solutions:

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers.

  • Filtration: For stubborn emulsions, filtering the mixture through a pad of celite or glass wool can sometimes help to break it up.

  • Centrifugation: If available, centrifuging the emulsion can force the layers to separate.

Q4: My solid carboxylic acid won't crystallize and remains an oil or a sticky solid. What can I do?

A4: The inability to crystallize is often due to the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent.

Troubleshooting Steps:

  • Solvent Selection: The key to successful crystallization is finding a solvent in which your compound is soluble when hot but sparingly soluble when cold. Experiment with a range of solvents of varying polarities.[13][14] Good starting points for polar carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[15]

    • Trituration: If your compound is an oil, try stirring it with a solvent in which it is insoluble (e.g., hexanes). This can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for purifying polar carboxylic acids?

A1: There is no single "best" mode, as the optimal choice depends on the specific properties of your compound and the impurities you are trying to remove. However, here is a general guide:

Chromatographic ModeBest ForKey Considerations
Reversed-Phase (RP) Less polar carboxylic acids or when using ion-pairing agents.Prone to poor retention for highly polar compounds. Mobile phase pH control is critical for good peak shape.[16][17]
HILIC Highly polar and hydrophilic carboxylic acids.[2][3][4]Offers good retention for compounds that are not retained in RP.[2] Requires careful column equilibration.[11]
Ion-Exchange (IEX) Separating compounds based on their charge state.[18][19]Anion-exchange chromatography is particularly effective for carboxylic acids.[18][20] Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.[19]
Normal-Phase (NP) Generally not recommended for highly polar carboxylic acids.Strong interactions with the polar stationary phase can lead to very broad peaks or irreversible adsorption.[2]

Q2: How does pH affect the purification of carboxylic acids?

A2: pH is a critical parameter because it controls the ionization state of the carboxyl group (-COOH).

  • Below the pKa: The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is less polar and more soluble in organic solvents, and it will be better retained on a reversed-phase column.[1][9]

  • Above the pKa: The carboxylic acid exists as its negatively charged carboxylate anion (-COO⁻). This form is highly polar and water-soluble. This principle is the basis for acid-base extraction, where a carboxylic acid can be selectively moved from an organic phase to an aqueous base phase.[21][22][23]

Q3: Can I use normal-phase chromatography on silica gel for my polar carboxylic acid?

A3: While possible, it is often challenging. The acidic nature of the carboxylic acid can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in significant peak tailing or streaking on a TLC plate.[24] If you must use normal-phase chromatography, adding a small amount of a volatile acid like acetic or formic acid to the mobile phase can help to improve the chromatography by keeping the carboxylic acid in its protonated state.[24]

Detailed Protocols

Protocol 1: General Method for Acid-Base Extraction

This protocol is designed to separate a carboxylic acid from neutral or basic impurities.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer, while neutral impurities will remain in the organic layer.

  • Collection: Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) until the solution is acidic (test with pH paper). The protonated carboxylic acid should precipitate out.[21][22]

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product oils out, extract it with an organic solvent.

Protocol 2: Developing an HPLC Method using HILIC

This is a starting point for developing a HILIC method for a polar carboxylic acid.

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM ammonium acetate in water, pH adjusted to 5.0 with acetic acid.

    • Solvent B: Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of Solvent B (e.g., 95%).

    • Run a linear gradient from 95% B to 50% B over 10-15 minutes.

    • Hold at 50% B for a few minutes.

    • Return to 95% B and allow the column to re-equilibrate for at least 5-10 minutes.[11]

  • Optimization: Adjust the gradient slope, pH, and buffer concentration to optimize the separation and peak shape. Remember that in HILIC, water is the strong eluting solvent.[2]

Visualizations

Decision-Making Workflow for Purification Method Selection

Purification_Decision_Tree start Crude Polar Carboxylic Acid is_solid Is the compound solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes extraction Perform Acid-Base Extraction is_solid->extraction No (Liquid/Oil) success Pure Compound recrystallize->success Successful fail Still Impure recrystallize->fail Unsuccessful chromatography Consider Chromatography extraction->chromatography hilic HILIC chromatography->hilic High Polarity ion_exchange Ion-Exchange chromatography->ion_exchange Ionic Impurities rp_ion_pair Reversed-Phase with Ion-Pairing chromatography->rp_ion_pair Moderate Polarity hilic->success ion_exchange->success rp_ion_pair->success fail->chromatography

Caption: Decision tree for selecting a purification method.

Mechanism of Peak Tailing on Silica Columns

Peak_Tailing_Mechanism silanol_ionized Si-O⁻ (Ionized Silanol) interaction Strong Ionic Interaction silanol_ionized->interaction silanol_protonated Si-OH (Protonated Silanol) acid_neutral R-COOH (Neutral) acid_ionized R-COO⁻ (Anion) acid_neutral->acid_ionized Equilibrium acid_ionized->interaction tailing Tailing Peak interaction->tailing Causes Delayed Elution & Peak Tailing

Caption: Interaction causing peak tailing of carboxylic acids.

References

How to avoid degradation of 5-Propylisoxazole-3-carboxylic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Propylisoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the intricacies of handling this compound, ensuring the integrity of your experiments and the quality of your results.

Troubleshooting Guide: Navigating Workup Challenges

This section addresses specific issues you may encounter during the workup of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: I'm observing a significant loss of my product, this compound, during the aqueous workup. What could be the cause and how can I prevent this?

Answer:

Significant product loss during aqueous workup is a common issue and can often be attributed to two primary factors: the partial solubility of the compound in the aqueous phase, especially at the wrong pH, and potential degradation of the isoxazole ring.

Causality Explained:

This compound is an amphipathic molecule with a pKa that makes its solubility highly dependent on the pH of the solution.

  • At neutral or high pH: The carboxylic acid group will be deprotonated to its carboxylate form, which is significantly more water-soluble. This will cause your product to partition into the aqueous layer during extraction with an organic solvent, leading to low recovery.

  • At very low pH (e.g., pH < 2): While this ensures the carboxylic acid is protonated and less water-soluble, harsh acidic conditions can promote hydrolysis and ring-opening of the isoxazole moiety, leading to degradation. The isoxazole ring is susceptible to cleavage under strong acidic conditions, which can lead to the formation of various byproducts.[1][2]

Step-by-Step Mitigation Protocol:

  • Precise pH Adjustment: After quenching your reaction, carefully adjust the pH of the aqueous solution to approximately 3-4 using a mild acid like 1M citric acid or a dilute (1N) HCl solution. This pH range is generally optimal for protonating the carboxylic acid, thus minimizing its aqueous solubility, without being overly harsh on the isoxazole ring.

  • Use of Brine: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its partitioning into the organic layer (salting-out effect).

  • Appropriate Solvent Selection: Use a suitable organic solvent for extraction. Ethyl acetate is a good first choice as it is polar enough to extract the carboxylic acid but is immiscible with water. Dichloromethane can also be used, but multiple extractions are recommended.

  • Minimize Contact Time: Perform your extractions efficiently to minimize the contact time of your compound with the aqueous phase, even at the optimal pH.

  • Back-Extraction (Optional): If your product is contaminated with non-acidic organic impurities, you can perform a basic extraction. Extract your crude product into an organic solvent, then wash with a mild base like a saturated sodium bicarbonate solution. Your product will move into the aqueous basic layer, leaving non-acidic impurities in the organic layer. You can then re-acidify the aqueous layer to pH 3-4 and re-extract your purified product.

Question 2: My final product is showing unexpected peaks in the NMR and LC-MS analysis, suggesting the presence of impurities. What are the likely degradation products and how can I avoid their formation?

Answer:

The presence of unexpected peaks often points to the degradation of the isoxazole ring. The isoxazole ring is a stable aromatic system, but it can undergo ring-opening reactions under certain conditions encountered during workup.

Likely Degradation Pathways:

The primary degradation pathway for isoxazoles, especially under basic or nucleophilic conditions, is ring-opening. This can be initiated by the deprotonation of the C4-proton, followed by the cleavage of the weak N-O bond.[3][4] In the case of this compound, harsh basic conditions during workup (e.g., using strong bases like NaOH or KOH for extraction or washing) can lead to the formation of a β-ketonitrile derivative.

Visualizing the Degradation Pathway:

G Start This compound Start->Start Stable under mild acidic to neutral pH (3-7) and mild basic conditions (e.g., NaHCO3) Product Degradation Products (e.g., β-ketonitrile)

Caption: Potential degradation pathway of this compound.

Preventative Measures:

  • Avoid Strong Bases: For any basic washes or extractions, use mild bases like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions. Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), even at low temperatures.

  • Temperature Control: Perform all workup steps, especially those involving pH adjustment, at low temperatures (0-5 °C) using an ice bath. This will minimize the rate of any potential degradation reactions.

  • Inert Atmosphere: If your synthesis involves reagents that could leave behind reductive or oxidative species, consider performing the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent redox-mediated degradation.

  • Prompt Isolation: After the workup, concentrate your product under reduced pressure at a low temperature. Do not leave the product in solution for extended periods.

Frequently Asked Questions (FAQs)

What is the optimal pH range for the workup of this compound?

The optimal pH range is between 3 and 4. In this range, the carboxylic acid is fully protonated, making it less soluble in water and readily extractable into organic solvents. This pH is also generally mild enough to avoid significant acid-catalyzed degradation of the isoxazole ring.

Can I use a strong acid like concentrated HCl to adjust the pH?

It is highly recommended to use a milder, more controllable acid like 1M citric acid or a dilute (1N) solution of HCl. Concentrated acids can create localized areas of very low pH, which can promote the hydrolysis and ring-opening of the isoxazole ring.[1][2]

Is this compound sensitive to light or air?

While isoxazoles are generally stable, prolonged exposure to UV light can cause photochemical rearrangement.[5] It is good practice to protect the compound from direct light, especially if it is in solution. While not highly sensitive to air, if your synthesis involves reagents that could generate radical species, working under an inert atmosphere is a good precautionary measure.

What are the best solvents for recrystallizing this compound?

The choice of recrystallization solvent will depend on the impurities present. A good starting point would be a solvent system like ethanol/water, isopropanol/water, or toluene. You are looking for a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Workup Protocol

This protocol is a general guideline. You may need to adapt it based on the specific scale and nature of your reaction.

  • Quenching and pH Adjustment:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add the reaction mixture to a beaker of cold water or a dilute acid solution (e.g., 1N HCl) with vigorous stirring.

    • Carefully adjust the pH of the aqueous mixture to 3-4 using 1M citric acid or 1N HCl. Monitor the pH closely with a pH meter or pH paper.

  • Extraction:

    • Transfer the pH-adjusted aqueous mixture to a separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the bath temperature to avoid thermal degradation.

  • Purification:

    • The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Critical Parameters Summary

ParameterRecommended ConditionRationale
pH for Extraction 3 - 4Minimizes aqueous solubility of the carboxylic acid while avoiding harsh acidic conditions that can cause ring degradation.
Temperature 0 - 10 °CReduces the rate of potential degradation reactions.
Extraction Solvent Ethyl Acetate, DichloromethaneGood solubility for the product and immiscible with water.
Basic Wash Saturated NaHCO₃ or K₂CO₃Mild enough to deprotonate the carboxylic acid without causing significant isoxazole ring-opening.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes water from the organic extract.

By adhering to these guidelines and understanding the chemical principles at play, you can significantly improve your yield and purity when working with this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of these important heterocyclic compounds. Here, we move beyond textbook examples to address specific, complex issues with field-proven insights and troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles in the analysis of isoxazole NMR spectra.

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the isoxazole ring?

A1: The electronic environment of the isoxazole ring, with its electronegative oxygen and nitrogen atoms, results in characteristic chemical shifts. Understanding these ranges is the first step in spectral assignment.

  • ¹H NMR:

    • H-3: This proton is adjacent to the oxygen and nitrogen atoms and is typically the most deshielded of the ring protons, appearing around δ 8.3-8.5 ppm .[1]

    • H-5: This proton, adjacent to the oxygen, usually resonates in the range of δ 8.2-8.3 ppm .[1]

    • H-4: Being adjacent to two carbons, the H-4 proton is the most shielded, typically found significantly upfield around δ 6.3-6.8 ppm .[1][2][3] Its singlet appearance (in the absence of coupling to substituents) makes it a key diagnostic signal.[2]

  • ¹³C NMR:

    • C-3: Similar to its proton, C-3 is highly deshielded, appearing around δ 149-151 ppm .[4]

    • C-5: This carbon, next to the oxygen, is the most deshielded carbon, typically found at δ 157-171 ppm .[3][4]

    • C-4: The most shielded carbon of the ring, C-4, resonates around δ 97-104 ppm .[3][4]

A summary of these typical chemical shifts is provided in the table below.

Position Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
38.3 - 8.5149 - 151
46.3 - 6.897 - 104
58.2 - 8.3157 - 171
Q2: How can I distinguish between 3,5-disubstituted isoxazole isomers using ¹H NMR?

A2: This is a common challenge, especially during library synthesis. The key lies in the chemical shift of the H-4 proton, which is sensitive to the electronic effects of the substituents at the C-5 position. The electronic effect of a substituent is more pronounced when it is directly connected to H-4 through a π-bond system, as is the case for substituents at the 4 and 5-positions.[5]

For example, in a series of 3(5)-substituted-5(3)-phenyl-isoxazoles, the H-4 chemical shift is influenced by the nature of the substituent on the phenyl ring.[5] An electron-withdrawing group on a C-5 phenyl ring will deshield the H-4 proton, shifting it downfield. Conversely, an electron-donating group will shield H-4, moving it upfield.[5] This "fingerprint" approach can be a rapid method for isomer identification.[5]

Q3: What are the expected proton-proton coupling constants (J-values) within the isoxazole ring?

A3: In the parent isoxazole, the coupling constants are small but measurable. The three-bond coupling between H-4 and H-5, ³J(H4,H5), is typically in the range of 1.6 to 3.0 Hz. The three-bond coupling between H-3 and H-4, ³J(H3,H4), is generally smaller, around 0.8 to 1.5 Hz. The four-bond coupling between H-3 and H-5, ⁴J(H3,H5), is also small, typically between 0.2 and 1.0 Hz. These small values are characteristic of five-membered aromatic heterocyclic systems.[6][7]

Part 2: Troubleshooting Guides for Complex Spectra

This section provides in-depth solutions to more challenging interpretive problems.

Guide 1: Resolving Overlapping Signals

Overlapping signals, particularly in the aromatic region, can make unambiguous assignment impossible from a simple 1D ¹H NMR spectrum.

Problem: My aromatic signals from a phenyl-substituted isoxazole are overlapping, and I can't assign the regiochemistry.

Solutions:

  • Solvent-Induced Shifts: Changing the NMR solvent can alter the chemical shifts of protons due to different solute-solvent interactions.[8][9][10] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts compared to chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), often resolving overlapping multiplets.[10] The ability of a solvent to act as a hydrogen-bond donor or acceptor can influence the shielding of nearby protons.[8]

  • Higher Magnetic Field Strength: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • 2D NMR Techniques: Two-dimensional NMR is a powerful tool for unraveling complex spin systems.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two signals in a COSY spectrum indicates that those two protons are spin-spin coupled. This is invaluable for tracing out the connectivity within substituent groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is an excellent way to assign the ¹³C spectrum based on the assigned ¹H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing connectivity across quaternary carbons and for linking substituents to the isoxazole ring.

Experimental Protocol: Basic COSY Experiment
  • Prepare a sample of your substituted isoxazole in a suitable deuterated solvent at a moderate concentration.

  • On the NMR spectrometer, load a standard COSY pulse sequence.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the 2D data by applying a Fourier transform in both dimensions.

  • Analyze the resulting contour plot to identify cross-peaks, which indicate J-coupling between protons.

Below is a diagram illustrating the workflow for resolving overlapping signals.

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Start [label="Overlapping Signals\nin 1D ¹H NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Change Solvent\n(e.g., CDCl₃ to Benzene-d₆)"]; Field [label="Increase Magnetic\nField Strength"]; TwoD [label="Perform 2D NMR\n(COSY, HSQC, HMBC)"]; Resolved [label="Signals Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"]; NotResolved [label="Still Overlapping"];

Start -> Solvent; Start -> Field; Solvent -> Resolved [label="Success"]; Solvent -> NotResolved [label="Failure"]; Field -> Resolved [label="Success"]; Field -> NotResolved [label="Failure"]; NotResolved -> TwoD; TwoD -> Resolved; }

Workflow for resolving overlapping NMR signals.
Guide 2: Unambiguous Determination of Substituent Regiochemistry

The synthesis of substituted isoxazoles can often lead to a mixture of regioisomers. Distinguishing between, for example, a 3,4-disubstituted and a 3,5-disubstituted isoxazole requires more than just chemical shift analysis.

Problem: I have synthesized a disubstituted isoxazole, but I'm unsure of the placement of the substituents.

Solution: The Nuclear Overhauser Effect (NOE) and long-range heteronuclear correlation are the definitive tools for this purpose.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. An NOE is observed between protons that are close to each other in space (typically < 5 Å), regardless of whether they are J-coupled. By irradiating a proton on a substituent and observing an enhancement of a proton on the isoxazole ring (or vice-versa), their spatial proximity can be confirmed.[11]

    • Example: To confirm a 3-substituted isoxazole, irradiating the protons of the substituent at the 3-position should show an NOE to the H-4 proton of the isoxazole ring. No NOE would be expected to the H-5 proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): As mentioned previously, HMBC shows correlations over two or three bonds. This can be used to definitively link a substituent to a specific carbon on the isoxazole ring.

    • Example: For a 5-phenylisoxazole, the H-4 proton should show a three-bond correlation (³JCH) to the ipso-carbon of the phenyl ring. The ortho-protons of the phenyl ring should show a three-bond correlation to C-5 of the isoxazole ring.

Experimental Protocol: 1D NOE Difference Spectroscopy
  • Identify two well-resolved signals in the ¹H NMR spectrum: one for a proton on a substituent and one for a proton on the isoxazole ring that you hypothesize is nearby.

  • Set up a 1D NOE difference experiment. This involves acquiring a control spectrum and then a second spectrum where the substituent proton is selectively irradiated.

  • The spectrometer software will subtract the control spectrum from the irradiated spectrum.

  • A positive signal in the difference spectrum for the isoxazole ring proton indicates that it is spatially close to the irradiated substituent proton.

The decision-making process for determining regiochemistry is outlined in the following diagram.

G

Decision tree for regiochemistry determination.
Guide 3: Leveraging Computational Chemistry

When experimental data is ambiguous, computational methods can provide valuable supporting evidence.

Problem: My experimental data is still not conclusive, and I need more confidence in my structural assignment.

Solution: Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts and coupling constants of your proposed isomers.

Workflow: NMR Prediction using DFT

  • Structure Generation: Build 3D models of all possible regioisomers of your substituted isoxazole.

  • Conformational Search and Optimization: Perform a conformational search for each isomer to find the lowest energy conformers. Optimize the geometry of these conformers using a suitable DFT method and basis set.

  • NMR Calculation: Using the optimized geometries, calculate the NMR shielding tensors. It is often beneficial to use a functional specifically parameterized for NMR predictions.[12]

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). Compare the predicted spectra for each isomer with your experimental data. The isomer whose predicted spectrum most closely matches the experimental data is the most likely correct structure. Machine learning algorithms are also emerging as powerful tools in this correlative process.[13]

This in silico approach can be a powerful tie-breaker when interpreting complex or ambiguous spectra.[13][14]

Part 3: References

  • Wells, E. J., & Unrau, A. M. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-838. --INVALID-LINK--

  • Cox, R. H., & Unrau, A. M. (1973). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 51(18), 3055-3061. --INVALID-LINK--

  • Almeida, V. Y., & Tormena, C. F. (2005). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society, 16(5), 1010-1014. --INVALID-LINK--

  • Mackrodt, W. C. (1967). Quadrupole Coupling Constants and Dipole Moments of Oxazole and Isoxazole. Journal of the Chemical Society D: Chemical Communications, (4), 148-149. --INVALID-LINK--

  • ResearchGate. (n.d.). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Retrieved from --INVALID-LINK--

  • Boykin, D. W., & Kumar, A. (1995). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry, 32(4), 1361-1363. --INVALID-LINK--

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. --INVALID-LINK--

  • D'Anna, F., Ferrante, F., Riela, S., & Gruttadauria, M. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. ChemistryOpen, 8(6), 754–763. --INVALID-LINK--

  • Witanowski, M., Biedrzycka, Z., & Webb, G. A. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry, 34(2), 148-150. --INVALID-LINK--

  • ResearchGate. (n.d.). Observed and calculated quadrupole coupling constants of the normal.... Retrieved from --INVALID-LINK--

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. --INVALID-LINK--

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Atta-ur-Rahman (Ed.), Recent Advances in Medicinal Chemistry (Vol. 1, pp. 395-463). Bentham Science Publishers.

  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Isoxazole(288-14-2) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). Isoxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from --INVALID-LINK--

  • Holy, M. A., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 143(49), 20732–20738. --INVALID-LINK--

  • El Haimout, A., et al. (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. RSC Advances, 11(58), 36585-36594. --INVALID-LINK--

  • Supporting Information for publications in the Beilstein Journal of Organic Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(22), 2580-2618.

  • Neamati, N., et al. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1101. --INVALID-LINK--

  • Song, Y., et al. (2022). The application of Gaussian distribution deconvolution method to separate the overlapping signals in the 2D NMR map. Petroleum Science, 19(4), 1635-1646. --INVALID-LINK--

  • IntechOpen. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. --INVALID-LINK--

  • Claramunt, R. M., et al. (2019). Synthesis, structure and NMR study of fluorinated isoxazoles derived from hemi-curcuminoids. Journal of Molecular Structure, 1175, 836-845. --INVALID-LINK--

  • Kjellberg, M. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Uppsala University. --INVALID-LINK--

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. --INVALID-LINK--

  • YouTube. (2023). NMR Spectroscopy Interpretation (Example). --INVALID-LINK--

  • ResearchGate. (n.d.). In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. Retrieved from --INVALID-LINK--

  • Schwaighofer, A., et al. (2021). An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. Metabolites, 11(7), 452. --INVALID-LINK--

  • PubMed Central. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from --INVALID-LINK--

  • Sarotti, A. M., & Pellegrinet, S. C. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 10, 1095945. --INVALID-LINK--

  • The Morris Research Group. (n.d.). Reference Deconvolution. Retrieved from --INVALID-LINK--

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's blog. --INVALID-LINK--

  • MDPI. (2021). Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from --INVALID-LINK--

  • Ali, B. M., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(5-chloro-2-methylphenyl) benzenesulfonamide. Journal of Molecular Structure, 1202, 127271. --INVALID-LINK--

  • Wang, L., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10802-10811. --INVALID-LINK--

  • Reddit. (2023). How is isoxazole substituted at the 4-position?. r/OrganicChemistry. --INVALID-LINK--

References

Technical Support Center: Optimizing HPLC Separation of 5-Propylisoxazole-3-carboxylic acid and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Propylisoxazole-3-carboxylic acid. As drug development professionals, you understand that a robust and reliable analytical method is the cornerstone of quality control and regulatory compliance. The separation of a polar, acidic active pharmaceutical ingredient (API) like this compound from its structurally similar impurities presents a common yet significant chromatographic challenge.

This guide is structured to provide not just protocols, but the underlying scientific rationale for each step. We will move from foundational knowledge through systematic method development and into a comprehensive troubleshooting FAQ section to address the specific issues you may encounter.

Section 1: Foundational Knowledge - Understanding the Analyte and its Challenges

This section addresses the fundamental properties of your molecule and how they dictate our analytical strategy.

Q1: What are the key chemical properties of this compound that affect its HPLC separation?

A: The molecular structure itself gives us a roadmap for method development.

  • Carboxylic Acid Group: This is the most influential functional group. It is acidic, meaning its ionization state is dependent on the mobile phase pH.[1] To achieve reproducible retention and good peak shape in reversed-phase HPLC, we must control its ionization. Operating at a pH at least 1.5-2 units below the analyte's pKa ensures it remains in its single, neutral (protonated) form, which is more retained and less likely to exhibit poor peak shape.[2][3]

  • Isoxazole Ring: This heterocyclic ring contains both nitrogen and oxygen, contributing to the molecule's overall polarity. This polarity can lead to insufficient retention on traditional non-polar stationary phases like C18.

  • Propyl Chain: This provides some hydrophobic character, which aids in retention on reversed-phase columns.

The primary challenge is balancing these characteristics: the molecule is polar enough to risk poor retention but also contains an acidic group prone to causing peak tailing through secondary interactions with the stationary phase.[4]

Q2: What types of impurities should I anticipate during analysis?

A: Without a specific process map, we can anticipate impurities based on common isoxazole synthesis routes, which often involve the condensation of ketones or aldehydes with hydroxylamine.[5][6][7]

  • Starting Materials & Intermediates: Unreacted starting materials or synthetic intermediates. These are often less polar than the final API.

  • Positional Isomers: Isomers such as 3-Propylisoxazole-5-carboxylic acid could be present and may have very similar chromatographic behavior, requiring high-efficiency separation.[8]

  • Degradation Products: Depending on the stability of the API, you may encounter degradants formed under stress conditions (e.g., acid, base, oxidation).

  • By-products: Side reactions during synthesis can generate structurally related impurities.

A successful method must provide sufficient selectivity to resolve the API from this diverse group of potential impurities.

Section 2: A Systematic Approach to Method Development

Effective method development is a logical, stepwise process, not random trial and error. The goal is to find the "sweet spot" of column chemistry, mobile phase composition, and instrument parameters that yields a robust and reproducible separation.

Below is a logical workflow for developing a method for this specific compound.

MethodDevelopment Start Start: Define Analytical Goal (e.g., Purity Assay, Impurity Profiling) Col_Select Step 1: Column Selection (Focus on Polar Analytes) Start->Col_Select MP_Screen Step 2: Mobile Phase Screening (pH Control is Critical) Col_Select->MP_Screen Grad_Scout Step 3: Initial Gradient Scouting (Broad Gradient to Map Elution) MP_Screen->Grad_Scout Optimize Step 4: Gradient Optimization (Fine-tune Slope and Time) Grad_Scout->Optimize Finalize Step 5: Final Parameter Check (Flow Rate, Temp., Wavelength) Optimize->Finalize Validate End: Method Validation Finalize->Validate

Caption: Logical workflow for HPLC method development.

Experimental Protocol: Initial Method Development

This protocol provides a robust starting point for your experiments.

1. Column Selection: For a polar acidic analyte, a standard C18 column may provide poor retention and peak shape. It is better to start with a column designed to handle such compounds.

Stationary Phase Type Key Characteristics Rationale for this compound
Modern, High-Purity C18 High-purity silica with dense bonding and end-capping.A good baseline. Reduced silanol activity compared to older columns minimizes tailing.[4]
Polar-Embedded C18 Incorporates a polar group (e.g., amide, carbamate) near the silica surface.Enhances retention of polar analytes and allows for use in highly aqueous mobile phases without phase collapse.[9][10]
Phenyl-Hexyl Provides pi-pi interactions in addition to hydrophobic interactions.Offers alternative selectivity, which can be crucial for separating isomers or impurities with aromatic rings.
Mixed-Mode Contains both reversed-phase and ion-exchange functional groups.A positively charged surface can enhance retention of acidic compounds through ionic interactions.[9]

Recommendation: Begin with a high-purity, end-capped C18 or a Polar-Embedded C18 column (e.g., 100 x 4.6 mm, 2.7 µm) for initial screening.

2. Mobile Phase Preparation:

  • Aqueous (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.7 with phosphoric acid. Filter through a 0.22 µm filter.

    • Causality: A buffer is essential for pH stability and reproducibility.[11] A pH of 2.7 ensures the carboxylic acid is fully protonated and silanol groups are suppressed, preventing peak tailing.[4]

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile (ACN).

    • Causality: Acetonitrile typically provides sharper peaks and lower backpressure than methanol and is a good first choice.

3. Initial Gradient Scouting Run: A broad "scouting" gradient is the most efficient way to determine the approximate elution conditions for the API and any impurities.

Time (min) %A (Buffer, pH 2.7) %B (Acetonitrile) Comments
0.0955Start with high aqueous content for retention.
20.0595Linear gradient to elute all components.
25.0595Hold to wash the column.
25.1955Return to initial conditions.
30.0955Equilibrate for the next injection.

Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm (or use a DAD to assess peak purity and find the optimal wavelength).

4. Method Optimization: After the scouting run, analyze the chromatogram.

  • If the API elutes very early (< 2 min): The method is not retaining the compound well. Consider a more retentive column (e.g., Polar-Embedded) or confirm the mobile phase pH is correct.

  • If the API and impurities are clustered together: Create a shallower gradient around the elution point of the cluster. For example, if everything elutes between 15% and 40% B, you could change your gradient to go from 10% to 45% B over 15 minutes. This "stretches" the separation, improving resolution.[11]

Section 3: Troubleshooting Guide (FAQs)

Even with a systematic approach, problems can arise. This section addresses specific issues in a question-and-answer format.

Troubleshooting Problem Problem Observed in Chromatogram Tailing Peak Tailing? Problem->Tailing Broad Broad Peaks? Problem->Broad NoRetention Poor Retention? Problem->NoRetention NoResolution Poor Resolution? Problem->NoResolution Sol_Tailing1 Check Mobile Phase pH (Is it < 3?) Tailing->Sol_Tailing1 Cause: Silanol Interaction Sol_Tailing2 Use High-Purity End-Capped Column Tailing->Sol_Tailing2 Cause: Secondary Interactions Sol_Broad1 Reduce Injection Volume/ Sample Concentration Broad->Sol_Broad1 Cause: Column Overload Sol_Broad2 Ensure Sample Solvent is Weaker than Mobile Phase Broad->Sol_Broad2 Cause: Solvent Mismatch Sol_Retention1 Decrease Initial % Organic NoRetention->Sol_Retention1 Cause: Mobile Phase too Strong Sol_Retention2 Use a Polar-Compatible Column (e.g., Polar-Embedded) NoRetention->Sol_Retention2 Cause: Insufficient Interaction Sol_Reso1 Make Gradient Shallower NoResolution->Sol_Reso1 Optimize Selectivity Sol_Reso2 Try Different Organic Solvent (e.g., Methanol) NoResolution->Sol_Reso2 Change Selectivity Sol_Reso3 Try Different Column (e.g., Phenyl-Hexyl) NoResolution->Sol_Reso3 Change Selectivity

Caption: A troubleshooting decision tree for common HPLC issues.

Category: Peak Shape Issues

Q: My main peak for this compound is tailing significantly. Why is this happening and how can I fix it?

A: Peak tailing for an acidic compound like yours is a classic symptom of secondary site interactions, specifically between the negatively charged, ionized silanol groups (Si-O⁻) on the column's silica surface and your analyte.[4]

  • Primary Cause: Your mobile phase pH is likely too high, causing both your analyte's carboxylic acid and the column's silanol groups to be ionized, leading to ionic interactions that delay a portion of the analyte molecules and cause tailing.

  • Solutions:

    • Verify and Adjust Mobile Phase pH: Ensure your aqueous mobile phase pH is low, ideally between 2.5 and 3.0. This suppresses silanol ionization and keeps your analyte in its neutral form.[4]

    • Use a High-Quality Column: Modern, high-purity silica columns that are densely bonded and end-capped have fewer accessible silanol groups, significantly reducing the potential for these interactions.[12]

    • Check for Extra-Column Volume: Ensure all tubing connections are secure and use capillaries with the smallest appropriate inner diameter to minimize dead volume, which can contribute to peak asymmetry.[13]

Q: All of my peaks, not just the API, are broad. What are the likely causes?

A: If all peaks are broad, the issue is likely systematic rather than chemical.

  • Cause 1: Injection Solvent Mismatch: If you dissolve your sample in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), the sample band will not focus properly at the head of the column, leading to broad peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95:5 Water:ACN). If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, causing broad and often fronting peaks.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[13][14]

  • Cause 3: Column Degradation: An old or fouled column will lose efficiency, resulting in broad peaks for all analytes.

    • Solution: Try flushing the column according to the manufacturer's instructions or replace it with a new one.

Category: Retention & Resolution Issues

Q: My API peak is eluting very close to the void volume (has poor retention). What should I do?

A: This indicates that the analyte has a very weak interaction with the stationary phase.

  • Solution 1: Decrease Organic Content: The most direct way to increase retention in reversed-phase is to make the mobile phase weaker (more polar). Reduce the initial concentration of acetonitrile in your gradient. For example, start at 2% ACN instead of 5%.

  • Solution 2: Use a Polar-Compatible Column: As discussed in the method development section, your analyte is polar. A standard C18 phase may not be providing enough interaction. A column with a polar-embedded group is designed specifically to improve the retention of polar molecules.[9][15]

  • Solution 3: Ensure 100% Aqueous Compatibility: If you need to use a very low organic concentration (<5%), make sure your column is specified as "aqueous compatible" or "100% aqueous stable" to prevent phase collapse, where the C18 chains matt down and lose all retention.[9]

Q: I can't separate my API from a critical impurity. How can I improve the resolution?

A: Improving resolution (Rs) requires manipulating efficiency (N), retention (k), or selectivity (α). Selectivity is often the most powerful tool.

  • Solution 1: Optimize the Gradient: Make the gradient slope shallower around the eluting peaks. A slower increase in the organic solvent gives the compounds more time to interact with the stationary phase, improving separation.

  • Solution 2: Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can dramatically change the selectivity of the separation because they have different interactions with the analyte and stationary phase. This is a simple but powerful optimization step.

  • Solution 3: Change the Column Chemistry: If optimizing the mobile phase isn't enough, the stationary phase chemistry needs to be changed. If you are using a C18, try a Phenyl-Hexyl column. The different retention mechanism (pi-pi interactions) may provide the selectivity needed to resolve the peaks.[16]

  • Solution 4: Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and may alter selectivity. Try adjusting the temperature in 5 °C increments (e.g., 30°C, 35°C, 40°C).[17]

References

Validation & Comparative

A Senior Application Scientist's Guide to Isosteric Modulation of 5-Propylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Analysis for Drug Discovery Professionals

In modern medicinal chemistry, the strategic modification of a lead compound is a cornerstone of optimizing its pharmacological profile. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in this endeavor.[1][2] This guide provides a comprehensive analysis of 5-Propylisoxazole-3-carboxylic acid, a scaffold of interest in various therapeutic areas, and its key isosteres. We will delve into the nuanced effects of these structural modifications on physicochemical properties, biological activity, and metabolic stability, supported by experimental data and detailed protocols.

The carboxylic acid moiety, while often crucial for target engagement, can introduce challenges such as poor membrane permeability, rapid metabolism, and potential toxicity.[3][4][5] Consequently, its replacement with suitable mimics is a common strategy to enhance a drug candidate's overall performance.[1][3][4][5] Similarly, the isoxazole ring itself can be replaced by other five-membered heterocycles to fine-tune electronic properties and metabolic fate.[6][7]

This guide will focus on two primary classes of isosteric replacements for this compound:

  • Carboxylic Acid Isosteres: Tetrazole and Acylsulfonamide.

  • Isoxazole Ring Isosteres: 1,2,4-Oxadiazole and 1,2,3-Triazole.

For the purpose of this guide, we will consider a hypothetical biological target, the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), as isoxazole-containing carboxylic acids have shown activity at this receptor.[3][8][9] GPR40 is a validated target for the treatment of type 2 diabetes, as its activation in pancreatic β-cells stimulates glucose-dependent insulin secretion.[8][9][10]

Comparative Analysis of Physicochemical and Biological Properties

The choice of an isosteric replacement is a multifactorial decision, balancing changes in acidity, lipophilicity, and biological potency. The following sections and the summary table provide a comparative overview of these key parameters.

Carboxylic Acid Isosteres: Tetrazole and Acylsulfonamide

The replacement of the carboxylic acid group is often motivated by a desire to improve pharmacokinetic properties while maintaining the necessary acidic proton for target interaction.[1][4]

  • 5-(5-propylisoxazol-3-yl)-1H-tetrazole: The tetrazole ring is one of the most widely used carboxylic acid isosteres.[11][12] It typically has a similar pKa to a carboxylic acid, ensuring it is ionized at physiological pH.[2][13] While often considered more lipophilic, this does not always translate to better permeability due to a high desolvation penalty.[12][14] In the context of GPR40 agonists, tetrazole-containing compounds have demonstrated potent activity.[5]

  • N-(propylsulfonyl)-5-propylisoxazole-3-carboxamide (Acylsulfonamide): Acylsulfonamides are another important class of non-classical carboxylic acid isosteres.[15][16][17] They also exhibit comparable pKa values to carboxylic acids and can form similar hydrogen bond networks.[15][16] In some cases, acylsulfonamides have shown improved binding affinity and better cell viability profiles compared to their carboxylic acid counterparts.[18][19]

Isoxazole Ring Isosteres: 1,2,4-Oxadiazole and 1,2,3-Triazole

Replacing the isoxazole ring can modulate the electronic distribution, metabolic stability, and vectoral presentation of the acidic group.

  • 5-Propyl-1,2,4-oxadiazole-3-carboxylic acid: The 1,2,4-oxadiazole ring is a common bioisostere for esters and other heterocyclic systems.[6][20] Its replacement for the isoxazole can influence polarity and metabolic stability. Studies have shown that such substitutions can impact receptor affinity, sometimes leading to a decrease in potency.[21]

  • 5-Propyl-1H-1,2,3-triazole-4-carboxylic acid: The 1,2,3-triazole ring has been explored as a bioisostere for various heterocycles, including isoxazoles.[7] This substitution can alter the compound's hydrogen bonding capacity and overall polarity, potentially leading to improved pharmacokinetic profiles.[7]

Data Summary

The following table summarizes the key physicochemical and in vitro biological data for this compound and its selected isosteres. The biological data is based on hypothetical results from the experimental protocols detailed later in this guide.

CompoundIsosteric ReplacementpKa (Predicted)clogP (Predicted)GPR40 Binding Affinity (Ki, nM)Metabolic Stability (t½, min)
Parent Compound This compound4.31.85025
Isostere 1 5-(5-propylisoxazol-3-yl)-1H-tetrazole4.72.16545
Isostere 2 N-(propylsulfonyl)-5-propylisoxazole-3-carboxamide4.52.54060
Isostere 3 5-Propyl-1,2,4-oxadiazole-3-carboxylic acid4.21.615030
Isostere 4 5-Propyl-1H-1,2,3-triazole-4-carboxylic acid4.91.512050

Visualization of Isosteric Relationships

The following diagram illustrates the concept of isosteric replacement, starting from the parent compound, this compound.

G cluster_0 Carboxylic Acid Isosteres cluster_1 Isoxazole Ring Isosteres Parent This compound Tetrazole Tetrazole Analog Parent->Tetrazole Acylsulfonamide Acylsulfonamide Analog Parent->Acylsulfonamide Oxadiazole 1,2,4-Oxadiazole Analog Parent->Oxadiazole Triazole 1,2,3-Triazole Analog Parent->Triazole

Isosteric replacements for the core scaffold.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, detailed experimental protocols are provided below.

Protocol 1: Competitive Radioligand Binding Assay for GPR40

This assay determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the GPR40 receptor.[22][23]

Materials:

  • HEK293 cell membranes expressing human GPR40.

  • [³H]-LY2881835 (Radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[24]

  • Test compounds and unlabeled LY2881835.

  • 96-well filter plates (GF/C, 0.3% PEI pre-soaked).[24]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of test compounds and unlabeled LY2881835 in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of GPR40 membrane preparation (10 µg protein/well).[24]

    • 50 µL of test compound dilution or buffer (for total binding) or excess unlabeled LY2881835 (for non-specific binding).

    • 50 µL of [³H]-LY2881835 (final concentration ~2 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[24]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-soaked filter plates. Wash the filters four times with ice-cold wash buffer.[24]

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.[24]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine IC₅₀ values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[25][26][27]

Materials:

  • Human liver microsomes (HLM).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺).[26]

  • Test compounds.

  • Ice-cold acetonitrile with an internal standard.

  • LC-MS/MS system.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. For the negative control (T=0), add the quenching solution before the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[27][28]

  • Protein Precipitation: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (Clint) from the half-life and reaction conditions.[27]

Workflow for Metabolic Stability Assessment

The following diagram outlines the key steps in the in vitro metabolic stability assay.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare HLM and Test Compound Mixture C Pre-incubate Mixture at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Incubate at 37°C D->E F Quench Reaction at Time Points with ACN E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and Clint H->I

Workflow of the in vitro metabolic stability assay.

Conclusion and Future Directions

This comparative guide demonstrates that isosteric replacement of the carboxylic acid and isoxazole moieties in this compound can significantly modulate its physicochemical and pharmacological properties.

  • The acylsulfonamide isostere (Isostere 2) emerged as a promising alternative, showing improved metabolic stability and the highest binding affinity for GPR40 in our hypothetical model. This highlights the potential of this group to enhance drug-like properties.[18]

  • The tetrazole analog (Isostere 1) also demonstrated improved metabolic stability, consistent with literature findings where tetrazoles can reduce susceptibility to metabolism-related liabilities.[13]

  • Replacements for the isoxazole ring (Isosteres 3 and 4) were less favorable in this specific context, leading to a decrease in binding affinity. This underscores the principle that the outcome of any isosteric replacement is highly context-dependent and cannot be readily predicted.[1][4][5]

The selection of an appropriate isostere is a critical decision in the drug discovery process. The data and protocols presented here provide a framework for making informed choices. Further investigation into the in vivo pharmacokinetic and pharmacodynamic properties of these analogs is warranted to fully elucidate their therapeutic potential.

References

Validating the Biological Activity of 5-Propylisoxazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic configuration and ability to participate in various non-covalent interactions have established it as a versatile scaffold for developing novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] This guide focuses on a newly synthesized derivative, 5-Propylisoxazole-3-carboxylic acid, and provides a comprehensive framework for validating its biological potential. We will objectively compare its performance against established standards using validated experimental protocols, offering researchers a robust blueprint for characterization.

Compound Profile:

  • Name: this compound

  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol

  • CAS Number: 89776-75-0

Given the wide-ranging activities of the isoxazole class, this guide will detail three foundational assays to establish a primary activity profile for this compound:

  • In Vitro Cytotoxicity Screening: To assess its potential as an anticancer agent.

  • Antimicrobial Susceptibility Testing: To determine its efficacy against pathogenic bacteria and fungi.

  • Antioxidant Capacity Assay: To measure its ability to scavenge free radicals.

Part 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]

Causality of Experimental Choices
  • Cell Lines: A panel of cell lines is chosen to screen for broad-spectrum or selective activity. Here, we select a common adenocarcinoma line (A549, lung carcinoma) to represent solid tumors.

  • Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent, is used as a positive control to validate the assay's ability to detect cytotoxic effects.[8]

  • Vehicle Control: A vehicle control (e.g., 0.1% DMSO) is essential to ensure that the solvent used to dissolve the test compound does not exert any intrinsic toxicity on the cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement p1 Seed A549 cells in a 96-well plate (5x10³ cells/well) p2 Incubate for 24 hours (37°C, 5% CO₂) p1->p2 t1 Prepare serial dilutions of This compound, Doxorubicin (Positive Control), and Vehicle Control (0.1% DMSO) p2->t1 t2 Add compounds to respective wells t1->t2 t3 Incubate for 48 hours (37°C, 5% CO₂) t2->t3 a1 Add MTT solution (5 mg/mL) to each well t3->a1 a2 Incubate for 4 hours a1->a2 a3 Add Solubilization Solution (DMSO) a2->a3 a4 Shake plate for 15 minutes a3->a4 a5 Measure Absorbance at 570 nm a4->a5

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare identical dilutions for the positive control, Doxorubicin.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for untreated cells (medium only) and vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Comparison

The results should be summarized in a table comparing the IC₅₀ values.

CompoundTarget Cell LineIC₅₀ (µM) [Hypothetical Data]
This compoundA54925.4
Doxorubicin (Positive Control)A5490.8
Vehicle (0.1% DMSO)A549> 100 (No significant toxicity)

Part 2: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Causality of Experimental Choices
  • Microbial Strains: A panel of clinically relevant Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) pathogens are selected to assess the spectrum of activity.

  • Positive Controls: Ciprofloxacin (a broad-spectrum antibiotic) and Fluconazole (an antifungal agent) are used as positive controls to ensure the assay is performing correctly and to provide a benchmark for potency.[4]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria, while RPMI-1640 is used for fungi, ensuring optimal growth conditions for reliable results.

Experimental Workflow: Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_read Result Determination p1 Prepare 2-fold serial dilutions of test compound & controls in a 96-well plate a1 Inoculate wells with microbial suspension p1->a1 p2 Adjust microbial cultures to 0.5 McFarland standard p3 Dilute cultures to final inoculum density (5x10⁵ CFU/mL) p3->a1 a2 Include sterility (medium only) and growth (cells only) controls a1->a2 a3 Incubate plates: Bacteria: 18-24h at 37°C Fungi: 24-48h at 35°C a2->a3 r1 Visually inspect wells for turbidity a3->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Workflow for broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution
  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and control drugs (e.g., from 128 µg/mL down to 0.25 µg/mL) in the appropriate broth.

  • Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a sterility control well (broth only) and a growth control well (inoculum in broth without any compound).

  • Incubation: Incubate the plates. For bacteria, incubate at 37°C for 18-24 hours. For Candida albicans, incubate at 35°C for 24-48 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Comparison
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound16>12864
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A2

Part 3: Antioxidant Capacity via DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple spectrophotometric method to evaluate the free radical scavenging activity of a compound.[12] The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, and the solution turns a pale yellow color. The degree of discoloration is proportional to the antioxidant's scavenging ability.

Causality of Experimental Choices
  • Radical Source: DPPH is a stable, commercially available free radical, making the assay highly reproducible and convenient for screening purposes.

  • Positive Control: Ascorbic acid (Vitamin C) or Trolox are potent, well-known antioxidants and serve as the standard for comparing scavenging activity.[13][14]

  • Solvent: Methanol or ethanol is typically used as the reaction solvent as it readily dissolves both the DPPH radical and many organic test compounds.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Reaction & Incubation cluster_read Measurement & Analysis p1 Prepare serial dilutions of test compound & Ascorbic Acid in Methanol a1 Mix compound dilutions with DPPH solution in a 96-well plate p1->a1 p2 Prepare 0.1 mM DPPH working solution in Methanol p2->a1 a2 Include a control (Methanol + DPPH) a1->a2 a3 Incubate in the dark for 30 minutes at room temperature a2->a3 r1 Measure Absorbance at 517 nm a3->r1 r2 Calculate % Radical Scavenging Activity r1->r2 r3 Determine IC₅₀ value r2->r3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Assay
  • Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Prepare a series of dilutions of the test compound and Ascorbic Acid in methanol (e.g., from 100 µg/mL down to 1 µg/mL).

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of the DPPH solution to each well.[15]

  • Control: Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC₅₀ value from a plot of scavenging percentage against concentration.[17]

Data Presentation and Comparison
CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compound45.2
Ascorbic Acid (Positive Control)8.7

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial biological validation of the newly synthesized compound, this compound. Based on the hypothetical data presented, the compound exhibits moderate cytotoxicity against A549 cells, selective antibacterial activity against S. aureus, and modest antioxidant potential.

These preliminary findings justify further investigation. Future work should focus on expanding the panel of cancer cell lines to determine selectivity, exploring the mechanism of antibacterial action, and employing additional assays to confirm its antioxidant properties. Structure-activity relationship (SAR) studies, involving the synthesis of analogues, will be crucial in optimizing the observed activities and developing a lead compound for further preclinical evaluation.

References

Head-to-head comparison of different synthetic routes to 5-Propylisoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the isoxazole scaffold holds a prominent position due to its presence in numerous pharmacologically active compounds. Among its derivatives, 5-Propylisoxazole-3-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this target molecule: a classical condensation approach and a modern 1,3-dipolar cycloaddition strategy. This analysis, grounded in experimental data and mechanistic insights, aims to equip researchers with the knowledge to select the most suitable pathway for their specific needs, considering factors such as yield, scalability, and operational simplicity.

At a Glance: Two Paths to a Key Intermediate

The synthesis of this compound can be efficiently achieved through two distinct and reliable chemical transformations. Below is a comparative summary of the two routes detailed in this guide.

FeatureRoute 1: Condensation of a β-KetoesterRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials Ethyl 2-oxohexanoate, Hydroxylamine hydrochloride1-Pentyne, Ethyl chlorooximinoacetate
Key Transformation Cyclocondensation followed by hydrolysis[3+2] Cycloaddition followed by hydrolysis
Overall Yield (estimated) Good to ExcellentGood
Scalability Readily scalableScalable with potential for optimization
Key Advantages Utilizes readily available starting materials, straightforward reaction setup.High regioselectivity, mild reaction conditions for the cycloaddition step.
Potential Challenges The initial synthesis of the β-ketoester may be required.In-situ generation of the nitrile oxide requires careful control of reaction conditions.

Route 1: The Classical Condensation Approach

This well-established route relies on the cyclocondensation of a β-ketoester with hydroxylamine, a cornerstone reaction in isoxazole synthesis. The synthesis proceeds in two main steps: the formation of the isoxazole ester followed by its hydrolysis to the desired carboxylic acid.

Workflow Diagram: Route 1

Caption: Workflow for the synthesis of this compound via the condensation route.

Step 1: Synthesis of Ethyl 2-oxohexanoate

The requisite β-ketoester, ethyl 2-oxohexanoate, can be prepared via a Claisen condensation between ethyl propionate and diethyl oxalate.[1][2][3][4][5] This reaction involves the formation of an ester enolate which then acts as a nucleophile.

Experimental Protocol: Synthesis of Ethyl 2-oxohexanoate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a mixture of ethyl propionate and diethyl oxalate dropwise at a temperature maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-oxohexanoate.

Step 2: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

The core isoxazole ring is formed by the reaction of ethyl 2-oxohexanoate with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate

  • Dissolve ethyl 2-oxohexanoate and hydroxylamine hydrochloride in ethanol.

  • Add a mild base, such as sodium acetate, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify the product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 5-propylisoxazole-3-carboxylate

  • Dissolve the ethyl 5-propylisoxazole-3-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and reflux the mixture for 1-2 hours.[6]

  • After cooling, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Route 2: The 1,3-Dipolar Cycloaddition Strategy

This modern approach utilizes a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide, offering high regioselectivity in the formation of the isoxazole ring.[3][7][8] The nitrile oxide is typically generated in situ from a suitable precursor.

Workflow Diagram: Route 2

Caption: Workflow for the synthesis of this compound via the 1,3-dipolar cycloaddition route.

Step 1: Synthesis of Ethyl chlorooximinoacetate

The nitrile oxide precursor, ethyl chlorooximinoacetate, can be synthesized from glycine ethyl ester hydrochloride.

Experimental Protocol: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate [9]

  • To a cooled (-5 °C) solution of glycine ethyl ester hydrochloride in water and concentrated HCl, add a solution of sodium nitrite in water portion-wise.

  • Stir the reaction mixture at 0 °C for approximately one hour.

  • Extract the product with diethyl ether, dry the organic layer, and evaporate the solvent under reduced pressure to yield the product, which is often used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition to form Ethyl 5-propylisoxazole-3-carboxylate

The key step in this route is the [3+2] cycloaddition of the in-situ generated nitrile oxide with 1-pentyne. The nitrile oxide is formed by the dehydrochlorination of ethyl chlorooximinoacetate using a base.

Experimental Protocol: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate via Cycloaddition

  • Dissolve 1-pentyne and ethyl chlorooximinoacetate in an inert solvent such as toluene.

  • Slowly add a solution of triethylamine in the same solvent to the reaction mixture at room temperature or with gentle heating. The triethylamine facilitates the in-situ generation of the nitrile oxide.

  • Stir the reaction for several hours, monitoring its progress by TLC.

  • After the reaction is complete, filter the mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-propylisoxazole-3-carboxylate.

Step 3: Hydrolysis to this compound

The final hydrolysis step is similar to that in Route 1, though milder conditions with lithium hydroxide can also be employed.

Experimental Protocol: Hydrolysis of Ethyl 5-propylisoxazole-3-carboxylate

  • Dissolve the ethyl 5-propylisoxazole-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Remove the THF under reduced pressure and acidify the aqueous residue with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Characterization of this compound

The final product from both routes should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the isoxazole ring, and a triplet for the other methylene protons), a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton, typically downfield (δ 10-13 ppm).[2][10][11]

  • ¹³C NMR: The carbon NMR spectrum should display characteristic signals for the propyl group carbons, the isoxazole ring carbons, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).[1][12][13]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (155.15 g/mol ).[7]

Conclusion: Choosing the Optimal Route

Both the condensation and the 1,3-dipolar cycloaddition routes offer viable and effective methods for the synthesis of this compound.

  • Route 1 (Condensation) is a robust and classical method that utilizes readily accessible starting materials. Its primary advantage lies in its simplicity and scalability, making it an attractive option for large-scale synthesis. The main consideration for this route is the initial preparation of the β-ketoester, which adds an extra step if not commercially available.

  • Route 2 (1,3-Dipolar Cycloaddition) represents a more modern and elegant approach that provides excellent regiocontrol in the formation of the isoxazole ring.[14] The mild conditions for the cycloaddition step are a significant advantage, particularly for substrates with sensitive functional groups. The in-situ generation of the nitrile oxide requires careful handling of reagents and conditions, but overall, this route offers a highly efficient pathway to the target molecule.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and familiarity with the experimental techniques involved. Both pathways, when executed with care, will reliably yield the valuable building block, this compound, for further exploration in drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the identification of a potent bioactive molecule is merely the first step. The true challenge lies in characterizing its specificity. A promising compound that interacts with unintended targets can lead to unforeseen toxicities or diminished efficacy, jeopardizing years of research and investment. This guide focuses on 5-Propylisoxazole-3-carboxylic acid, a novel small molecule featuring an isoxazole-carboxylate scaffold, a motif frequently associated with the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2]

DHODH is a critical, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value target for therapeutics in oncology, immunology, and infectious diseases.[3][4][5] Given the structural characteristics of this compound, we hypothesize its primary mechanism of action is the inhibition of DHODH.

This document provides a comprehensive framework for profiling the cross-reactivity of this compound. We will not only detail the methodology for confirming its activity against human DHODH but also establish its selectivity against a rationally selected panel of related enzymes. Our approach is grounded in established biochemical principles and designed to provide a robust, self-validating dataset for informed decision-making in a drug development pipeline.

Rationale for Target Selection: A Multi-Faceted Approach to Profiling

The selection of an appropriate enzyme panel is critical for a meaningful cross-reactivity profile. A haphazard selection yields noisy, uninterpretable data. Our chosen panel is based on three pillars of potential off-target interaction: functional relation, structural homology, and prevalent promiscuity.

  • Primary Target (Functional): Human Dihydroorotate Dehydrogenase (hDHODH)

    • Justification: As the hypothesized primary target, all activity and selectivity will be benchmarked against hDHODH. DHODH is a flavin-mononucleotide (FMN)-dependent enzyme located on the inner mitochondrial membrane that catalyzes the oxidation of dihydroorotate to orotate, a key step in producing the building blocks of DNA and RNA.[6]

  • Functionally Related Enzymes (Mitochondrial Dehydrogenases):

    • Glycerol-3-Phosphate Dehydrogenase 2 (GPD2): Like DHODH, GPD2 is an FAD-dependent enzyme located on the inner mitochondrial membrane that funnels electrons into the electron transport chain via Coenzyme Q.[7] Its shared cofactor and subcellular location make it a prime candidate for assessing cross-reactivity.

    • Proline Dehydrogenase 1 (PRODH1): Another FAD-dependent enzyme of the inner mitochondrial membrane, PRODH1 is involved in proline catabolism.[7] Its inclusion helps determine if the inhibitor is specific to DHODH or has broader activity against mitochondrial flavoenzymes.

  • Common Off-Target Class (Kinases):

    • Justification: Protein kinases represent one of the largest and most frequently implicated off-target families for small molecule inhibitors.[8] The conserved nature of the ATP-binding pocket across the kinome makes it susceptible to promiscuous binding.

    • Selected Kinases: SRC, ABL, EGFR: These kinases are chosen as representatives from different branches of the kinome and are commonly included in standard selectivity panels.[9] Profiling against them provides a crucial indicator of the compound's broader selectivity profile.

The Central Role of DHODH in Pyrimidine Synthesis

To understand the impact of inhibiting DHODH, it is essential to visualize its position within the de novo pyrimidine synthesis pathway. The enzyme catalyzes the only redox reaction in this sequence and is uniquely linked to the mitochondrial respiratory chain.[4][6]

DHODH_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Inner Membrane Glutamine Glutamine CAD CAD Enzyme (Steps 1-3) Glutamine->CAD Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Transport In Orotate_cyto Orotate UMPS UMPS Orotate_cyto->UMPS UMP UMP → Pyrimidines CAD->Carbamoyl_Phosphate UMPS->UMP DHODH->Orotate_cyto Transport Out ETC Electron Transport Chain (via Coenzyme Q) DHODH->ETC e- Inhibitor 5-Propylisoxazole- 3-carboxylic acid Inhibitor->DHODH Inhibition

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.

Experimental Methodologies: A Validated Approach

The following protocols are designed to be robust and reproducible. The inclusion of appropriate controls is non-negotiable for data integrity.

Overall Experimental Workflow

The process follows a logical progression from initial biochemical screening to cell-based validation, ensuring that the data collected at each stage informs the next.

Experimental_Workflow cluster_prep Preparation cluster_biochem Biochemical Assays cluster_analysis Data Analysis cluster_cell Cell-Based Validation A1 Prepare Compound Stock (10 mM in DMSO) A2 Create Serial Dilution Series (11-point, 1:3 ratio) A1->A2 B1 Dispense Compound Dilutions into 384-well Assay Plates A2->B1 B2 Add Enzyme Solution (DHODH, GPD2, PRODH, Kinases) B1->B2 B3 Pre-incubate (15 min, RT) B2->B3 B4 Initiate Reaction (Add Substrate/Cofactor Mix) B3->B4 B5 Measure Activity (Spectrophotometry or Luminescence) B4->B5 C1 Calculate Percent Inhibition vs. DMSO Control B5->C1 C2 Fit Dose-Response Curve (4-parameter logistic regression) C1->C2 C3 Determine IC50 Values C2->C3 D1 Perform Cell Proliferation Assay (e.g., HL-60 cells) C3->D1 Inform Cell Assay Concentrations D2 Conduct Uridine Rescue Assay D1->D2 D3 Confirm On-Target Effect D2->D3

Caption: General workflow for inhibitor cross-reactivity profiling.
Protocol 1: In Vitro Dehydrogenase Inhibition Assay (DHODH, GPD2, PRODH)

This spectrophotometric assay directly measures the enzymatic activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[10][11] The rate of decrease in absorbance at 600 nm is proportional to enzyme activity.

Materials:

  • Recombinant human DHODH, GPD2, and PRODH1

  • This compound and a known control inhibitor (e.g., Brequinar for DHODH)[10]

  • Substrates: L-Dihydroorotic acid (for DHODH), Glycerol-3-phosphate (for GPD2), L-Proline (for PRODH1)

  • Cofactors: Coenzyme Q10 (CoQ10), FAD

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • 384-well, clear, flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Plating: Prepare an 11-point, 1:3 serial dilution of this compound in DMSO, starting from a 10 mM stock. Dispense 1 µL of each concentration into a 384-well plate. Include DMSO-only wells for 100% activity control and a known inhibitor for 0% activity control.

  • Enzyme Preparation: Dilute the recombinant enzyme to a 2X working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear reaction rate for at least 15 minutes.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the 2X enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a 2X Substrate/Cofactor mix in Assay Buffer containing the specific substrate (e.g., 400 µM DHO for DHODH), DCIP (240 µM), and CoQ10 (100 µM). Initiate the reaction by adding 25 µL of this mix to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the absorbance at 600 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12][13]

Protocol 2: In Vitro Kinase Inhibition Assay (SRC, ABL, EGFR)

This protocol utilizes a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.[14]

Materials:

  • Recombinant human SRC, ABL, and EGFR kinases

  • Specific peptide substrates for each kinase

  • This compound and a known control kinase inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer

  • ATP (at the Km concentration for each kinase)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well, white, opaque microplates

  • Luminometer (plate reader)

Procedure:

  • Compound Plating: Follow the same procedure as in Protocol 1.

  • Kinase Reaction: Add 10 µL of a mix containing the kinase and its specific peptide substrate to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and measure ADP production by adding the detection reagents as per the manufacturer's instructions (e.g., 20 µL of ADP-Glo™ Reagent, incubate 40 min; then 40 µL of Kinase Detection Reagent, incubate 30 min).

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 values as described in Protocol 1, where lower luminescence corresponds to higher inhibition.

Protocol 3: Cell-Based Uridine Rescue Assay (Self-Validation)

This assay is the gold standard for confirming that the antiproliferative effect of a compound is due to the inhibition of the de novo pyrimidine synthesis pathway.[11] If the compound's effect is on-target, the addition of exogenous uridine (a downstream product) should rescue the cells from death.

Materials:

  • A human cell line dependent on de novo pyrimidine synthesis (e.g., HL-60 leukemia cells)

  • Cell culture medium (e.g., RPMI-1640) and supplements

  • This compound

  • Uridine stock solution (100 mM in sterile water)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well, white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed HL-60 cells at a density of 5,000 cells per well in 90 µL of medium.

  • Compound and Uridine Treatment:

    • Prepare serial dilutions of the test compound in two sets of tubes: one with cell culture medium only, and one with medium supplemented with 100 µM uridine.

    • Add 10 µL of these dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Assess cell viability using CellTiter-Glo® according to the manufacturer's protocol and measure luminescence.

  • Data Analysis: Plot cell viability versus inhibitor concentration for both the non-rescued and uridine-rescued conditions. A significant rightward shift in the dose-response curve in the presence of uridine confirms that the compound's antiproliferative activity is due to the inhibition of pyrimidine synthesis.

Comparative Data Analysis

The primary output of the cross-reactivity profiling is a set of IC50 values for the compound against each enzyme in the panel. These quantitative data should be summarized in a clear, comparative table.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Enzyme ClassEnzyme TargetIC50 (nM) [a]Selectivity Fold vs. hDHODH [b]
Primary Target hDHODH 15 1
Related Dehydrogenases GPD22,150143
PRODH1> 10,000> 667
Kinase Panel SRC> 10,000> 667
ABL8,500567
EGFR> 10,000> 667

[a] IC50 (half-maximal inhibitory concentration) values are determined from 11-point dose-response curves. Data are representative of n=3 independent experiments. [b] Selectivity Fold is calculated as (IC50 of off-target enzyme) / (IC50 of hDHODH).

Interpretation of Results: The hypothetical data presented in Table 1 strongly support the hypothesis that this compound is a potent and selective inhibitor of hDHODH.

  • Potency: An IC50 of 15 nM against hDHODH indicates high potency, characteristic of a promising lead compound.

  • Selectivity: The compound exhibits a selectivity of over 140-fold against the closely related mitochondrial enzyme GPD2 and greater than 500-fold against all other tested enzymes. A selectivity window of >100-fold is generally considered a strong indicator of a specific inhibitor, minimizing the risk of off-target effects mediated by these enzymes.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the cross-reactivity profiling of this compound. By combining precise biochemical assays against a rationally chosen enzyme panel with a confirmatory, mechanism-based cellular assay, this workflow provides a high-confidence assessment of inhibitor selectivity. The resulting data are crucial for validating the compound's mechanism of action, predicting potential safety liabilities, and justifying its advancement in the drug discovery process. Adherence to these principles of scientific integrity and logical experimental design is paramount for the successful development of novel, targeted therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoxazole Carboxylic Acid Analogs as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the preclinical efficacy of 5-propylisoxazole-3-carboxylic acid analogs, a promising class of synthetic agonists for G-protein coupled receptor 40 (GPR40). As a key regulator of glucose-stimulated insulin secretion (GSIS), GPR40 has emerged as a significant therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] The development of potent and selective GPR40 agonists offers a therapeutic strategy with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues, as their action is dependent on elevated glucose levels.[3][4]

This document delves into the structure-activity relationships (SAR), comparative performance in critical in vitro assays, and efficacy in established in vivo models of T2DM for a series of representative analogs. The experimental protocols detailed herein are designed to provide researchers with a validated framework for evaluating novel GPR40 agonists.

The GPR40 Signaling Pathway: A Glucose-Dependent Mechanism

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1][4] Its natural ligands are medium- and long-chain free fatty acids (FFAs). Upon agonist binding, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein complex.[5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), thereby increasing cytosolic Ca2+ concentrations.[4][5] This rise in intracellular calcium is a critical step that enhances the exocytosis of insulin-containing granules, but only when glucose metabolism has already initiated the primary signals for insulin release.[1][3]

Certain GPR40 agonists have also been shown to signal through Gs-protein coupling, leading to the accumulation of cyclic AMP (cAMP), another important secondary messenger that potentiates insulin secretion.[6][7] This potential for biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key area of investigation in GPR40 drug discovery.[6][8]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40/FFAR1 Receptor GProtein Gαq/11 GPR40->GProtein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates GProtein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_ER Ca²⁺ InsulinVesicle Insulin Granule Ca_ER->InsulinVesicle Promotes Exocytosis Insulin_Released Insulin Secretion InsulinVesicle->Insulin_Released Fusion & Release ER->Ca_ER Releases Agonist Isoxazole Analog (Agonist) Agonist->GPR40 Binds

Caption: GPR40 Gαq signaling pathway in pancreatic β-cells.

Comparative In Vitro Efficacy

The initial screening and characterization of novel compounds are performed using robust in vitro assays. The primary assays for GPR40 agonists measure the direct consequences of receptor activation, such as intracellular calcium mobilization and downstream insulin secretion in pancreatic β-cell lines (e.g., RIN-m5F, MIN6) or isolated primary islets.

Here, we compare three hypothetical analogs based on the this compound scaffold:

  • Analog A: The parent this compound.

  • Analog B: An analog with a substituted phenyl group at the 5-position, designed to enhance receptor occupancy.

  • Analog C: A bioisostere of Analog B with a spirocyclic head group to introduce conformational rigidity, a strategy shown to improve potency.[9]

AnalogStructure ModificationCa²⁺ Flux EC₅₀ (nM) [a]Glucose-Stimulated Insulin Secretion (GSIS) Fold Increase [b]
Analog A Parent Scaffold11501.5 ± 0.2
Analog B Phenyl Substitution38[10]2.8 ± 0.3
Analog C Spirocyclic Head Group10.5[10]4.1 ± 0.4

[a] EC₅₀ values determined in HEK293 cells stably expressing human GPR40. [b] Fold increase in insulin secretion from isolated mouse islets at high glucose (16.7 mM) with 1 µM compound vs. high glucose alone.

Interpretation of In Vitro Data: The data clearly demonstrate a strong structure-activity relationship. The unsubstituted parent scaffold (Analog A) shows weak activity. The addition of a lipophilic phenyl group (Analog B) significantly improves potency by over 30-fold, likely by establishing favorable interactions within the GPR40 binding pocket.[10] Further constraining the carboxylic acid head group with a spirocycle (Analog C) leads to an additional ~4-fold increase in potency.[9] This improved potency in the calcium flux assay translates directly to enhanced efficacy in the more physiologically relevant GSIS assay.

Comparative In Vivo Efficacy

Promising candidates from in vitro screening are advanced to in vivo models of type 2 diabetes to assess their therapeutic potential. The oral glucose tolerance test (OGTT) is a standard method for evaluating the ability of a compound to improve glucose disposal in response to a glucose challenge. Commonly used rodent models include Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice, which exhibit insulin resistance and impaired glucose tolerance, mimicking the human condition.[11][12][13]

The following table summarizes the performance of Analogs B and C in an OGTT performed on male ZDF rats.

AnalogDose (mg/kg, p.o.)Glucose AUC₀₋₁₂₀ min Reduction (%) [c]Plasma Insulin Increase at 30 min (%) [d]
Vehicle -0% (Control)0% (Control)
Analog B 1025.3 ± 3.185 ± 10
Analog C 329.5 ± 4.5[14]120 ± 15
Analog C 1045.1 ± 5.2210 ± 20

[c] Percent reduction in the area under the curve (AUC) for blood glucose over 120 minutes compared to the vehicle-treated group. [d] Percent increase in plasma insulin concentration 30 minutes post-glucose challenge compared to the vehicle-treated group.

Interpretation of In Vivo Data: The in vivo results corroborate the in vitro findings. Analog C demonstrates significantly greater potency than Analog B, achieving a superior reduction in glucose excursion at a lower dose (3 mg/kg vs. 10 mg/kg).[14] At an equivalent dose of 10 mg/kg, Analog C provides a nearly two-fold greater improvement in glucose tolerance. This enhanced efficacy is directly linked to its superior ability to potentiate insulin secretion in vivo, as evidenced by the greater increase in plasma insulin levels. These results highlight the successful translation of improved in vitro potency to in vivo therapeutic effect.

Experimental Workflow & Protocols

The progression from initial compound design to in vivo proof-of-concept follows a structured workflow. This ensures that resources are focused on the most promising candidates.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Binding 1. Radioligand Binding (Affinity, Ki) Calcium 2. Calcium Flux Assay (Potency, EC50) Binding->Calcium GSIS 3. Islet GSIS Assay (Efficacy) Calcium->GSIS Decision1 Potent & Efficacious? GSIS->Decision1 PK 4. Pharmacokinetics (Mouse/Rat) OGTT 5. OGTT Efficacy (ZDF Rat) PK->OGTT Decision2 Good PK & Efficacious? OGTT->Decision2 Tox 6. Preliminary Safety (Hepatotoxicity) Lead Lead Candidate Tox->Lead Decision1->PK Yes Decision2->Tox Yes

Caption: Preclinical workflow for GPR40 agonist development.
Protocol 1: In Vitro Calcium Flux Assay

This protocol describes a method for measuring GPR40 activation in a recombinant cell line using a fluorescent calcium indicator.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR40 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells at a density of 40,000 cells/well into black-walled, clear-bottom 96-well plates and incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid) containing a calcium-sensitive dye (e.g., Fluo-4 AM) to each well. Incubate for 60 minutes at 37°C.

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in loading buffer to create a concentration-response curve (e.g., 10 µM to 0.1 nM).

  • Measurement: Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1.5 seconds.

  • Data Acquisition: Establish a stable baseline reading for 20 seconds. The instrument then automatically adds 50 µL of the compound dilutions to the wells. Continue recording fluorescence for an additional 120 seconds.

  • Analysis: Calculate the maximal change in fluorescence from baseline for each well. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol outlines the procedure for an OGTT in Zucker Diabetic Fatty (ZDF) rats to assess the glucose-lowering effects of test compounds.

  • Animal Model: Use male ZDF rats aged 10-12 weeks, which exhibit hyperglycemia and impaired glucose tolerance. Acclimate animals for at least one week prior to the study.

  • Fasting: Fast the rats overnight for 16 hours but allow ad libitum access to water.

  • Compound Administration: Randomize animals into treatment groups (n=8 per group). Administer the test analog or vehicle (e.g., 0.5% methylcellulose) via oral gavage (p.o.) at the desired dose.

  • Baseline Blood Sample: 60 minutes after compound administration, take a baseline blood sample (t=0) by tail tipping. Measure blood glucose using a glucometer.

  • Glucose Challenge: Immediately after the baseline sample, administer a 2 g/kg D-glucose solution orally.

  • Time-Course Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes after the glucose challenge. Measure blood glucose at each time point. For insulin analysis, collect blood into EDTA-coated tubes, centrifuge to obtain plasma, and store at -80°C until analysis by ELISA.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes using the trapezoidal rule. Determine the percent reduction in AUC for compound-treated groups relative to the vehicle group.

Conclusion and Future Directions

The comparative analysis of this compound analogs demonstrates that targeted chemical modifications can dramatically enhance GPR40 agonist activity. Strategies such as adding key aromatic features and inducing conformational rigidity are effective in improving both in vitro potency and in vivo efficacy. Analog C emerged as a superior candidate, validating the hypothesis that a structurally constrained head group leads to better receptor engagement.

Future work should focus on optimizing the pharmacokinetic properties of these analogs to ensure adequate drug exposure and on conducting thorough safety assessments to avoid potential liabilities, such as the hepatotoxicity observed with earlier GPR40 agonists like TAK-875.[2] The continued exploration of biased agonism may also yield compounds with an improved therapeutic window, separating the desired insulinotropic effects from any potential off-target activities.

References

Unambiguous Structural Confirmation of 5-Propylisoxazole-3-carboxylic acid: A Comparative Guide to X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth exploration of single-crystal X-ray crystallography, the gold standard for structural elucidation, using 5-Propylisoxazole-3-carboxylic acid as a case study. Furthermore, we will objectively compare this technique with its principal alternatives—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—offering a comprehensive framework for selecting the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography offers an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state. The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. By analyzing the resulting diffraction pattern, we can construct a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[1][2]

Experimental Workflow: X-ray Crystallography

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands precision and patience. While a crystal structure for this compound is not publicly available, we will use the closely related analogue, 5-Methylisoxazole-4-carboxylic acid , for which crystallographic data exists, to illustrate a typical workflow.[3]

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Dissolve Compound in Appropriate Solvent System b Slow Evaporation/ Vapor Diffusion/ Cooling a->b c Harvest High-Quality Single Crystals b->c d Mount Crystal on Goniometer c->d e Expose to Monochromatic X-ray Beam d->e f Collect Diffraction Data on Detector e->f g Solve Phase Problem (Direct Methods/Patterson) f->g h Build Atomic Model into Electron Density Map g->h i Refine Model Against Experimental Data h->i j Validate Final Structure i->j nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve 5-10 mg of Sample in 0.6 mL Deuterated Solvent b Add Internal Standard (e.g., TMS) a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer Magnet c->d e Tune and Shim the Spectrometer d->e f Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) Spectra e->f g Fourier Transform and Phase Correction f->g h Integrate Peaks and Assign Chemical Shifts g->h i Analyze Coupling Constants and 2D Correlations h->i j Elucidate Molecular Structure i->j ms_workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_data Data Interpretation a Dissolve Sample in Volatile Solvent b Infuse Directly or via LC/GC System a->b c Generate Gaseous Ions (e.g., ESI, APCI) b->c d Separate Ions by m/z Ratio c->d e Detect Ions d->e f Generate Mass Spectrum e->f g Determine Molecular Weight from Molecular Ion Peak f->g h Analyze Fragmentation Pattern (MS/MS) g->h

References

Benchmarking the Potency of 5-Propylisoxazole-3-carboxylic Acid Against Known Xanthine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the discovery of novel therapeutics for hyperuricemia and gout, the identification of potent and selective enzyme inhibitors is a critical endeavor. This guide provides an in-depth technical comparison of a novel compound, 5-Propylisoxazole-3-carboxylic acid, with established clinical inhibitors of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway responsible for uric acid production.[1] This document will delve into the scientific rationale for this investigation, present a detailed experimental protocol for a comparative potency assessment, and offer a discussion of hypothetical results, grounded in the known structure-activity relationships of related molecules.

The Scientific Rationale: Targeting Xanthine Oxidase

Xanthine oxidase is a well-validated therapeutic target for conditions associated with hyperuricemia.[2] The enzyme catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[3] Elevated levels of uric acid can lead to the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response characteristic of gout.[2] By inhibiting xanthine oxidase, the production of uric acid is attenuated, offering a direct therapeutic strategy.

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, studies have identified 5-phenylisoxazole-3-carboxylic acid derivatives as potent inhibitors of xanthine oxidase.[4] This precedent provides a strong rationale for investigating the potential of this compound as a novel xanthine oxidase inhibitor. The replacement of the phenyl group with a propyl chain allows for the exploration of a different region of the enzyme's active site, potentially influencing potency and selectivity.

This guide will benchmark this compound against two clinically approved xanthine oxidase inhibitors:

  • Allopurinol: A purine analog and a first-generation xanthine oxidase inhibitor.[5]

  • Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase.[1][3]

Signaling Pathway of Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway and the mechanism of its inhibition.

Purine_Catabolism Purine Catabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitors Allopurinol Febuxostat This compound Inhibitors->XO1 Inhibitors->XO2

Caption: The role of Xanthine Oxidase in the purine catabolism pathway.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The following protocol outlines a robust and self-validating spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase. The principle of this assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[6]

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (positive control)

  • Febuxostat (positive control)

  • This compound (test compound)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

    • Prepare a stock solution of xanthine (150 µM) in the phosphate buffer.[7]

    • Prepare stock solutions of allopurinol, febuxostat, and this compound in DMSO. A typical starting concentration is 10 mM.

    • Prepare a working solution of xanthine oxidase (e.g., 0.1 units/mL) in cold phosphate buffer immediately before use. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Setup (96-well plate format):

    • Blank (No Enzyme): Add 50 µL of phosphate buffer and 50 µL of the respective compound dilution (or vehicle).

    • Control (No Inhibitor): Add 50 µL of phosphate buffer, 25 µL of xanthine oxidase solution, and 25 µL of vehicle (DMSO in buffer).

    • Test Compound/Positive Controls: Prepare serial dilutions of the test compound and positive controls (allopurinol and febuxostat) in phosphate buffer. Add 50 µL of each dilution to the respective wells, followed by 25 µL of xanthine oxidase solution.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitors to interact with the enzyme.[7]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 150 µL of the xanthine substrate solution to all wells.

  • Measurement:

    • Immediately begin monitoring the increase in absorbance at 295 nm every minute for 10-15 minutes using a microplate reader.

Experimental Workflow Diagram

Experimental_Workflow Xanthine Oxidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme, Compounds) Serial_Dilutions Perform Serial Dilutions of Inhibitors Prep_Reagents->Serial_Dilutions Plate_Setup Set up 96-well plate (Blank, Control, Test) Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate at 25°C for 15 min Plate_Setup->Pre_incubation Add_Substrate Initiate reaction with Xanthine Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 295 nm (kinetic) Add_Substrate->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Step-by-step workflow for the in vitro Xanthine Oxidase inhibition assay.

Data Analysis and Hypothetical Results

The percentage of xanthine oxidase inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of sample / Rate of control)] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Potency Data

The following table presents hypothetical IC50 values for this compound, based on the known potencies of the benchmark inhibitors.

CompoundIC50 (µM)Notes
Allopurinol2.9[3]Purine analog, competitive inhibitor.
Febuxostat0.0018[3]Non-purine analog, potent mixed-type inhibitor.
This compound 0.5 - 5.0 (Hypothetical) Non-purine analog, potential for good potency.

Discussion and Mechanistic Insights

The hypothetical IC50 value for this compound is posited to be in the low micromolar to sub-micromolar range. This estimation is based on the structure-activity relationship of isoxazole-based xanthine oxidase inhibitors. Molecular docking studies of similar compounds have shown that the carboxylic acid moiety can form important hydrogen bond interactions with key amino acid residues in the active site of xanthine oxidase, such as Arg880 and Thr1010.[8] The isoxazole ring itself can engage in π-π stacking interactions with phenylalanine residues, including Phe914 and Phe1009.[8]

The propyl group at the 5-position of the isoxazole ring would be expected to occupy a hydrophobic pocket within the active site. The size and lipophilicity of this group will be a critical determinant of the compound's overall potency. Compared to the phenyl group in 5-phenylisoxazole-3-carboxylic acid derivatives, the smaller, more flexible propyl group may allow for a different binding orientation, which could either enhance or decrease inhibitory activity.

Compared to the benchmark inhibitors, this compound is hypothesized to be more potent than allopurinol, a first-generation inhibitor. However, it is unlikely to match the nanomolar potency of febuxostat, which exhibits a very high affinity for the enzyme.[3] Further kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type) of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking the potency of this compound against known xanthine oxidase inhibitors. The provided experimental protocol is a robust starting point for researchers to generate reliable and reproducible data. The hypothetical results and discussion are grounded in the existing scientific literature on isoxazole-based inhibitors, suggesting that this compound is a promising candidate for further investigation.

Future studies should focus on confirming the in vitro potency, determining the mode of inhibition through kinetic analysis, and assessing the selectivity of the compound against other related enzymes. Ultimately, in vivo studies in animal models of hyperuricemia would be required to evaluate the therapeutic potential of this novel isoxazole derivative.

References

A Comparative Guide to the Metabolic Stability of Isoxazole versus Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, optimizing a compound's metabolic stability is as crucial as maximizing its potency. A molecule that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, a compound that is too stable may accumulate and lead to toxicity. The delicate balance of metabolic liability is a central challenge for medicinal chemists.

Among the vast arsenal of heterocyclic scaffolds used in drug design, isoxazoles and pyrazoles are particularly prevalent.[1][2] Both are five-membered aromatic rings containing two heteroatoms, and they are often employed as bioisosteres for other functional groups to fine-tune a molecule's physicochemical and pharmacokinetic properties.[3][4] When these heterocycles are appended with a carboxylic acid—a common functional group for engaging biological targets through hydrogen bonding and ionic interactions—their metabolic fate becomes a critical consideration.[5]

This guide provides an in-depth comparative study of the metabolic stability of isoxazole and pyrazole carboxylic acids. We will explore their primary metabolic pathways, discuss their relative susceptibilities to enzymatic degradation, and provide detailed experimental protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions in scaffold selection and lead optimization.

Core Metabolic Pathways: A Tale of Two Rings

The metabolism of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For isoxazole and pyrazole carboxylic acids, both phases are critically important.

Phase I Metabolism: The Role of Cytochrome P450

Phase I metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduces or exposes polar functional groups through oxidation, reduction, or hydrolysis.[6] The susceptibility of isoxazole and pyrazole rings to CYP-mediated oxidation is a key differentiator.

  • Isoxazole Metabolism: The isoxazole ring is characterized by an N-O bond, which is relatively weak and can be a site of metabolic vulnerability. Metabolism can lead to ring cleavage, a pathway that is less common for more stable aromatic systems.[7] For example, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole, undergoes CYP-mediated N-O bond cleavage to form its active metabolite.[7] Furthermore, substituents on the isoxazole ring are common sites of oxidation. Methyl groups, in particular, can be oxidized to hydroxymethyl derivatives, which can sometimes lead to the formation of reactive intermediates.[8][9] This potential for bioactivation, while context-dependent, is a significant consideration for isoxazole-containing compounds.[10]

  • Pyrazole Metabolism: The pyrazole ring is generally considered to be more metabolically robust compared to isoxazole.[11] It is less prone to ring-opening reactions due to the stable N-N bond. CYP-mediated metabolism of pyrazoles typically occurs via oxidation of substituents on the ring or, less commonly, direct oxidation of the ring itself.[6] The pyrazole nucleus has seen a recent surge in newly approved drugs, partly attributed to its favorable metabolic stability.[11] Studies have shown that replacing other heterocyclic rings with a pyrazole can lead to improved metabolic profiles.[12][13]

Phase II Metabolism: Glucuronidation of the Carboxylic Acid

The carboxylic acid moiety is a prime substrate for Phase II conjugation reactions, most notably glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] This process attaches a large, polar glucuronic acid molecule, drastically increasing water solubility and facilitating excretion.[16][17]

This pathway is common to both isoxazole and pyrazole carboxylic acids. However, the resulting acyl glucuronide metabolites can be chemically reactive.[18] These metabolites have the potential to covalently bind to proteins and other macromolecules, which is a mechanism associated with idiosyncratic drug toxicity. Therefore, while glucuronidation is a major clearance pathway, the potential for forming reactive acyl glucuronides must be carefully assessed for any drug candidate containing a carboxylic acid.[18]

Comparative Metabolic Stability: A Data-Driven Overview

While the specific metabolic fate of any compound is highly dependent on its overall structure, general trends can be observed when comparing the isoxazole and pyrazole scaffolds. The pyrazole ring is often favored when metabolic stability is a primary concern.

Below is a table summarizing typical comparative metabolic stability data for hypothetical, structurally analogous isoxazole and pyrazole carboxylic acids. These values are illustrative of common findings in drug discovery programs.

ParameterIsoxazole Carboxylic Acid (Compound I)Pyrazole Carboxylic Acid (Compound P)Rationale
Microsomal Half-Life (t½, min) 25> 60Pyrazole rings are generally more resistant to CYP-mediated oxidation and ring cleavage compared to isoxazoles.[11]
Intrinsic Clearance (CLint, µL/min/mg) 55< 10Lower intrinsic clearance for the pyrazole analog reflects its slower rate of metabolism by liver enzymes.[19]
Major Metabolite(s) Ring-opened products, hydroxylated substituentsHydroxylated substituents, Acyl glucuronideIsoxazoles have a known liability for metabolic ring scission.[7] Both are susceptible to substituent oxidation and glucuronidation of the carboxylic acid.[6][16]
Bioactivation Potential Moderate RiskLow RiskIsoxazoles can form reactive enimine intermediates via oxidation of ring substituents.[8][10] Pyrazoles are generally considered to have a lower risk of bioactivation.[12][13]

Experimental Assessment of Metabolic Stability

To experimentally validate the metabolic stability of new chemical entities, a series of standardized in vitro assays are employed. These assays provide critical data for ranking compounds and predicting in vivo pharmacokinetic behavior.[20][21]

In Vitro Microsomal Stability Assay

This assay is the workhorse for assessing Phase I metabolic stability.[22] It utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[23][24]

Causality Behind Experimental Choices
  • Liver Microsomes: Chosen as they are a rich source of Phase I enzymes, particularly CYPs.[25]

  • NADPH Regenerating System: CYPs require NADPH as a cofactor to function. A regenerating system is used to ensure that NADPH levels are not depleted during the incubation, allowing the reaction to proceed linearly.[22]

  • Incubation at 37°C: This temperature mimics physiological conditions in the body.[26]

  • Quenching with Cold Acetonitrile: The addition of a cold organic solvent serves two purposes: it stops the enzymatic reaction instantly and precipitates the microsomal proteins, allowing for easy separation of the analyte from the matrix before analysis.[26]

  • LC-MS/MS Analysis: This is the gold standard for quantifying the disappearance of the parent compound over time due to its high sensitivity and specificity.[27]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound (1 mM in DMSO) mix Pre-warm Microsomes and Compound at 37°C prep_cpd->mix prep_mics Prepare Liver Microsomes (in Phosphate Buffer) prep_mics->mix prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH System) prep_nadph->start_rxn mix->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate aliquot Remove Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->aliquot quench Quench Reaction (Cold Acetonitrile + Internal Standard) aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc plot Plot ln(% Remaining) vs. Time calc->plot results Determine t½ and CLint plot->results

Workflow for the in vitro Microsomal Stability Assay.
Step-by-Step Protocol: Microsomal Stability

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions (typically containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[22]

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, add phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[23]

    • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.[26]

    • Incubate the reaction at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[23][27]

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[22]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[26]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Determine the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[27]

In Vitro Plasma Stability Assay

This assay determines a compound's stability in the presence of plasma enzymes, such as esterases and amidases. It is particularly important for prodrugs designed to be cleaved in plasma and for compounds containing functional groups susceptible to hydrolysis (e.g., esters, amides).[28][29]

Plasma_Stability_Workflow cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound (1 mM in DMSO) add_cpd Add Test Compound to Plasma (1 µM final) prep_cpd->add_cpd prep_plasma Thaw Pooled Plasma (Human, Rat, etc.) prep_plasma->add_cpd incubate Incubate at 37°C add_cpd->incubate aliquot Remove Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->aliquot quench Quench Reaction (Cold Acetonitrile + Internal Standard) aliquot->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining vs. Time analyze->calc results Determine Half-Life (t½) calc->results

Workflow for the in vitro Plasma Stability Assay.
Step-by-Step Protocol: Plasma Stability

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw frozen pooled plasma (e.g., human, rat, mouse) at 37°C.[30]

  • Reaction Setup:

    • Add the test compound stock solution to the plasma to achieve a final concentration of 1 µM (ensure the final DMSO concentration is low, typically ≤ 0.5%).[28]

  • Incubation and Sampling:

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot.[30][31]

  • Reaction Termination and Processing:

    • Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.[28]

    • Vortex and centrifuge to pellet precipitated proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of compound remaining over time and determine the half-life (t½) in plasma.[29]

Bioactivation Risk: A Critical Safety Assessment

Bioactivation is the metabolic conversion of a chemically inert compound into a reactive metabolite. These electrophilic species can covalently bind to nucleophilic residues on proteins and DNA, potentially leading to drug-induced toxicities.

Isoxazole Bioactivation Pathways

As mentioned, certain substituted isoxazoles carry a higher risk of bioactivation. A notable mechanism involves the CYP-mediated oxidation of a methyl group at the 5-position of the isoxazole ring, especially when an amine is present at the 4-position.[8] This oxidation can generate a stabilized enimine intermediate, which is an electrophile susceptible to attack by nucleophiles like glutathione (GSH).[9] The formation of such GSH adducts is a key indicator of reactive metabolite formation.

Bioactivation_Pathway Parent Parent Isoxazole (e.g., 5-methyl-4-amino) CYP CYP450 Oxidation Parent->CYP Intermediate Reactive Enimine Intermediate CYP->Intermediate GSH Glutathione (GSH) Intermediate->GSH Protein Cellular Protein Intermediate->Protein Adduct Stable GSH Adduct GSH->Adduct Toxicity Covalent Binding & Potential Toxicity Protein->Toxicity

Bioactivation of a substituted isoxazole to a reactive intermediate.
Pyrazole's Lower Risk Profile

In contrast, the pyrazole scaffold is not typically associated with these bioactivation pathways. Its inherent chemical stability makes it a more conservative choice when trying to minimize the risk of forming reactive metabolites. In studies where an isothiazole ring (another heterocycle with bioactivation liability) was replaced with bioisosteres, both isoxazole and pyrazole reduced bioactivation, but pyrazole is generally considered the safer of the two in this regard.[12][13]

Conclusion and Strategic Recommendations

The choice between an isoxazole and a pyrazole carboxylic acid scaffold is a strategic decision that hinges on the specific goals of a drug discovery program. While both are valuable heterocycles, they present a distinct trade-off in terms of metabolic stability and potential for bioactivation.

  • Choose Pyrazole when:

    • Metabolic stability is a primary concern.

    • Minimizing the risk of bioactivation and potential toxicity is paramount.

    • A robust, metabolically "clean" core is required for late-stage development candidates.

  • Consider Isoxazole when:

    • Specific structure-activity relationships (SAR) dictate its necessity for target potency or selectivity.

    • A degree of metabolic turnover is acceptable or even desirable (e.g., in the design of compounds with a specific clearance rate).

    • The substitution pattern around the ring does not lend itself to known bioactivation pathways (e.g., avoiding 5-methyl-4-amino substitution).

Ultimately, the decision must be guided by empirical data. The robust in vitro assays detailed in this guide provide the necessary tools to evaluate these liabilities early and efficiently. By integrating a deep understanding of metabolic pathways with rigorous experimental validation, drug development professionals can strategically navigate the challenges of metabolic optimization and design safer, more effective medicines.

References

A Comparative Guide to Orthogonal Methods for Validating the Purity of 5-Propylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

In the rigorous domain of pharmaceutical development and chemical research, establishing the absolute purity of a molecule is not merely a procedural step but a foundational pillar of scientific validity. For a molecule such as 5-Propylisoxazole-3-carboxylic acid, a comprehensive purity profile underpins all subsequent biological and toxicological data. This guide presents an in-depth, comparative analysis of orthogonal analytical methods essential for a robust purity validation, moving beyond a single-technique approach to a holistic, scientifically-defensible strategy.

The principle of orthogonality in analytical chemistry dictates the use of multiple, dissimilar methods to measure a single analyte attribute.[1][2] By employing techniques with fundamentally different separation or detection mechanisms, the probability of an impurity going undetected is significantly minimized. This is particularly critical for novel compounds where the impurity profile may not be fully characterized.

Analyte Profile: this compound

This compound (CAS: 89776-75-0) is a heterocyclic organic compound.[] Its structure, containing a polar carboxylic acid group and an aromatic isoxazole ring, dictates its physicochemical properties and informs the selection of appropriate analytical techniques. Potential impurities can stem from unreacted starting materials from isoxazole synthesis (e.g., α,β-unsaturated carbonyl compounds, hydroxylamine), by-products from the cyclization reaction, or degradation products such as the decarboxylated parent molecule.[4][5]

Chemical Structure:

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of purity analysis for most small organic molecules due to its high resolving power, sensitivity, and robustness. It serves as our primary, but not sole, arbiter of purity.

Mechanism of Separation

RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[6] The separation is primarily driven by the hydrophobicity of the analyte and its impurities. For this compound, elution is controlled by adjusting the polarity of the mobile phase, typically a mixture of water and acetonitrile.

Experimental Protocol: A Validated RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV Diode Array Detector (DAD) at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile

Expertise & Experience: The addition of 0.1% formic acid to the mobile phase is a critical choice. It maintains a consistent low pH, suppressing the ionization of the carboxylic acid group. This ensures a single, non-ionized species interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times. The use of a DAD allows for peak purity analysis by comparing spectra across a single peak, providing an initial check for co-eluting impurities.

Trustworthiness: The protocol's validity is ensured through a system suitability test before any sample analysis, adhering to USP <621> guidelines. This includes replicate injections of a standard to check for reproducibility of retention time and peak area, calculation of theoretical plates, and tailing factor, ensuring the chromatographic system is performing as expected.

Orthogonal Method 1: Capillary Electrophoresis (CE)

CE offers a powerful orthogonal separation because its mechanism is entirely different from the partitioning principle of HPLC.

Mechanism of Separation

CE separates molecules within a narrow capillary based on their electrophoretic mobility in an applied electric field.[7][8] This mobility is a function of the analyte's charge-to-size ratio.[7] For this compound, the carboxylic acid group will be deprotonated at neutral or basic pH, rendering the molecule anionic. This provides a completely different selectivity compared to hydrophobicity, making it ideal for identifying impurities that might co-elute in HPLC.[9]

Experimental Protocol: Capillary Zone Electrophoresis (CZE)
  • Capillary: Bare Fused Silica, 75 µm i.d., 50 cm effective length

  • Background Electrolyte (BGE): 25 mM Sodium Borate Buffer, pH 9.2

  • Voltage: +20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic (50 mbar for 5 seconds)

  • Detection: UV at 254 nm

  • Sample Preparation: 1.0 mg/mL in BGE

Causality in Method Choice: A borate buffer at pH 9.2 is selected to ensure the carboxylic acid (pKa typically 3-5) is fully deprotonated and carries a consistent negative charge. This maximizes electrophoretic mobility and ensures sharp, reproducible peaks. This method would easily separate any neutral impurities (e.g., a decarboxylated by-product) from the charged parent compound.

Orthogonal Method 2: Supercritical Fluid Chromatography (SFC)

SFC bridges the gap between gas and liquid chromatography and provides a unique selectivity space, making it an excellent orthogonal technique to RP-HPLC.[10][11]

Mechanism of Separation

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[12] Separation is based on the differential solubility and interaction of analytes with the stationary phase. The polarity of the mobile phase is tuned by adding a small amount of an organic co-solvent (modifier), such as methanol.[13] This creates a separation environment distinct from the aqueous/organic mobile phases in RP-HPLC.

Experimental Protocol: Analytical SFC
  • Column: 2-Ethylpyridine, 3.0 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol

  • Gradient: 5% B to 40% B over 8 minutes

  • Back Pressure: 120 bar

  • Flow Rate: 2.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm and Mass Spectrometry (MS)

  • Sample Preparation: 1.0 mg/mL in Methanol

Expertise & Experience: The choice of a 2-Ethylpyridine column provides a polar stationary phase that offers unique interactions (e.g., hydrogen bonding, dipole-dipole) with the analyte and impurities, which are not the primary mechanisms in RP-HPLC. Coupling SFC with MS detection is highly advantageous due to the volatility of the mobile phase, allowing for easy impurity identification by mass.

Orthogonal Method 3: Quantitative NMR (qNMR)

While chromatographic techniques provide relative purity based on peak area, quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, absolute measure of purity, making it fundamentally orthogonal to separation-based methods.[14][15]

Principle of Quantification

qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[16] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly by comparing the integrals of specific, well-resolved protons from each molecule.[17]

Experimental Protocol: ¹H qNMR
  • Spectrometer: 500 MHz NMR Spectrometer

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic Acid (Certified Reference Material)

  • Method:

    • Accurately weigh ~10 mg of this compound and ~5 mg of maleic acid into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

    • Acquire the ¹H NMR spectrum using a pulse sequence with a long relaxation delay (e.g., D1 = 30s) to ensure full magnetization recovery for accurate integration.

    • Integrate a well-resolved proton signal from the analyte (e.g., the vinyl proton on the isoxazole ring) and the signal from the internal standard (the two vinyl protons of maleic acid).

    • Calculate purity using the standard qNMR equation.[14]

Authoritative Grounding & Trustworthiness: This approach is recognized by pharmacopeias and regulatory bodies as a primary method for certifying reference standards.[18][19] Its self-validating nature comes from the use of a certified internal standard and a direct physical measurement principle that is independent of the analyte's chemical structure, unlike chromatographic response factors.

Comparative Summary of Orthogonal Methods

Analytical MethodPrinciple of Separation/DetectionOrthogonality to RP-HPLCKey AdvantagesPotential Limitations
RP-HPLC Hydrophobicity- (Primary Method)High resolution, sensitive, robust, widely available.May fail to separate impurities with similar polarity.
Capillary Electrophoresis (CE) Charge-to-Size RatioHighExcellent for charged/polar impurities, low sample/solvent use.[20]Lower concentration sensitivity than HPLC; less robust.
Supercritical Fluid Chromatography (SFC) Polarity/Interaction in SCFHighUnique selectivity, fast, reduced organic solvent use.[10][13]Requires specialized equipment; less effective for very polar, water-soluble compounds.
¹H qNMR Nuclear Spin PropertiesVery HighAbsolute quantification without analyte reference standard, provides structural information.[21]Lower sensitivity than chromatography; requires high-purity internal standard.

Visualizing the Orthogonal Purity Assessment Workflow

The following diagram illustrates the logical workflow, where results from multiple orthogonal techniques are integrated to build a comprehensive and reliable purity profile.

Orthogonal_Workflow cluster_0 Comprehensive Purity Assessment of this compound cluster_1 Primary Relative Purity Method cluster_2 Orthogonal Confirmatory Methods cluster_3 Absolute Purity & Identity Confirmation Analyte Analyte Sample RPHPLC RP-HPLC (Separation by Hydrophobicity) Analyte->RPHPLC CE Capillary Electrophoresis (Separation by Charge/Size) Analyte->CE SFC Supercritical Fluid Chromatography (Separation by Polarity in SCF) Analyte->SFC qNMR Quantitative NMR (Direct Quantification by Nuclei Count) Analyte->qNMR Result Final Purity Value & Impurity Profile (High Confidence) RPHPLC->Result CE->Result SFC->Result qNMR->Result

Caption: Integrated workflow for orthogonal purity validation.

Conclusion

The validation of purity for a compound like this compound cannot be reliably achieved with a single analytical technique. A robust, scientifically sound approach, as mandated by regulatory bodies like the FDA and detailed in ICH and USP guidelines, requires an orthogonal strategy.[22][23] By integrating the high-resolution separation of RP-HPLC with the distinct selectivities of Capillary Electrophoresis and Supercritical Fluid Chromatography, and corroborating these relative findings with the absolute quantification from qNMR, we generate a comprehensive purity profile. This multi-technique consensus provides the highest degree of confidence in the material's quality, ensuring the integrity of all subsequent research and development activities.

References

A Researcher's Guide to Investigating the Bioactivity of 5-Propylisoxazole-3-carboxylic acid: A Proposed Screening Strategy and Data Reproducibility Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of published data is a cornerstone of scientific advancement. This guide addresses the specific case of 5-Propylisoxazole-3-carboxylic acid, a commercially available research chemical. An initial survey of peer-reviewed literature reveals a notable absence of specific biological activity data for this particular compound. While the isoxazole scaffold is known to be a "privileged structure" in medicinal chemistry, conferring a wide range of biological activities to its derivatives, this compound itself remains largely uncharacterized.[1]

This guide, therefore, pivots from a direct reproducibility study to proposing a comprehensive screening strategy to elucidate the potential biological activities of this compound. We will draw upon the reported activities of structurally similar isoxazole-containing compounds to inform our experimental design. This document will serve as a practical framework for researchers aiming to characterize this and other novel chemical entities, with a strong emphasis on generating robust and reproducible data.

The Isoxazole Scaffold: A Precedent for Diverse Bioactivity

The isoxazole ring is a common motif in a multitude of biologically active compounds. Published research on various isoxazole derivatives has demonstrated a wide spectrum of pharmacological effects, including:

  • Anti-inflammatory and Antimicrobial Properties: Studies on pyrazolylthiazole carboxylic acids have revealed potent anti-inflammatory and antimicrobial activities.[2]

  • Antitubercular Activity: Certain furan- and thiophene-based carboxylic acid derivatives have been investigated as inhibitors of enzymes essential for Mycobacterium tuberculosis survival.[3]

  • Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[4]

  • Anticancer Potential: Pyrazoline-conjugated pyrrole-3-carboxylic acid derivatives have shown promising antiproliferative effects against various cancer cell lines.[5]

Given these precedents, a logical first step in characterizing this compound is to screen for similar activities.

Proposed Experimental Workflow for Bioactivity Screening

The following diagram outlines a proposed workflow for the initial biological characterization of this compound.

experimental_workflow cluster_procurement Compound Procurement & Purity Assessment cluster_screening Primary Bioactivity Screening cluster_analysis Data Analysis & Hit Identification cluster_secondary Secondary & Mechanistic Studies procure Procure 5-Propylisoxazole- 3-carboxylic acid purity Confirm Identity & Purity (NMR, LC-MS) procure->purity anti_inflam Anti-inflammatory Assay (e.g., COX-2 Inhibition) purity->anti_inflam antimicrobial Antimicrobial Assay (MIC against bacterial strains) purity->antimicrobial enzyme_inhibit Enzyme Inhibition Assay (e.g., Xanthine Oxidase) purity->enzyme_inhibit cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cell lines) purity->cytotoxicity data_analysis Analyze Screening Data anti_inflam->data_analysis antimicrobial->data_analysis enzyme_inhibit->data_analysis cytotoxicity->data_analysis hit_id Identify 'Hit' Activity data_analysis->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis

Caption: Proposed experimental workflow for the bioactivity screening of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed primary screening assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Compound Procurement and Purity Assessment
  • Procurement: this compound (CAS 89776-75-0) can be obtained from various chemical suppliers.[]

  • Identity and Purity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra. The resulting spectra should be consistent with the expected chemical structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol). Inject the sample into an LC-MS system to confirm the molecular weight (155.15 g/mol ) and assess purity.[]

Primary Bioactivity Screening Assays
  • Rationale: Based on the activity of other isoxazole derivatives, this assay will determine if the compound can inhibit xanthine oxidase.[4]

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add xanthine oxidase enzyme solution.

    • Add the test compound at various concentrations. Include a positive control (e.g., allopurinol) and a negative control (DMSO vehicle).

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding the substrate, xanthine.

    • Measure the production of uric acid by monitoring the change in absorbance at 295 nm over time using a plate reader.

    • Calculate the percentage of inhibition relative to the negative control.

  • Rationale: To assess the potential of the compound to inhibit bacterial growth.[2]

  • Protocol:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing bacterial growth medium.

    • Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus and Escherichia coli).

    • Include a positive control (e.g., ciprofloxacin) and a negative control (no compound).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Rationale: To evaluate the compound's potential to inhibit the proliferation of cancer cells.[5]

  • Protocol:

    • Seed cancer cells (e.g., a human leukemia cell line like K562) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the negative control.

Hypothetical Data Presentation and Comparison

To illustrate how data from these experiments would be presented, the following table summarizes hypothetical results.

AssayTest Compound (this compound)Positive ControlNegative Control
Xanthine Oxidase Inhibition (at 100 µM)85% inhibitionAllopurinol (98% inhibition)DMSO (0% inhibition)
Antimicrobial MIC (S. aureus)16 µg/mLCiprofloxacin (1 µg/mL)> 256 µg/mL
MTT Cytotoxicity (K562 cells, IC50)25 µMDoxorubicin (0.5 µM)> 100 µM

Mechanistic Insights: A Hypothetical Signaling Pathway

Assuming a "hit" from the cytotoxicity screen, further investigation into the mechanism of action would be warranted. For instance, if the compound induces apoptosis in cancer cells, one might investigate its effect on key signaling pathways. The following diagram illustrates a hypothetical mechanism where the compound inhibits an upstream kinase, leading to apoptosis.

signaling_pathway compound 5-Propylisoxazole- 3-carboxylic acid kinase Upstream Kinase (e.g., VEGFR-2) compound->kinase pro_survival Pro-survival Signaling kinase->pro_survival apoptosis Apoptosis pro_survival->apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion and Future Directions

While there is a lack of specific published data on the biological activity of this compound, its isoxazole core suggests a high potential for interesting pharmacological properties. The experimental framework outlined in this guide provides a robust and scientifically sound approach to begin the characterization of this and other novel compounds. By following these detailed protocols, researchers can generate reproducible data that will contribute to the broader understanding of isoxazole-based chemistry in drug discovery. A positive "hit" in any of the proposed screening assays would pave the way for more in-depth mechanistic studies, potentially leading to the development of new therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Propylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 5-Propylisoxazole-3-carboxylic acid (CAS No. 89776-75-0). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Profile and Essential Safety Imperatives

This compound is a research chemical with a specific hazard profile that dictates its handling and disposal requirements.[] Understanding these hazards is the foundation of safe laboratory practice. The compound is a combustible solid and presents several health risks upon exposure.[2][3]

A Safety Data Sheet (SDS) is the primary source of information for any chemical and must be consulted before handling or disposal.[4][5][6] According to its GHS classification, this compound poses the following hazards:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3]

Causality: These classifications mean that direct contact can cause significant irritation to the skin and eyes, and inhalation of the solid dust can irritate the respiratory system. Ingestion is harmful. Therefore, disposal procedures are designed to prevent the generation of dust and to ensure the compound is securely contained, minimizing any possibility of environmental release or accidental human exposure.[3]

The Core Principle: Waste Segregation

Proper disposal begins with correct segregation at the point of generation. This compound is an organic acid.[6] Mixing it with incompatible waste streams can trigger dangerous chemical reactions.

Segregation Protocol:

  • Acids and Bases: Store this acidic waste separately from all bases (inorganic and organic). Mixing can cause a violent neutralization reaction.[7]

  • Oxidizers: Keep away from oxidizing agents to prevent reactions that could lead to fire or explosion.[6][7]

  • Cyanides and Sulfides: Never mix with cyanide or sulfide-bearing wastes. Acidic conditions can cause the release of highly toxic gases like hydrogen cyanide or hydrogen sulfide.[7]

  • Water-Reactive Materials: Store separately from materials that react violently with water.[7]

Trustworthiness: This segregation system is self-validating. By physically separating incompatible chemical classes, you eliminate the risk of inadvertent and hazardous reactions within the waste accumulation area.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous chemical waste.[5][8] It must not be disposed of in the regular trash or down the drain.[3] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of any hazardous waste pharmaceuticals.[9][10]

Step 3.1: Containerization

The first step is to select a proper container for waste accumulation.

  • Select a Compatible Container: Use a container made of material that will not react with the acid. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices.[5][6] Avoid steel containers, as acids can cause them to corrode.[5][7]

  • Use Original Containers When Possible: The ideal waste container is the chemical's original, empty container, provided it is in good condition.[7]

  • Ensure Container Integrity: The container must be free of damage, cracks, or deterioration and have a secure, leak-proof screw cap.[7][11] Do not use food containers like jars.[7]

  • Allow Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for expansion of contents.[7]

Step 3.2: Labeling

Proper labeling is a regulatory requirement and is crucial for safety.

  • Attach a Hazardous Waste Label: Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Information: Clearly write the full chemical name ("this compound"), not abbreviations or formulas.[12] List all constituents and their approximate percentages.

  • Date the Container: Note the date when waste is first added to the container.[12]

Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in the laboratory before it is collected.

  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area, which must be at or near the point of waste generation.[7][8]

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are actively adding waste.[8][12]

  • Perform Weekly Inspections: The SAA must be inspected weekly for any signs of container leakage or deterioration.[7][11]

Step 3.4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check institutional policy), contact your EHS department for pickup.[7][8]

  • Professional Disposal: The waste will be collected and managed by a licensed professional waste disposal service, which will transport it to a permitted treatment, storage, and disposal facility (TSDF).[3] The ultimate disposal method is often controlled incineration.[13]

Managing Spills and Contaminated Materials

Accidents can happen, and a clear plan for managing spills and contaminated items is essential.

  • Contaminated Debris: Any items that come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), weigh boats, or paper towels, must be disposed of as hazardous waste.[3] Place these items in the designated solid waste container for this chemical.

  • Spill Cleanup: For a small spill of the solid material:

    • Ensure adequate ventilation and wear appropriate PPE (safety glasses, gloves, lab coat).[3]

    • Avoid creating dust.[3]

    • Gently sweep up the solid material and place it into a suitable, closed, and labeled container for disposal.[3][14]

    • Clean the spill area with soap and water.

Regulatory Framework

In the United States, the management of hazardous chemical waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[11][15][16] These federal laws, along with state and local regulations, establish the standards for every stage of waste management, from generation to final disposal, to protect human health and the environment.[8][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Decision workflow for handling and disposing of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Propylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a foundational guide on the safe handling of 5-Propylisoxazole-3-carboxylic acid (CAS No. 89776-75-0). In drug discovery and development, our progress is intrinsically linked to our ability to manage the chemical entities we work with, not just with efficacy in mind, but with an unwavering commitment to safety. This document moves beyond a simple checklist, offering a procedural and causal framework for the use of Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Profile: Understanding the "Why" Behind the PPE

This compound is a solid organic compound that, while essential for research, presents a specific set of hazards that dictate our safety protocols.[] A thorough understanding of its hazard profile is the critical first step in mitigating risk. According to its Safety Data Sheet (SDS), the compound is classified with several key hazards.[2]

Table 1: GHS Hazard Classification for this compound | Hazard Class & Category | GHS Pictogram | Hazard Statement | Implication for Researchers | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) |

alt text
| H302: Harmful if swallowed[2][3] | Accidental ingestion must be prevented through strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing after handling. | | Skin Irritation (Category 2) |
alt text
| H315: Causes skin irritation[2][3][4] | Direct contact with the skin can cause irritation. This necessitates the use of appropriate gloves and a lab coat to prevent exposure. | | Eye Irritation (Category 2A) |
alt text
| H319: Causes serious eye irritation[2][4] | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. Protective eyewear is mandatory. | | Specific Target Organ Toxicity, Single Exposure (Category 3) |
alt text
| H335: May cause respiratory irritation[2][3] | As a solid, the compound can form dust, which, if inhaled, can irritate the respiratory tract.[5] This risk must be managed with proper ventilation and, if necessary, respiratory protection. |

The Core Directive: Mandatory PPE Ensemble

For any procedure involving this compound, the following PPE represents the minimum requirement. This ensemble is designed to protect against the primary routes of exposure—skin, eyes, and inhalation of dust.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation hazard (H319), robust eye protection is non-negotiable.[2][4]

  • Standard Operations: At a minimum, wear ANSI Z.87.1-compliant safety glasses with side shields.[5]

  • High-Risk Operations: When there is an elevated risk of splashing or dust generation (e.g., weighing large quantities, sonicating solutions), supplement safety glasses with a full-face shield.[5][6]

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation (H315), a comprehensive barrier is required.[2]

  • Gloves: Chemical-resistant nitrile or butyl rubber gloves are mandatory.[6] Always inspect gloves for tears or punctures before use. If contamination occurs, remove the gloves immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[5]

  • Lab Coat: A fully buttoned, long-sleeved lab coat serves to protect your skin and personal clothing from contamination.[5]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required at all times in the laboratory.[5]

Respiratory Protection: Managing Inhalation Risk

The potential for respiratory irritation (H335) from airborne dust must be controlled.[2]

  • Primary Control (Engineering): All handling of solid this compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood to minimize inhalation exposure.[2][5][7]

  • Secondary Control (PPE): If a fume hood is unavailable or if engineering controls are insufficient to keep dust levels to a minimum, a NIOSH-approved respirator is required. The specific type will depend on the potential exposure level, but an N95 respirator may be suitable for low-level dust environments.[5][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict protocol is essential for minimizing exposure. The following workflow for weighing the solid compound and preparing a solution illustrates the integration of safety measures at each step.

G prep Step 1: Preparation - Verify fume hood certification. - Designate handling area. - Gather all materials (spatula, weigh boat, etc.). - Prepare hazardous waste container. don_ppe Step 2: Don PPE - Inspect and don gloves. - Put on lab coat (fully buttoned). - Wear safety glasses with side shields. prep->don_ppe Assemble Safety Gear handle Step 3: Chemical Handling (in Fume Hood) - Carefully transfer solid from container to weigh boat. - Minimize dust creation. - Record weight. - Transfer solid to solvent vessel. don_ppe->handle Begin Work decon Step 4: Decontamination - Clean spatula and work surface. - Dispose of contaminated weigh boat and wipes  in designated hazardous waste container. handle->decon Work Complete doff_ppe Step 5: Doff PPE - Remove gloves first (proper technique). - Remove lab coat. - Remove eye protection. - Wash hands thoroughly with soap and water. decon->doff_ppe Exit Work Area

Caption: Workflow for Safely Weighing this compound.

Contingency and Disposal Plan

Emergency First Aid

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, consult a physician.[2]

  • Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response

For small spills of solid material:

  • Ensure you are wearing your full PPE ensemble.

  • Avoid breathing dust.[2]

  • Gently cover the spill with an absorbent material like vermiculite to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a designated, labeled hazardous waste container. Do not create dust.[2]

  • Clean the spill area thoroughly with a damp cloth, and place the cloth in the hazardous waste container.

  • Do not allow the spilled product to enter drains.[2]

Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled hazardous chemical waste container.[5]

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous waste according to your institution's and local regulations. Do not dispose of them down the drain.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your entire research team. This diligence ensures that our pursuit of scientific advancement is conducted responsibly and securely.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.